molecular formula C9H9BrO B1342379 1-(3-Bromo-2-methylphenyl)ethanone CAS No. 52779-76-7

1-(3-Bromo-2-methylphenyl)ethanone

Cat. No.: B1342379
CAS No.: 52779-76-7
M. Wt: 213.07 g/mol
InChI Key: LBNWYNIGDUWAOQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methylphenyl)ethanone (CAS 52779-76-7) is an organic compound with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . This brominated acetophenone derivative serves as a versatile building block and key synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both a bromine atom and a methyl-substituted phenyl ring, makes it a valuable precursor for various coupling reactions and for the synthesis of more complex molecules, including potential pharmacologically active compounds . Researchers utilize this compound for the exploration of new chemical entities and the development of novel synthetic pathways. It is typically characterized by identifiers including the InChI Key LBNWYNIGDUWAOQ-UHFFFAOYSA-N and the SMILES code CC(C1=CC=CC(Br)=C1C)=O . Please handle with care according to safety guidelines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWYNIGDUWAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Bromo-2-methylphenyl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in synthetic organic chemistry. With the CAS Number 52779-76-7, this substituted acetophenone serves as a versatile building block, particularly in the fields of pharmaceutical research and drug development. Its molecular structure, featuring both a bromine atom and a ketone functional group, offers dual reactivity for constructing more complex molecular architectures. This guide details its physicochemical properties, outlines a standard synthesis protocol, discusses its spectroscopic characteristics, explores its reactivity and applications, and provides essential safety and handling information for laboratory professionals.

Introduction

This compound is a halogenated aromatic ketone whose strategic importance lies in its utility as a precursor for a wide array of more complex molecules. In the landscape of medicinal chemistry and materials science, intermediates like this are fundamental tools. The presence of a bromine atom on the phenyl ring provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethanone moiety offers a carbonyl group that can undergo a vast range of reactions, including reductions, condensations, and alpha-halogenations. This guide serves as a technical resource for researchers and scientists, providing field-proven insights into the handling, synthesis, and application of this valuable compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is critical for its effective and safe use in an experimental setting. The key data for this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource
CAS Number 52779-76-7[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1][2]
Physical Form Liquid[1]
Purity Typically ≥97%[1]
Storage Sealed in a dry environment at room temperature[1]
Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

Hazard InformationCode / DescriptionSource
Signal Word Warning[1]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Expert Insight: The hazard profile is typical for substituted bromoacetophenones. The irritant nature (H315, H319) necessitates the mandatory use of personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood to mitigate inhalation risks (P261).

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 2-bromotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Causality of Experimental Choice:

  • Substrate: 2-bromotoluene is selected as the starting material. The methyl group is an ortho-, para-director. However, the bromine atom is also an ortho-, para-director but deactivating. The position of acylation is directed primarily by the methyl group to the positions ortho and para to it. Steric hindrance from the adjacent bromine and methyl groups favors substitution at the C5 position (para to the methyl group), but substitution can also occur at the C3 position.

  • Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is the active electrophile that attacks the aromatic ring.

  • Solvent: A non-reactive, inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is typically used to facilitate the reaction while not competing in the reaction itself.

G cluster_reactants Reactants cluster_reagents Reagents R1 2-Bromotoluene P1 This compound R1->P1 R2 Acetyl Chloride R2->P1 C1 AlCl₃ (Lewis Acid) C1->P1 Catalyst S1 CH₂Cl₂ (Solvent) S1->P1

Caption: Friedel-Crafts Acylation Synthesis Pathway.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure. All work must be conducted in a fume hood with appropriate PPE.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen bubbler).

  • Reagent Charging: Under an inert atmosphere (e.g., dry nitrogen), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C. Allow the mixture to stir for 15-20 minutes.

  • Substrate Addition: Dissolve 2-bromotoluene (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously quench the reaction by the slow, dropwise addition of crushed ice, followed by cold water. This is a highly exothermic step and must be done with extreme care.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product, a liquid[1], can be further purified by vacuum distillation or column chromatography on silica gel to yield the final this compound.

Reactivity and Applications in Drug Development

The synthetic value of this compound stems from its two distinct reactive sites, making it a powerful intermediate.

  • The Bromine Handle: The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various substituents at the C3 position, including alkyl, aryl, and heteroaryl groups, which is a common strategy for building molecular complexity and exploring the structure-activity relationship (SAR) in drug candidates.

  • The Ketone Handle: The carbonyl group can be transformed in numerous ways. It can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized. It can also participate in condensation reactions to form larger scaffolds like chalcones or heterocyclic systems (e.g., pyrimidines, pyridazines), which are prevalent motifs in pharmacologically active compounds.[3][4]

G cluster_bromo Reactions at Bromine cluster_keto Reactions at Ketone Start This compound P1 Suzuki Coupling (with Boronic Acid) Start->P1 Pd Catalyst P2 Sonogashira Coupling (with Alkyne) Start->P2 Pd/Cu Catalyst P3 Reduction (e.g., with NaBH₄) -> Secondary Alcohol Start->P3 P4 Condensation (e.g., with Aldehyde) -> Chalcone Intermediate Start->P4 Base or Acid Final Complex API Precursors & Bioactive Molecules P1->Final P2->Final P3->Final P4->Final

Caption: Role as a versatile synthetic intermediate.

Spectroscopic Characterization (Predicted)

While actual spectra require experimental acquisition, the expected signals based on the molecular structure are a cornerstone of chemical analysis.

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, one would expect to see:

    • A singlet around δ 2.5-2.7 ppm for the three protons of the acetyl group (-COCH₃).

    • A singlet around δ 2.3-2.5 ppm for the three protons of the methyl group on the aromatic ring.

    • A set of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the three protons on the phenyl ring. The specific splitting patterns would depend on the coupling constants between them.

  • ¹³C NMR (Carbon NMR): Key signals would include:

    • A signal for the carbonyl carbon (C=O) downfield, typically around δ 195-205 ppm.

    • Signals in the aromatic region (δ 120-145 ppm) for the six carbons of the phenyl ring. The carbon attached to the bromine would be shifted.

    • Signals for the acetyl methyl carbon and the ring methyl carbon, typically upfield around δ 20-30 ppm.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of a carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Additional bands for C-H stretches (aromatic and aliphatic) and C=C aromatic stretches would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br).

Conclusion

This compound (CAS: 52779-76-7) is a strategically important chemical intermediate with well-defined physicochemical properties and a clear safety profile. Its value to the scientific community, particularly in pharmaceutical development, is derived from the dual reactivity of its aryl bromide and ketone functionalities. The ability to leverage these sites through robust and well-understood synthetic transformations, such as Friedel-Crafts acylation for its synthesis and cross-coupling reactions for its derivatization, makes it a cornerstone building block for the creation of novel and complex molecular entities. Proper handling in accordance with its hazard classification is paramount for its safe and effective use in the laboratory.

References

  • PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Mahendra, M., Vivek, H. K., Gaonkar, S. L., Priya, B. S., & Swamy, S. N. (2011). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o643. Retrieved from [Link]

  • LookChem. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2007). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Bromoacetophenone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-methylphenyl)ethanone is a substituted aromatic ketone of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromo and a methyl group on the phenyl ring ortho and meta to the acetyl group respectively, presents a unique scaffold for the development of novel chemical entities. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, formulation development, and safety protocols.

This technical guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive published experimental data for this specific compound, this guide focuses on the robust experimental methodologies required to determine these properties, providing a framework for researchers to generate reliable data in their own laboratories.

Molecular and General Properties

A summary of the known and predicted properties of this compound is presented in the table below. It is crucial to note that while some basic identifiers are established, many physical parameters are yet to be experimentally determined and reported in peer-reviewed literature.

PropertyValue/InformationSource
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 52779-76-7
Physical Form Liquid
Purity Typically ≥97%
Predicted Boiling Point 252.4 ± 25.0 °C (for the similar compound 1-(3-Bromo-2-fluorophenyl)ethanone)
Predicted Density 1.535 ± 0.06 g/cm³ (for the similar compound 1-(3-Bromo-2-fluorophenyl)ethanone)

Experimental Determination of Physical Properties

The following sections detail the standard experimental protocols for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that provides an indication of a liquid's volatility. For compounds that may decompose at atmospheric pressure, determination under reduced pressure is recommended.

Methodology: Capillary Method [1][2]

This method is suitable for small sample volumes.

Protocol:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount (a few milliliters) of this compound into a small test tube or a fusion tube.

  • Invert the sealed capillary tube and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Heat the bath gently and observe the capillary tube.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

BoilingPointDetermination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure Sample This compound in Test Tube Capillary Inverted Sealed Capillary Sample->Capillary contains Thermometer Thermometer Sample->Thermometer attached to HeatingBath Heating Bath (Thiele Tube) Thermometer->HeatingBath immersed in Heat Gently Heat Bath ObserveBubbles Observe Steady Stream of Bubbles Heat->ObserveBubbles Cool Remove Heat & Cool Slowly ObserveBubbles->Cool RecordTemp Record Temperature at Liquid Entry into Capillary Cool->RecordTemp DensityDetermination cluster_measurements Mass Measurements cluster_calculation Density Calculation m1 Weigh Empty Pycnometer (m1) m2 Weigh Pycnometer + Water (m2) m1->m2 m3 Weigh Pycnometer + Sample (m3) m2->m3 formula ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water m3->formula

Caption: Process for Density Determination using a Pycnometer.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Determination [4][5] A systematic approach is used to determine solubility in a range of common laboratory solvents.

Protocol:

  • To a small, known volume (e.g., 1 mL) of a selected solvent in a test tube, add a small, measured amount (e.g., 10 mg) of this compound.

  • Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Visually inspect the solution for the presence of undissolved solute.

  • If the solute dissolves completely, the compound is considered soluble under these conditions.

  • If the solute does not dissolve, the compound is classified as insoluble or sparingly soluble.

  • For a semi-quantitative assessment, incrementally add more solute until saturation is reached, or incrementally add more solvent to a known mass of the solute until complete dissolution. [6]7. Repeat this procedure with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

SolubilityAssessment start Start add_solute Add known mass of sample to known volume of solvent start->add_solute agitate Agitate mixture add_solute->agitate observe Visually observe for dissolution agitate->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Sparingly Soluble observe->insoluble No repeat_solvent Repeat with a different solvent soluble->repeat_solvent insoluble->repeat_solvent repeat_solvent->add_solute New Solvent end End repeat_solvent->end All Solvents Tested

Sources

1-(3-Bromo-2-methylphenyl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of its properties, synthesis, and applications. This document emphasizes the practical causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with a bromine atom, a methyl group, and an acetyl group. The specific arrangement of these substituents dictates its reactivity and utility as a synthetic building block.

1.1. Chemical Structure

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A CH₃COCl (Acetyl Chloride) C [CH₃C=O]⁺ (Acylium Ion) + AlCl₄⁻ A->C + AlCl₃ B AlCl₃ (Lewis Acid) D 2-Bromotoluene E Arenium Ion Intermediate (Resonance Stabilized) D->E + [CH₃C=O]⁺ F This compound E->F + AlCl₄⁻ E->F G HCl + AlCl₃ F->G (Byproducts)

Caption: Mechanism of Friedel-Crafts Acylation for synthesis.

Expertise & Experience Insight: The choice of 2-bromotoluene as the substrate is critical. The existing methyl and bromo groups are ortho- and para-directing. However, the methyl group is an activating group, while bromine is a deactivating group. The acylation occurs para to the activating methyl group and meta to the deactivating bromo group, leading to the desired 1,2,3-substitution pattern. A stoichiometric amount of AlCl₃ is necessary because the product ketone complexes with the Lewis acid, rendering it inactive as a catalyst. [1] 2.2. Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Friedel-Crafts acylation and should be performed by qualified personnel with appropriate safety measures. [2] Materials:

  • 2-Bromotoluene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Substrate Introduction: After stirring for 30 minutes, add 2-bromotoluene (1.0 equivalent) dropwise, ensuring the temperature remains at 0-5 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. The expected chemical shifts (δ) in ppm are inferred from analogous structures. [3][4]

Data Type Expected Chemical Shift (ppm) and Multiplicity
¹H NMR ~7.6-7.1 (m, 3H, Ar-H), ~2.6 (s, 3H, -COCH₃), ~2.4 (s, 3H, Ar-CH₃)

| ¹³C NMR | ~200 (C=O), ~140-125 (Ar-C), ~30 (-COCH₃), ~20 (Ar-CH₃) |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [5][6]

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ketone) 1680-1700 (strong)
C-H (Aromatic) 3000-3100 (medium)
C-H (Aliphatic) 2850-3000 (medium)

| C=C (Aromatic) | 1450-1600 (medium) |

3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. A key feature for this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. [7]This results in two molecular ion peaks of nearly equal intensity, M+ and M+2.

Ion Expected m/z Description
[M]⁺ 212Molecular ion with ⁷⁹Br
[M+2]⁺ 214Molecular ion with ⁸¹Br
[M-CH₃]⁺ 197/199Loss of a methyl group
[M-COCH₃]⁺ 169/171Loss of the acetyl group

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its three reactive sites: the ketone carbonyl group, the bromine-substituted aromatic carbon, and the methyl group of the acetyl moiety (for enolate formation).

4.1. Key Reactions

  • Cross-Coupling Reactions: The aryl bromide is an excellent handle for Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of new carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SₙAr): Under specific conditions, the bromine can be displaced by strong nucleophiles.

  • Ketone Chemistry: The carbonyl group can undergo reduction to an alcohol, reductive amination to form amines, or serve as a site for Wittig reactions.

  • Enolate Formation: The α-protons on the acetyl group are acidic and can be removed to form an enolate, which can then participate in alkylation or condensation reactions.

4.2. Role in Drug Discovery

This compound and its derivatives are valuable starting materials in medicinal chemistry. For instance, related bromo-phenyl ethanones are used in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. [8][9]The specific substitution pattern provides a scaffold that can be elaborated into more complex structures targeting a range of therapeutic areas.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is based on typical Safety Data Sheets (SDS) for this class of compounds. [10] 5.1. Hazard Identification

  • GHS Pictogram: GHS07 (Exclamation Mark) * Hazard Statements:

    • H302: Harmful if swallowed. * H315: Causes skin irritation. * H319: Causes serious eye irritation. * Signal Word: Warning 5.2. Recommended Handling Procedures

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [11]Ensure eyewash stations and safety showers are readily accessible. [10]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [12] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [10] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [11]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11] 5.3. First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [10]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. [10]

References

  • 2-Bromo-1-(3-methylphenyl)ethan-1-one. PubChem. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]

  • 1-(3-Bromo-2-thienyl)ethanone. National Institutes of Health (NIH). [Link]

  • Ethanone, 1-(3-methylphenyl)-. NIST WebBook. [Link]

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  • The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). ResearchGate. [Link]

  • Ethanone, 1-(3-methylphenyl)- Mass Spectrum. NIST WebBook. [Link]

  • Ethanone, 1-(3-methylphenyl)- IR Spectrum. NIST WebBook. [Link]

  • 1-(3-Bromo-2-pyridinyl)-2-(3-methylphenyl)ethanone. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • 2-Bromo-1-(3-nitrophenyl)ethanone. National Institutes of Health (NIH). [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • 1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]

  • The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Tocan. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

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  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown. [Link]

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An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone: Synthesis, Characterization, and Core Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-methylphenyl)ethanone, a substituted aromatic ketone, represents a key building block in the landscape of synthetic organic chemistry. Its unique trifunctionalized aromatic core—featuring a bromine atom, a methyl group, and an acetyl moiety in a specific ortho- and meta-relationship—renders it a valuable precursor for the synthesis of a diverse array of more complex molecules. Particularly in the realm of drug discovery and materials science, such intermediates are pivotal for the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular architectures. The strategic placement of the bromo, methyl, and acetyl groups allows for a wide range of subsequent chemical modifications, making it a versatile synthon for the synthesis of targeted therapeutics and functional materials.

This technical guide provides a comprehensive overview of this compound, with a focus on its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and a thorough analytical characterization. The content is designed to equip researchers and professionals in drug development with the necessary knowledge to effectively synthesize, purify, and utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 52779-76-7[1]
Appearance Liquid
Purity Typically ≥97%
Storage Sealed in a dry environment at room temperature

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 2-bromotoluene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents—the bromine atom and the methyl group.

The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. In this case, the acylation is expected to occur predominantly at the position para to the methyl group and meta to the bromine, leading to the desired product.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, designed with checkpoints to ensure the successful synthesis and purification of the target compound.

Materials:

  • 2-Bromotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C using an ice bath.

  • Formation of the Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in DCM via the addition funnel. The formation of the acylium ion complex is an exothermic process; maintain the temperature at 0°C during the addition.

  • Electrophilic Aromatic Substitution: To the freshly prepared acylium ion complex, add 2-bromotoluene (1.0 equivalent) dropwise via the addition funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression and Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Quenching the Reaction: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. This step hydrolyzes the aluminum chloride complex and protonates any remaining unreacted starting material.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because aluminum chloride, the Lewis acid catalyst, reacts violently with water, which would deactivate it and halt the reaction.

  • Stoichiometry of AlCl₃: A slight excess of aluminum chloride is used to ensure complete formation of the acylium ion and to compensate for any minor deactivation due to trace moisture.

  • Controlled Temperature: The reaction is initiated at 0°C to control the exothermic nature of the acylium ion formation and the subsequent acylation, minimizing the formation of side products.

  • Acidic Workup: The acidic workup is necessary to break down the aluminum chloride-ketone complex formed during the reaction, liberating the desired product.

  • Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and potential isomeric byproducts.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product reagents 2-Bromotoluene, Acetyl Chloride, Anhydrous AlCl₃, DCM setup Reaction Setup (0°C, Inert Atm.) reagents->setup 1. Combine acylium Acylium Ion Formation setup->acylium 2. Add Acetyl-Cl acylation Friedel-Crafts Acylation acylium->acylation 3. Add 2-Bromotoluene monitoring Reaction Monitoring (TLC) acylation->monitoring 4. Stir & Monitor quench Quenching (Ice/HCl) monitoring->quench 5. Reaction Complete extract Extraction (DCM) quench->extract 6. Separate Layers wash Washing (NaHCO₃, Brine) extract->wash 7. Neutralize dry Drying (MgSO₄) & Solvent Removal wash->dry 8. Isolate Crude purify Column Chromatography dry->purify 9. Purify product Pure 1-(3-Bromo-2- methylphenyl)ethanone purify->product 10. Final Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons.

    • Predicted Chemical Shifts (δ, ppm):

      • Aromatic Protons: 7.0 - 7.6 (multiplet, 3H)

      • Acetyl Methyl Protons: ~2.6 (singlet, 3H)

      • Aromatic Methyl Protons: ~2.4 (singlet, 3H)

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • Carbonyl Carbon: ~200

      • Aromatic Carbons: 120 - 145 (multiple signals)

      • Acetyl Methyl Carbon: ~30

      • Aromatic Methyl Carbon: ~20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands are:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers the stretching frequency compared to a non-conjugated ketone.[2]

  • C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands corresponding to the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 213 and an M+2 peak at m/z = 215 of nearly equal intensity, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3]

  • Key Fragmentation: A prominent fragment is expected at m/z = 198/200, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the acylium ion at m/z = 184/186, resulting from the cleavage of the bond between the carbonyl carbon and the aromatic ring.

AnalyticalWorkflow cluster_synthesis Post-Synthesis cluster_analysis Analytical Characterization cluster_validation Data Interpretation & Validation cluster_confirmation Confirmation crude_product Crude Product nmr NMR Spectroscopy (¹H and ¹³C) crude_product->nmr ir IR Spectroscopy crude_product->ir ms Mass Spectrometry crude_product->ms structure Structural Elucidation nmr->structure Confirm Connectivity ir->structure Identify Functional Groups ms->structure Determine Molecular Weight & Fragmentation purity Purity Assessment structure->purity Correlate Data confirmed_product Confirmed Structure & Purity of Target Compound purity->confirmed_product Validate

Caption: Analytical workflow for structural confirmation and purity assessment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • If swallowed, rinse mouth. Do NOT induce vomiting.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. This technical guide has provided a detailed framework for its synthesis via Friedel-Crafts acylation, a comprehensive approach to its analytical characterization, and a summary of its key physicochemical properties. By understanding the principles behind the synthetic methodology and the expected analytical outcomes, researchers can confidently and efficiently utilize this compound in their synthetic endeavors, paving the way for future scientific advancements.

References

  • Understand iR Spectroscopy Features of Acetophenone . StudyRaid. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. [Link]

Sources

Spectroscopic Analysis of 1-(3-Bromo-2-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(3-Bromo-2-methylphenyl)ethanone, also known as 3'-Bromo-2'-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causal relationships behind spectral characteristics, providing a framework for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic ketone with the chemical formula C₉H₉BrO.[1][2] Its structure, featuring a benzene ring with bromo, methyl, and acetyl substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing purity, and predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis. This guide will delve into the predicted and expected spectral data for this compound, grounded in the fundamental principles of spectroscopic techniques and supported by data from analogous structures.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following numbering scheme for the atoms in this compound will be used.

Caption: Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The acetyl group is electron-withdrawing, the methyl group is electron-donating, and the bromine atom is electron-withdrawing via induction but electron-donating via resonance.[1][2]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-6'7.6 - 7.8Doublet of doublets (dd)~8 Hz, ~1.5 Hz
H-5'7.2 - 7.4Triplet (t)~8 Hz
H-4'7.4 - 7.6Doublet of doublets (dd)~8 Hz, ~1.5 Hz
Acetyl CH₃~2.6Singlet (s)N/A
Methyl CH₃~2.4Singlet (s)N/A

Interpretation:

  • The aromatic protons (H-4', H-5', and H-6') are expected to appear in the range of 7.2-7.8 ppm. The deshielding effect of the acetyl group and the bromine atom will cause these protons to resonate downfield from the typical benzene signal at 7.3 ppm.[2]

  • The acetyl methyl protons are expected to appear as a singlet around 2.6 ppm, a typical region for methyl ketones.

  • The methyl protons on the ring are expected to appear as a singlet around 2.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Carbon Predicted Chemical Shift (ppm)
C=O198 - 202
C-1'138 - 142
C-2'135 - 139
C-3'120 - 124
C-4'130 - 134
C-5'126 - 130
C-6'128 - 132
Acetyl CH₃28 - 32
Methyl CH₃18 - 22

Interpretation:

  • The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 198-202 ppm.

  • The aromatic carbons will appear in the 120-142 ppm range. The carbon attached to the bromine (C-3') will be influenced by the heavy atom effect, while the carbons attached to the other substituents (C-1' and C-2') will also show characteristic shifts.[4]

  • The aliphatic carbons of the acetyl and methyl groups will have the most upfield chemical shifts.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small molecules like this compound is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

G cluster_0 NMR Experimental Workflow Sample Prep Sample Prep Data Acquisition Data Acquisition Sample Prep->Data Acquisition Dissolved Sample Data Processing Data Processing Data Acquisition->Data Processing FID Signal Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Processed Spectrum

Caption: A generalized workflow for NMR spectroscopy experiments.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Weak
C=O Stretch (Aryl Ketone)1680 - 1700Strong
Aromatic C=C Stretch1550 - 1600Medium
C-Br Stretch500 - 600Medium to Strong

Interpretation:

  • A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone.[6][7] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[6]

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[8][9]

  • The presence of the aromatic ring will also give rise to C=C stretching bands in the 1550-1600 cm⁻¹ region.[8][10]

  • A band in the 500-600 cm⁻¹ region can be attributed to the C-Br stretching vibration.

Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended for its simplicity and minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.[11]

  • Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G cluster_1 ATR-FTIR Workflow Clean Crystal Clean Crystal Background Scan Background Scan Clean Crystal->Background Scan Apply Sample Apply Sample Background Scan->Apply Sample Acquire Spectrum Acquire Spectrum Apply Sample->Acquire Spectrum

Sources

Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a predictive framework based on the molecule's structural attributes and the known properties of analogous compounds. Subsequently, a detailed, field-proven experimental workflow is presented to enable researchers to systematically determine the solubility of this compound in a range of solvents. This guide is designed to be a practical resource, bridging theoretical understanding with actionable experimental protocols to support research and development in medicinal chemistry and materials science.

Introduction: The Significance of Solubility in Drug Discovery and Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate. It impacts bioavailability, manufacturability, and the formulation of the final drug product. For a synthetic intermediate such as this compound, understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring consistent quality of the final active pharmaceutical ingredient (API). A comprehensive grasp of solubility enables chemists to make informed decisions, mitigating risks of costly downstream failures.

Molecular Structure and Predicted Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Let's dissect the structure of this compound to predict its general solubility behavior.

Molecular Structure:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Ketone Group (C=O): The carbonyl group introduces polarity and a hydrogen bond acceptor site, which can interact with protic solvents.[1]

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. However, its large size also increases the London dispersion forces, which can enhance solubility in nonpolar solvents.

  • Methyl Group (-CH3): The methyl group is nonpolar and contributes to the hydrophobic character of the molecule.

Predicted Solubility:

Based on this structure, this compound is anticipated to be:

  • Poorly soluble in water: The dominant nonpolar aromatic ring and the presence of the bromo and methyl groups will likely outweigh the polarity of the ketone group, leading to low aqueous solubility.

  • Soluble in polar aprotic solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be effective at dissolving the compound due to dipole-dipole interactions with the ketone group.

  • Soluble in nonpolar and weakly polar solvents: The significant nonpolar character suggests good solubility in solvents such as toluene, dichloromethane, and diethyl ether.

  • Potentially soluble in polar protic solvents: Alcohols like methanol and ethanol may act as effective solvents, capable of hydrogen bonding with the ketone's oxygen atom.

Systematic Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocols are designed to provide both qualitative and quantitative data.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of common laboratory solvents.

Experimental Protocol:

  • Preparation: Dispense approximately 10 mg of this compound into a series of labeled small glass vials.

  • Solvent Addition: To each vial, add 1 mL of a test solvent.

  • Observation: Vigorously vortex each vial for 30 seconds at room temperature.

  • Categorization: Visually inspect each vial and classify the solubility as:

    • Freely Soluble: The solid completely dissolves.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: The solid does not appear to dissolve.

Logical Workflow for Qualitative Solubility Testing:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 50 mg) into a sealed, screw-cap vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., 5 mL) to the vial.

  • Equilibration: Place the vial in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
Water25
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Hexane25

Experimental Workflow Diagram:

G A 1. Add excess solid to known volume of solvent B 2. Equilibrate at constant temperature (24-48h) A->B Shake C 3. Allow undissolved solid to settle B->C Stand D 4. Withdraw and filter supernatant C->D E 5. Dilute the filtered sample D->E F 6. Quantify by HPLC E->F G 7. Calculate Solubility F->G

Caption: Quantitative solubility determination workflow.

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and it is crucial to consider these during experimental design and data interpretation.

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature. This relationship should be investigated, especially for crystallization process development.

  • pH: The ketone functionality of this compound is generally considered neutral and not readily ionizable. Therefore, its solubility is expected to be largely independent of pH in the typical aqueous range (pH 2-10). However, at extreme pH values, degradation could occur, which might be misinterpreted as a change in solubility.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies to ensure consistency and reproducibility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can generate the critical data needed to advance their drug discovery and development programs. Future work should focus on building a comprehensive solubility database for this compound across a wider range of solvents and temperatures, and investigating the potential for polymorphism and its impact on solubility.

References

  • Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Quora. (2017, June 24). How to determine the solubility of organic compounds.
  • ECHEMI. (n.d.). 1-(3-Bromo-2-fluorophenyl)ethanone Formula.
  • PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 3'-Bromoacetophenone.

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1-(3-Bromo-2-methylphenyl)ethanone safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 1-(3-Bromo-2-methylphenyl)ethanone

Introduction

This compound (CAS No. 52779-76-7) is a halogenated aromatic ketone. Its structure makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other complex molecules. As with many specialized research chemicals, comprehensive toxicological and safety data for this specific compound are not extensively published. Therefore, this guide has been developed for researchers, scientists, and drug development professionals to establish a robust safety framework for its handling and use. The principles outlined herein are derived from the available data for this compound, supplemented with established best practices and information from structurally related brominated acetophenones.[1][2] A precautionary approach is paramount.

Hazard Identification and Classification

The primary known hazards associated with this compound are related to acute toxicity upon ingestion and irritation to the skin and eyes. However, analogous compounds frequently exhibit respiratory irritation, and this potential hazard should not be disregarded.[3][4]

1.1. Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of a reliable safety assessment.

PropertyValueSource
CAS Number 52779-76-7
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Physical Form Liquid
Purity Typically ≥97%

1.2. GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335 (Precautionary): May cause respiratory irritation.[3][4][5]
Precautionary Statements Prevention: P261, P264, P270, P271, P280[3][6]Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364[3][6]Storage: P403+P233, P405[3][6]Disposal: P501[3][6]

Note: H335 is included as a precautionary statement based on data from similar chemical structures.

Risk Assessment and Management

A proactive risk assessment is essential before commencing any work with this compound. The causality behind this is to prevent exposure before it occurs, which is invariably safer and more effective than managing an exposure event.

RiskAssessmentWorkflow cluster_prep Phase 1: Pre-Experimental Analysis cluster_controls Phase 2: Control Implementation cluster_ops Phase 3: Operational Safety gather_data Gather Safety Data (SDS, Literature) id_hazards Identify Hazards (H302, H315, H319) gather_data->id_hazards assess_protocol Assess Experimental Protocol (Scale, Temperature, Duration) id_hazards->assess_protocol eng_controls Engineering Controls (Fume Hood, Ventilation) assess_protocol->eng_controls Define Control Needs ppe_select Select PPE (Gloves, Goggles, Lab Coat) eng_controls->ppe_select spill_plan Prepare Spill & Emergency Plan ppe_select->spill_plan handle_chem Handle Chemical (Follow Protocol) spill_plan->handle_chem Ready for Experiment dispose_waste Dispose of Waste (Hazardous Waste Stream) handle_chem->dispose_waste document Document Procedure & Observations dispose_waste->document

Caption: Laboratory Risk Assessment Workflow.

Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a multi-layered approach combining engineering controls and appropriate PPE. Facilities must be equipped with an eyewash station and a safety shower.[7]

3.1. Engineering Controls

  • Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][2] General laboratory ventilation should ensure a high rate of air exchange.

3.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[8]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn if there is a significant splash risk.Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses are insufficient.
Skin Chemically resistant gloves (e.g., Nitrile, Neoprene). A flame-retardant lab coat. Full-length trousers and closed-toe shoes.Prevents skin contact which causes irritation. Gloves should be inspected before use and changed immediately if contaminated. Contaminated clothing must be removed and washed before reuse.[2]
Respiratory Not typically required if work is performed within a functional fume hood.In case of ventilation failure, spill, or aerosol generation, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge may be necessary. A cartridge change-out schedule is mandatory under such a program.[1][8]

Safe Handling, Storage, and Disposal

4.1. Protocol for Safe Handling

  • Preparation: Confirm the chemical fume hood is operational. Don an appropriate lab coat, gloves, and chemical safety goggles.

  • Aliquotting: Keep the container tightly closed when not in use.[2] Perform all transfers over a chemical-resistant tray to contain potential spills. Use only non-sparking tools.[9]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly with soap and water after handling is complete.[3]

  • Contamination: Immediately change gloves if they become contaminated. Remove any contaminated clothing promptly.[2]

4.2. Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended storage condition is at room temperature. Keep it away from heat, sparks, and open flames.[9]

4.3. Disposal

This material and its container must be disposed of as hazardous waste.[2][3] Do not allow the chemical to enter drains or waterways.[2] Disposal must be conducted through a licensed waste disposal company and in strict accordance with all federal, state, and local environmental regulations.[9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[3]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2] Call a POISON CENTER or doctor immediately as the substance is harmful if swallowed.

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][9]

  • Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of combustion products.[3][9]

5.3. Accidental Release Measures

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, working from upwind of the spill if possible.

  • Control Ignition: Remove all sources of ignition.[2]

  • Containment: Prevent the spill from entering drains or waterways.[2] Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or Chemizorb®).[2]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.

References

  • Avocado Research Chemicals Ltd. (2025, September 12). SAFETY DATA SHEET - 1-(3-Bromophenyl)ethanone. Retrieved from [Link]

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). 1-(3-benzoylphenyl)ethanone Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

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commercial availability of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability of 1-(3-Bromo-2-methylphenyl)ethanone

Introduction

This compound, also known by its synonym 3'-Bromo-2'-methylacetophenone, is a substituted aromatic ketone that serves as a critical building block in organic and medicinal chemistry. Identified by the CAS Number 52779-76-7, its unique structural arrangement—featuring a bromine atom and a methyl group ortho to the acetyl substituent—provides multiple reactive sites for further chemical modification.[1][2] This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals.[3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safe handling protocols, and its role in chemical synthesis for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

PropertyValueSource
CAS Number 52779-76-7[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [1]
Physical Form Liquid
Purity (Typical) ≥97%
InChI Key LBNWYNIGDUWAOQ-UHFFFAOYSA-N

Commercial Availability and Procurement

This compound is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering a range of quantities from milligrams to kilograms. The typical purity offered commercially is 97% or higher, which is suitable for most synthetic applications, including early-stage drug discovery. When sourcing this material, it is crucial for researchers to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the specific lot.

SupplierRepresentative PurityPart of CatalogCAS Number
Sigma-Aldrich (Merck) 97%Distributed for Ambeed, Inc.52779-76-7
PharmaBlock Sciences (Nanjing), Inc. Not SpecifiedSupplier Listing52779-76-7
Bide Pharmatech Ltd. Not SpecifiedSupplier Listing52779-76-7
ChemicalBook Aggregators Not SpecifiedMultiple Listings52779-76-7

Note: The availability and catalog status from suppliers can change. It is recommended to verify directly with the vendor before procurement.

Role in Chemical Synthesis: A Mechanistic Overview

The utility of this compound in drug development stems from its function as a versatile synthetic intermediate.[3] The bromine atom can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The ketone functionality allows for a wide range of transformations, including reductions, oxidations, and nucleophilic additions, to build molecular complexity. This compound and its isomers are foundational in creating scaffolds for pharmacologically active molecules.[4][5]

A common method for its preparation involves a Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction in organic synthesis.[1][6] The workflow illustrates the conversion of a benzonitrile derivative into the target ketone.

Caption: Grignard synthesis of this compound.

Safety, Handling, and Storage Protocol

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available Safety Data Sheets (SDS), this compound is classified with specific hazards that necessitate rigorous handling protocols.

Hazard Identification:

  • Pictogram: GHS07 (Exclamation Mark).

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Analogs may also cause respiratory irritation.[7][8]

Step-by-Step Handling and Storage Protocol
  • Engineering Controls:

    • Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[7]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

    • Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed. Wash hands and any exposed skin thoroughly after handling.[7]

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.[8]

    • Avoid breathing mist, vapors, or spray.[7]

    • Use only in well-ventilated areas.[7]

    • Do not eat, drink, or smoke in the work area.

  • Storage:

    • Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]

  • Spill and Disposal:

    • In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

    • Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[7]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties and versatile reactivity make it a key component in the synthesis of novel compounds. By adhering to stringent safety and handling protocols, researchers can effectively and safely leverage this compound to advance their scientific objectives. The procurement from established suppliers ensures a reliable source of material, facilitating progress from laboratory-scale synthesis to larger-scale development projects.

References

  • Fisher Scientific. SAFETY DATA SHEET - 3'-Bromoacetophenone. Available from: [Link]

  • Chemsrc. 1-(3-bromo-5-methylphenyl)ethanone Price. Available from: [Link]

  • Mahendra, M., et al. (2012). 1-(3-Bromo-2-thienyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • Aladdin Scientific. 1-(3-Bromo-5-methylphenyl)ethanone, min 98%, 100 mg. Available from: [Link]

  • ChemBK. 1-(3-BroMo-4-Methylphenyl)ethanone. Available from: [Link]

  • LookChem. 1-(4-bromo-3-methylphenyl)ethanone suppliers USA. Available from: [Link]

  • Molbase. Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Available from: [Link]

  • Google Patents. The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Oakwood Chemical. 1-(3-Bromo-4-methylphenyl)ethanone. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(3-nitrophenyl)ethanone. Available from: [Link]

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An In-depth Technical Guide to 1-(3-Bromo-2-methylphenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-2-methylphenyl)ethanone, also known as 3'-bromo-2'-methylacetophenone, is an important aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methyl group on the phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its discovery, history, synthesis, physicochemical and spectroscopic properties, and key applications, with a particular focus on its role in the development of modern agrochemicals.

Physicochemical and Spectroscopic Profile

PropertyValueSource
CAS Number 52779-76-7[1][2]
Molecular Formula C₉H₉BrO[2]
Molecular Weight 213.07 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 272.7±28.0 °C (Predicted)[1]
Density 1.388±0.06 g/cm³ (Predicted)[1]
Storage Sealed in a dry place at room temperature

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (dd, J=1.2, 8.0 Hz, 1H), 7.62 (dd, J=0.8, 7.6 Hz, 1H), 7.19 (t, J=8.0 Hz, 1H), 2.56 (s, 3H), 2.46 (s, 3H).[2]

  • ¹³C NMR: Aromatic carbons are expected in the range of 125-140 ppm, the carbonyl carbon (C=O) is typically observed between 190-200 ppm for aromatic ketones, and the methyl carbons will appear at higher field.[3][4]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of an aromatic ketone is expected in the region of 1685-1705 cm⁻¹. C-H stretching of the aromatic ring and methyl groups, as well as C-Br stretching, will also be present.[4][5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation will likely involve the loss of the methyl group (CH₃) and the acetyl group (COCH₃).[6][7]

Historical Perspective and Discovery

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most prominently documented methods are the Grignard reaction and, plausibly, the Friedel-Crafts acylation.

Grignard Reaction from 3-Bromo-2-methylbenzonitrile

This is a widely cited and reliable method for the preparation of this compound. The reaction proceeds via the nucleophilic addition of a methylmagnesium halide to the nitrile group of 3-bromo-2-methylbenzonitrile, followed by acidic hydrolysis of the intermediate imine.

Workflow Diagram:

G_Grignard_Synthesis reagent1 3-Bromo-2-methylbenzonitrile intermediate Imine Intermediate reagent1->intermediate Grignard Reaction reagent2 Methylmagnesium Halide (e.g., CH₃MgI) reagent2->intermediate product This compound intermediate->product Hydrolysis hydrolysis Acidic Workup (e.g., 6N HCl)

Caption: Grignard synthesis of this compound.

Step-by-Step Protocol: [1]

  • Grignard Reagent Preparation: Prepare a Grignard reagent from magnesium and methyl iodide in anhydrous ether.

  • Reaction with Nitrile: To a stirred and refluxing solution of the prepared Grignard reagent, add a solution of 3'-bromo-2'-methylbenzonitrile in ether dropwise.

  • Reflux: Continue stirring at reflux for an extended period (e.g., 20 hours) to ensure complete reaction.

  • Quenching: Cool the reaction mixture and pour it onto ice water with vigorous stirring.

  • Hydrolysis: The resulting ethereal phase is separated, and the residue is boiled with a strong acid, such as 6N hydrochloric acid, to hydrolyze the imine intermediate.

  • Extraction and Purification: The product is then extracted with ether, washed, dried, and purified by distillation.

Friedel-Crafts Acylation of 1-Bromo-2-methylbenzene

Although not explicitly detailed for this specific isomer in the searched literature, the Friedel-Crafts acylation is a fundamental and plausible method for the synthesis of aromatic ketones. This reaction would involve the acylation of 1-bromo-2-methylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Workflow Diagram:

G_Friedel_Crafts_Synthesis substrate 1-Bromo-2-methylbenzene product This compound substrate->product Friedel-Crafts Acylation reagent Acetyl Chloride / Acetic Anhydride reagent->product catalyst Lewis Acid (e.g., AlCl₃) G_Application_Fluralaner start This compound intermediate Substituted Phenylisoxazoline Intermediate start->intermediate Multi-step Synthesis final_product Fluralaner (Insecticide/Acaricide) intermediate->final_product Further Functionalization

Caption: Role of this compound in Fluralaner synthesis.

Conclusion

This compound is a specialty chemical of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of the potent insecticide Fluralaner. Its synthesis is well-established, with the Grignard reaction from 3-bromo-2-methylbenzonitrile being a preferred method. The unique arrangement of its functional groups makes it a valuable synthon for accessing complex molecular targets. This guide has provided a detailed overview of its synthesis, properties, and applications, underscoring its importance for professionals in the fields of chemical synthesis, drug discovery, and agrochemical development.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • 1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Lahiri, G. K., et al. (n.d.). Figure S6. 13 C NMR spectrum of 1-(3-Methylphenyl)ethanone oxime (2c). ResearchGate. Retrieved from [Link]

  • Justia Patents. (2022, June 2). Low dose fluralaner compositions for protection against parasitic invertebrate pest. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(3-BroMo-4-Methylphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Bromo-2-ethoxy-4-methylphenyl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(2-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Mahendra, M., et al. (2010). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2540. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 25). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o193. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). US20250214950A1 - Method for preparing fluralaner.
  • PubChem. (n.d.). 1-[3-Bromo-2-(methylamino)phenyl]ethanone. Retrieved from [Link]

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The Strategic Utility of 1-(3-Bromo-2-methylphenyl)ethanone in Modern Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. 1-(3-Bromo-2-methylphenyl)ethanone, a seemingly unassuming aromatic ketone, has emerged as a highly versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique substitution pattern—a bromine atom ortho to a methyl group and meta to an acetyl group—provides a rich platform for a diverse array of chemical transformations. The presence of the bromine atom serves as a key functional handle for a multitude of powerful cross-coupling reactions, enabling the facile introduction of carbon and nitrogen-based substituents. Simultaneously, the acetyl group offers a site for further derivatization, such as condensation or reduction reactions, while the methyl group can influence the steric and electronic properties of the molecule and its derivatives. This guide provides an in-depth technical overview of the synthesis and synthetic applications of this compound, presenting field-proven insights and detailed protocols to empower researchers in their quest for novel molecular discovery. The derivatives of this compound are of significant interest in medicinal chemistry, where precise control over molecular structure is essential for tuning biological activity.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. One effective method involves the treatment of 3-bromo-N-methoxy-N,2-dimethylbenzamide with a Grignard reagent. This approach offers high yield and provides a practical route to multigram quantities of the desired ketone.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction Setup To a solution of 3-bromo-N-methoxy-N,2-dimethylbenzamide (120 g, 465 mmol, 1.00 eq.) in tetrahydrofuran (THF, 100 mL) in a suitable reaction vessel, methylmagnesium bromide (3.0 M in diethyl ether, 180 mL, 1.16 eq.) is added at 0 °C.

Step 2: Reaction Execution The reaction mixture is stirred at a temperature between 0-40 °C for 3 hours. Following this, the mixture is cooled back to 0 °C.

Step 3: Quenching and Work-up Hydrochloric acid (6.0 N, 450 mL) is added dropwise to the cooled reaction mixture, which is then stirred for 2 hours at 40-45 °C. The mixture is subsequently cooled to 25 °C and poured into a saturated aqueous solution of ammonium chloride (9000 mL). The aqueous phase is extracted with ethyl acetate (3 x 1500 mL). The combined organic layers are washed with brine (3 x 1000 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Purification and Characterization The crude product is purified to yield this compound as a yellow oil (90.0 g, 422 mmol, 90.9% yield).[1]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (dd, J = 1.2, 8.0 Hz, 1H), 7.62 (dd, J = 0.8, 7.6 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 2.56 (s, 3H), 2.46 (s, 3H).[1]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily derived from the reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials.[2] This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a Schlenk flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added under a positive flow of the inert gas.

  • Anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) are added via syringe.

  • The reaction mixture is heated to 90-100 °C with vigorous stirring and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O90-10080-95
Pd(OAc)₂SPhosK₃PO₄Toluene10085-98
PdCl₂(dppf)dppfCs₂CO₃DMF11082-96

Table 1. Representative conditions for Suzuki-Miyaura coupling of aryl bromides.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are key components of numerous pharmaceuticals and organic materials.[3] This palladium-catalyzed reaction couples an aryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine ligand.

Buchwald_Hartwig_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-Br This compound Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L₂ Ligand_Exchange Ligand Exchange Ar-Pd(II)(Br)L₂->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange Ar-Pd(II)(NR₂)L₂ Ar-Pd(II)(NR₂)L₂ Ligand_Exchange->Ar-Pd(II)(NR₂)L₂ - HBr Deprotonation Deprotonation Ar-Pd(II)(NR₂)L₂->Deprotonation Base Base Base->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration Ar-NR₂ 1-(3-(Dialkylamino)-2- methylphenyl)ethanone Reductive_Elimination->Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4-2.5 equivalents).

  • Add this compound (1.0 equiv) and aniline (1.2 equiv).

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-11075-90
Pd(OAc)₂XPhosK₃PO₄Dioxane10080-95
G3-XPhos(built-in)LHMDSTHF60-8085-98

Table 2. Common catalytic systems for Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling the aryl bromide with an alkene.[4] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates in polymer and pharmaceutical synthesis.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (2-5 mol%), and tri(o-tolyl)phosphine (4-10 mol%).

  • Add anhydrous DMF and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford the desired product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl bromide and a terminal alkyne.[5] This reaction, co-catalyzed by palladium and copper, is instrumental in the synthesis of arylalkynes, which are important precursors for a variety of organic transformations and are found in many natural products and functional materials.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask containing this compound (1.0 mmol) and CuI (2-5 mol%) in THF, add triethylamine (2.0-3.0 mmol).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add PdCl₂(PPh₃)₂ (1-3 mol%) and phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound stands as a testament to the power of strategically functionalized starting materials in modern organic synthesis. Its capacity to undergo a wide range of high-yielding and selective cross-coupling reactions makes it an invaluable precursor for the construction of complex molecular frameworks. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling them to harness the full synthetic potential of this versatile building block. As the demand for novel and intricate molecules continues to grow across various scientific disciplines, the strategic application of such well-defined starting materials will undoubtedly play a pivotal role in driving innovation and discovery.

References

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  • Lopp, M., & Kanger, T. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3863-3866.
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  • Schön, U., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2634-2642.
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  • Wallace, O. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14597-14604.
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  • Głowacka, I. E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381.
  • Ben-David, Y., et al. (2006). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Algérienne de Chimie, 16(2), 225-236.
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Unlocking the Potential of 1-(3-Bromo-2-methylphenyl)ethanone: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromo-2-methylphenyl)ethanone stands as a versatile yet underexplored building block in synthetic chemistry. Its unique trifunctional architecture—comprising a reactive ketone, a sterically influenced aryl bromide, and an activating methyl group—offers a confluence of reactive sites for novel molecular design. This guide delineates key potential research avenues for this compound, moving beyond its role as a simple intermediate. We will explore its application in advanced cross-coupling methodologies, its utility as a scaffold for diverse heterocyclic systems, and its potential in the synthesis of novel chalcones with therapeutic promise. Each proposed research area is accompanied by detailed, field-proven experimental protocols and workflows, designed to provide a robust starting point for investigation. This document serves as a technical roadmap for unlocking the latent potential of this valuable chemical entity.

Introduction: The Strategic Value of this compound

Substituted acetophenones are foundational pillars in the synthesis of a vast array of organic molecules, finding applications from pharmaceuticals to materials science.[1][2] The subject of this guide, this compound, presents a particularly compelling case for focused research due to the strategic placement of its functional groups. The acetyl group serves as a classical handle for condensation and functionalization reactions. The bromine atom at the 3-position is a prime site for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[3] Crucially, the ortho-methyl group exerts significant steric and electronic influence, which can be strategically exploited to control regioselectivity in subsequent reactions and to fine-tune the conformational properties of derivative molecules.

This guide will systematically unpack the synthetic potential of this molecule, focusing on three primary areas of research that leverage its distinct structural features.

Research Area 1: Advanced Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is arguably the most versatile functional group on the this compound scaffold for molecular diversification. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4][5] The ortho-methyl group introduces steric hindrance that necessitates careful selection of ligand and catalyst systems, a challenge that, when overcome, offers precise control over the reaction outcome.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[6][7] For this compound, this opens a direct route to a vast library of substituted 2-methylacetophenones, which are themselves valuable precursors.

Proposed Research Objective: To explore the scope of the Suzuki-Miyaura coupling with various boronic acids and esters to synthesize a library of 3-substituted-2-methylacetophenones.

Key Causality in Protocol Design: The choice of a bulky, electron-rich phosphine ligand like SPhos is critical to facilitate the oxidative addition of the sterically hindered aryl bromide to the palladium center and to promote the subsequent reductive elimination.[8] The use of a moderately strong base like K₃PO₄ is often effective and tolerates a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system [e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)].

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane and water (e.g., a 4:1 mixture) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Hypothetical Suzuki Coupling Results

EntryBoronic Acid (R-B(OH)₂)ProductExpected Yield (%)
1Phenylboronic acid1-(3-phenyl-2-methylphenyl)ethanone85-95
24-Methoxyphenylboronic acid1-(3-(4-methoxyphenyl)-2-methylphenyl)ethanone80-90
3Thiophene-3-boronic acid1-(3-(thiophen-3-yl)-2-methylphenyl)ethanone75-85
4Vinylboronic acid pinacol ester1-(2-methyl-3-vinylphenyl)ethanone65-75

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start Reagents Combine Reactants: - Aryl Bromide (1 equiv) - Boronic Acid (1.2 equiv) - Base (3 equiv) - Pd Catalyst/Ligand Start->Reagents Inert Inert Atmosphere (Ar/N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat (80-100 °C) & Stir Solvent->Heat Monitor Monitor via TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Quench Cool & Dilute Monitor->Quench Complete Extract Aqueous Wash Quench->Extract Purify Column Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[4][9][10] Applying this reaction to this compound can generate a series of novel 3-amino-2-methylacetophenones, key precursors for nitrogen-containing heterocycles like quinolines.

Proposed Research Objective: To establish efficient protocols for the amination of this compound with a range of primary and secondary amines, including ammonia equivalents.

Key Causality in Protocol Design: The steric hindrance from the ortho-methyl group necessitates the use of specialized ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote the challenging reductive elimination step from the palladium(II) intermediate.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[11]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe (0.1-0.2 M).

  • Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at 90-110 °C.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Heck Reaction: Olefin Functionalization

The Heck reaction offers a pathway to introduce vinyl groups by coupling the aryl bromide with an alkene.[5][12] This reaction would yield 3-alkenyl-2-methylacetophenones, which are valuable for further transformations or as building blocks for polymers and materials with interesting photophysical properties.

Proposed Research Objective: To investigate the Heck coupling of this compound with various activated alkenes, such as acrylates and styrenes.

Key Causality in Protocol Design: A phosphine-free catalyst system, such as palladium(II) acetate, can be effective, particularly with electron-deficient olefins.[13] A hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to neutralize the HBr generated during the catalytic cycle without competing as a nucleophile.

Experimental Protocol: Heck Reaction

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and a base such as triethylamine (2.0 equiv.) in a sealed tube.

  • Solvent Addition: Add a polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Heat the mixture to 100-140 °C.

  • Monitoring: Monitor by TLC or GC-MS.

  • Work-up: Cool the mixture, dilute with water, and extract with ether or ethyl acetate.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product via column chromatography.

Visualization: Cross-Coupling Diversification Strategy

CrossCoupling cluster_reactions Palladium-Catalyzed Reactions cluster_products Product Scaffolds A This compound Suzuki Suzuki Coupling + R-B(OH)₂ A->Suzuki Buchwald Buchwald-Hartwig + R₂NH A->Buchwald Heck Heck Reaction + Alkene A->Heck P_Suzuki 3-Aryl/Alkenyl/ Alkyl Acetophenones Suzuki->P_Suzuki P_Buchwald 3-Amino Acetophenones Buchwald->P_Buchwald P_Heck 3-Vinyl Acetophenones Heck->P_Heck Heterocycles cluster_chalcone Chalcone Pathway cluster_quinoline Quinoline Pathway Start This compound Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Amination Buchwald-Hartwig Amination (Step 1) Start->Amination Pyrazoline Pyrazoline Formation (+ Hydrazine) Chalcone->Pyrazoline Pyrimidine Pyrimidine Formation (+ Guanidine) Chalcone->Pyrimidine Product1 Pyrazolines Pyrazoline->Product1 Product2 Pyrimidines Pyrimidine->Product2 Friedlander Friedländer Annulation (Step 2) Amination->Friedlander Product3 Quinolines Friedlander->Product3

Caption: Potential synthetic routes to key heterocyclic scaffolds.

Research Area 3: C-H Functionalization Strategies

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers atom-economical routes to complex molecules by avoiding pre-functionalization steps. [14][15]this compound possesses multiple C-H bonds that are potential targets for such transformations.

Proposed Research Objective: To explore the directed C-H functionalization of the aryl ring or the acetyl methyl group.

4.1. Functionalization of the Acetyl Methyl Group: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. A more advanced strategy involves α-bromination followed by substitution. [16] Experimental Protocol: α-Bromination of the Acetyl Group

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like methanol or chloroform.

  • Bromine Addition: Cool the solution to 0 °C and add a solution of bromine (Br₂, 1.0 equiv.) in the same solvent dropwise. An acid catalyst like HBr can be beneficial. [17]3. Reaction Execution: Stir the reaction at low temperature until TLC indicates consumption of the starting material.

  • Work-up: Quench with a solution of sodium thiosulfate to destroy excess bromine. Extract with an organic solvent, wash, dry, and concentrate.

  • Purification: Purify the resulting α-bromo ketone by chromatography. This product is a versatile intermediate for synthesizing various heterocycles, such as thiazoles.

4.2. Directed Aryl C-H Functionalization: The ketone oxygen can act as a directing group in transition-metal-catalyzed C-H activation, potentially enabling functionalization at the C-8 position of the aromatic ring. This is a more challenging but highly rewarding research direction.

Conclusion and Future Outlook

This compound is far more than a simple catalog chemical. It is a strategically functionalized platform ripe for exploration. The research avenues detailed in this guide—spanning advanced cross-coupling, diverse heterocycle synthesis, and modern C-H functionalization—represent tangible opportunities for innovation in medicinal chemistry and materials science. The provided protocols, grounded in established chemical principles, offer a solid foundation for initiating these investigations. By systematically exploring the reactivity of its distinct functional groups, the scientific community can unlock the full potential of this versatile building block, paving the way for the discovery of novel molecules with significant scientific and commercial value.

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A Theoretical and Computational Scrutiny of 1-(3-Bromo-2-methylphenyl)ethanone: A Keystone for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3-Bromo-2-methylphenyl)ethanone, a substituted acetophenone, presents a compelling scaffold for investigations in synthetic chemistry and drug discovery. Its unique electronic and steric profile, arising from the interplay of the bromo, methyl, and acetyl substituents on the phenyl ring, warrants a detailed theoretical examination to unlock its full potential. This technical guide delineates a comprehensive computational protocol for the in-depth characterization of this molecule. We will explore its structural, electronic, and spectroscopic properties through a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Furthermore, we will outline a workflow for assessing its reactivity and potential as a pharmacophore through Natural Bond Orbital (NBO) analysis and molecular docking simulations. This document serves as a foundational resource for researchers aiming to leverage computational chemistry for the rational design of novel derivatives and applications based on the this compound core.

Introduction: The Significance of Substituted Acetophenones

Substituted acetophenones are a cornerstone in organic synthesis, serving as versatile intermediates for a vast array of chemical transformations. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The specific substitution pattern on the phenyl ring dictates the molecule's physicochemical properties and, consequently, its reactivity and biological function. The subject of this guide, this compound (Scheme 1), is a commercially available compound whose theoretical underpinnings remain largely unexplored in peer-reviewed literature.[2]

Scheme 1: Chemical Structure of this compound

The presence of a bromine atom, a methyl group, and an acetyl group at positions 3, 2, and 1 respectively, is anticipated to induce significant electronic and steric effects. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction of increasing importance in drug design.[3] The ortho-methyl group can influence the conformation of the acetyl group, potentially impacting its reactivity and interaction with biological targets. Understanding these nuances at a molecular level is paramount for its strategic deployment in synthetic and medicinal chemistry programs.

Molecular Structure and Conformational Analysis

A fundamental aspect of understanding a molecule's behavior is the elucidation of its three-dimensional structure and conformational preferences. For this compound, a key conformational variable is the dihedral angle between the plane of the phenyl ring and the acetyl group.

Computational Approach: Geometry Optimization

The initial step in our theoretical investigation is the optimization of the molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Density Functional Theory (DFT) has proven to be a robust and computationally efficient method for this purpose.

Protocol 1: DFT Geometry Optimization

  • Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder.

  • Computational Method Selection: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[3][4]

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for describing the electron distribution of the bromine atom, and polarization functions (d,p) allow for more flexibility in describing bonding.

  • Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like chloroform or water.

  • Execution and Analysis: The optimization calculation is run in a quantum chemistry software package (e.g., Gaussian, ORCA). The output is analyzed to confirm that a true energy minimum has been reached (i.e., no imaginary frequencies in the subsequent frequency calculation).

The following diagram illustrates the workflow for geometry optimization:

Geometry_Optimization_Workflow Start Initial 3D Structure Method Select DFT Functional (e.g., B3LYP) Start->Method Basis Choose Basis Set (e.g., 6-311++G(d,p)) Method->Basis Solvent Define Solvation Model (e.g., PCM) Basis->Solvent Run Perform Geometry Optimization Solvent->Run Analysis Frequency Analysis & Verification Run->Analysis

Caption: Workflow for DFT-based geometry optimization.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule is intimately linked to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactive sites of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.[3][5]

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

ParameterValue (eV)Interpretation
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Chemical stability and reactivity
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying electrophilic and nucleophilic sites. Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions indicate areas of low electron density (electrophilic). For this compound, the MEP map would likely show a region of high electron density around the carbonyl oxygen, making it a potential site for electrophilic attack, and regions of lower electron density around the aromatic protons.[3]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can reveal information about charge delocalization, hyperconjugative interactions, and donor-acceptor interactions between orbitals.[6][7] For our target molecule, NBO analysis would be particularly useful for quantifying the electron-withdrawing effect of the bromo and acetyl groups and the electron-donating effect of the methyl group on the phenyl ring.

Spectroscopic Properties: A Theoretical-Experimental Correlation

Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be correlated with experimental Infrared (IR) and Raman spectra. The characteristic carbonyl stretch of the acetyl group is expected to be a prominent feature in the IR spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.[8] Comparing the calculated NMR spectra with experimental data is a powerful way to confirm the proposed structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.[4] This can provide insights into the electronic structure and chromophores within the molecule.

The following diagram illustrates the integrated approach for spectroscopic analysis:

Spectroscopic_Analysis_Workflow Optimized_Structure Optimized Molecular Geometry IR_Raman Frequency Calculation (IR/Raman Spectra) Optimized_Structure->IR_Raman NMR GIAO Calculation (NMR Spectra) Optimized_Structure->NMR UV_Vis TD-DFT Calculation (UV-Vis Spectrum) Optimized_Structure->UV_Vis Comparison Comparison and Validation IR_Raman->Comparison NMR->Comparison UV_Vis->Comparison Experimental_Data Experimental Spectroscopic Data Experimental_Data->Comparison

Caption: Integrated workflow for theoretical and experimental spectroscopic analysis.

Potential Applications in Drug Discovery: Molecular Docking

Given the prevalence of substituted acetophenones in medicinal chemistry, it is pertinent to explore the potential of this compound as a scaffold for drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9]

Protocol 2: Molecular Docking Simulation

  • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking by assigning appropriate charges and atom types.

  • Receptor Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). The receptor is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample different conformations of the ligand within the binding site of the receptor.

  • Analysis of Results: The docking results are analyzed to identify the most stable binding poses, typically ranked by a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are examined.[7]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a suite of computational techniques, from DFT to molecular docking, a wealth of information regarding its structural, electronic, and reactive properties can be elucidated. The insights gained from these theoretical studies can guide the rational design of new synthetic routes and the development of novel derivatives with tailored properties for applications in materials science and medicinal chemistry. The protocols detailed herein are intended to be a starting point for researchers, and the specific choice of computational methods and parameters may be further refined based on the specific research question. The future of this research lies in the synthesis and experimental validation of the theoretical predictions, which will undoubtedly pave the way for the discovery of new and exciting applications for this versatile molecule.

References

  • Rahimi, M., Jamehbozorgi, S., Chermette, H., Ghiasi, R., & Poor Kalhor, M. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Eurasian Chemical Communications, 1(5), 411-418. [Link not available]
  • Fujiwara, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4629–4638. [Link]

  • (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(2), 2429–2443. [Link]

  • Jebas, S. R., et al. (2022). Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–1000. [Link]

  • Bhat, R. H., et al. (2025). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. ResearchGate. [Link]

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  • Olurotimi, I. O., et al. (2022). Synthesis, Crystallographic, Computational and Molecular Docking Studies of new Acetophenone-Benzoylhydrazones. ResearchGate. [Link]

  • PubChem. (n.d.). 1-[3-Bromo-2-(methylamino)phenyl]ethanone. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. Retrieved January 12, 2026, from [Link]

  • Mahendra, M., et al. (2010). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2540. [Link]

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  • Kavak, G., et al. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Acta Chimica Slovenica. [Link]

  • Kavitha, E., & Balachandran, V. (2021). DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one. Research and Reviews: A Journal of Pharmaceutical Science, 12(2), 1-17. [Link]

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The Strategic Synthesis and Application of 1-(3-Bromo-2-methylphenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the strategic importance of versatile molecular scaffolds cannot be overstated. Among these, substituted aromatic ketones serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules, from active pharmaceutical ingredients (APIs) to advanced materials. 1-(3-Bromo-2-methylphenyl)ethanone, a seemingly unassuming molecule, emerges as a key player in this context. Its unique trifunctional arrangement—a reactive ketone, a strategically positioned bromine atom, and a directing methyl group—offers a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of this compound, offering field-proven insights for researchers and professionals in drug development and materials science.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective utilization in synthesis.

PropertyValueSource
CAS Number 52779-76-7[1]
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Physical Form Liquid
Purity Typically ≥97%
Storage Sealed in dry, room temperature conditions
Boiling Point 272.7±28.0 °C (Predicted)[2]
Density 1.388±0.06 g/cm³ (Predicted)[2]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern due to the ortho, meta, and para couplings of the three adjacent protons. The acetyl methyl group would appear as a singlet around δ 2.5-2.7 ppm, while the aromatic methyl group would also be a singlet, likely in the range of δ 2.3-2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal nine distinct signals. The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 195-205 ppm. The aromatic carbons would appear between δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbons of the acetyl and aromatic methyl groups would resonate at higher fields, typically between δ 15-30 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically found in the region of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and an acetyl group (M-43).

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached through two primary and highly effective methodologies: Friedel-Crafts Acylation and the Grignard Reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation of 2-Bromotoluene

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[3][4] In this approach, 2-bromotoluene is acylated using an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6]

Causality Behind Experimental Choices:

  • Choice of Substrate (2-Bromotoluene): The starting material, 2-bromotoluene, possesses both a deactivating (bromo) and an activating (methyl) group. The methyl group is an ortho-, para-director, while the bromine is a weak deactivator but also an ortho-, para-director. The steric hindrance from the ortho-methyl group and the electronic deactivation from the bromine atom will influence the regioselectivity of the acylation. The primary products are expected to be acylation at the positions para and ortho to the methyl group. Separation of the desired 3-bromo-2-methylacetophenone isomer from other potential isomers is a critical consideration in this synthetic route.

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the acetylating agent to generate a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the 2-bromotoluene.[6] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[3]

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or dichloroethane, at low temperatures to control the exothermic reaction and minimize side product formation.[5]

Detailed Experimental Protocol (Adapted from similar procedures[7]):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the stirred suspension.

  • After the addition is complete, add 2-bromotoluene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Workflow for Friedel-Crafts Acylation.
Grignard Reaction with 3-Bromo-2-methylbenzonitrile

An alternative and often more regioselective route involves the reaction of a Grignard reagent with a nitrile.[2] Specifically, the synthesis of this compound can be achieved by reacting 3-bromo-2-methylbenzonitrile with a methyl Grignard reagent, such as methylmagnesium bromide.[2]

Causality Behind Experimental Choices:

  • Nitrile as an Electrophile: The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by the Grignard reagent. This reaction forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.

  • Grignard Reagent (CH₃MgBr): Methylmagnesium bromide is a potent nucleophile that readily adds to the nitrile. It is crucial to perform the reaction under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents.

  • Hydrolysis Step: Acidic workup is essential to hydrolyze the intermediate imine to the final ketone product.

Detailed Experimental Protocol (Adapted from a similar procedure[2]):

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel.

  • Add a small portion of the methyl iodide solution to the magnesium turnings. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Dissolve 3-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous ether or THF and add it dropwise to the stirred Grignard solution.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ketone by vacuum distillation or column chromatography.

Grignard Reaction Workflow.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for a variety of powerful cross-coupling reactions, while the ketone functionality can undergo a plethora of classical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl bromide is arguably the most significant feature of this molecule, enabling its participation in a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.

  • Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a key transformation in the synthesis of anilines and their derivatives, which are common moieties in drug molecules.

Reactions of the Ketone Moiety

The acetyl group provides another avenue for synthetic elaboration. It can undergo a wide range of reactions, including:

  • Reduction: The ketone can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

  • Aldol Condensation: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations with aldehydes or ketones.

  • Oxidation (e.g., Baeyer-Villiger Oxidation): The ketone can be oxidized to an ester using a peroxy acid.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a diverse range of target molecules with potential biological activity and material properties.

  • Pharmaceutical Intermediates: The ability to introduce various substituents onto the aromatic ring via cross-coupling reactions makes this compound an attractive starting point for the synthesis of complex drug candidates. The resulting substituted acetophenones can be further elaborated to access a wide variety of heterocyclic scaffolds and other pharmacologically relevant structures. For instance, similar brominated aromatic ketones are key building blocks in the development of drugs targeting central nervous system disorders.[8]

  • Agrochemicals: The structural motifs accessible from this compound are also relevant in the design of new agrochemicals.

  • Materials Science: The rigid aromatic core and the potential for creating extended conjugated systems through cross-coupling reactions make this molecule a useful precursor for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its accessibility through established synthetic routes, combined with the versatile reactivity of its constituent functional groups, makes it an indispensable tool for researchers and professionals in the pharmaceutical and materials science industries. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will undoubtedly empower scientists to leverage this valuable intermediate in the creation of novel and impactful molecules.

References

  • Appchem. This compound | 52779-76-7 | C9H9BrO. Available at: [Link]

  • PubChem. 1-(3-Bromo-4-methylphenyl)ethan-1-one. Available at: [Link]

  • PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one. Available at: [Link]

  • PubChem. 1-(3-Bromo-2-ethoxy-4-methylphenyl)ethanone. Available at: [Link]

  • PubChem. 1-(3-Bromo-2,5,6-trimethylphenyl)ethanone. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • MySkinRecipes. 1-(3-Bromo-5-methylphenyl)ethanone. Available at: [Link]

  • Mahendra, M., et al. (2011). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2540. Available at: [Link]

  • Jasinski, J. P., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169. Available at: [Link]

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Methodological & Application

Application Note: Buchwald-Hartwig Amination of Sterically Hindered 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over traditional methods through its broad substrate scope and functional group tolerance.[1] This application note provides a comprehensive technical guide and a detailed experimental protocol for the Buchwald-Hartwig amination of 1-(3-Bromo-2-methylphenyl)ethanone, a sterically hindered aryl bromide. We will delve into the mechanistic considerations, the rationale behind the selection of catalyst components, a step-by-step procedure, and a troubleshooting guide to address common challenges associated with this transformation. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for coupling challenging substrates.

Introduction and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[2] The reaction's success with challenging substrates, such as the ortho-substituted this compound, is highly dependent on the careful selection of the palladium source, phosphine ligand, base, and solvent.

The substrate presents a significant steric challenge due to the methyl group positioned ortho to the bromine atom. This steric hindrance can impede the initial oxidative addition step of the catalytic cycle, which is often rate-limiting. Therefore, the use of bulky, electron-rich phosphine ligands is crucial to promote the formation of a reactive, monoligated palladium(0) species that can efficiently undergo oxidative addition.[3][4]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:[1][2][5][6]

  • Precatalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[7]

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (L-Pd(Ar)(Br)). This is often the rate-determining step, especially with sterically hindered or electron-rich aryl halides.[1][6]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[2][7]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][2][6]

A potential side reaction is β-hydride elimination, although this is not a concern with the specified ketone substrate when coupled with most primary or secondary amines.[1]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Catalytic Cycle Figure 1. Simplified Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product baseH [Base-H]⁺ arbr Ar-Br amine HNR¹R² base Base

Caption: A simplified representation of the key steps in the palladium-catalyzed C-N cross-coupling reaction.

Component Selection for a Hindered Substrate

The success of coupling this compound hinges on overcoming the steric hindrance near the reaction center. This requires a highly active catalytic system.

ComponentRecommended ChoiceRationale & Justification
Palladium Source XPhos Palladacycle (Gen. 4)Precatalysts offer superior reactivity and reproducibility by providing a reliable pathway to the active Pd(0) species.[8][9] The XPhos palladacycles are particularly effective for challenging C-N couplings, generating the active catalyst under mild conditions.[8][10]
Ligand XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is a bulky, electron-rich biaryl monophosphine ligand.[10][11] Its steric profile promotes the formation of the highly reactive monoligated L-Pd(0) species required for efficient oxidative addition into the hindered C-Br bond.[3][4][12]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[5] NaOtBu generally provides the highest reaction rates, although it is incompatible with some sensitive functional groups.[5] For substrates with base-sensitive groups, a weaker base like Cs₂CO₃ or K₃PO₄ could be screened.[5]
Solvent Toluene or 1,4-DioxaneAprotic, non-polar, or weakly polar solvents are preferred.[7] Toluene is an excellent choice for its ability to dissolve the reagents and its suitable boiling point for reactions requiring heat.[13] It is crucial to use anhydrous solvent to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine. The stoichiometry and conditions can be adapted for other primary or secondary amines.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and strong bases are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon).

Reagents and Equipment
Reagent/MaterialAmount (for 1 mmol scale)Notes
This compound213 mg (1.0 mmol, 1.0 equiv)Substrate
Morpholine105 µL (1.2 mmol, 1.2 equiv)Amine coupling partner
XPhos Pd G415.7 mg (0.02 mmol, 2 mol%)Palladium precatalyst
Sodium tert-butoxide (NaOtBu)135 mg (1.4 mmol, 1.4 equiv)Base
Anhydrous Toluene5 mLSolvent
Equipment
Oven-dried Schlenk flask or reaction vialWith a magnetic stir bar
Inert gas line (Nitrogen or Argon)For maintaining an inert atmosphere
Syringes and needlesFor liquid transfers
Standard glassware for workupSeparatory funnel, flasks, etc.
TLC plates, GC-MS, or LC-MSFor reaction monitoring
Silica gelFor column chromatography
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (213 mg, 1.0 mmol), XPhos Pd G4 (15.7 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Scientist's Note: Adding the solid reagents first is generally good practice. The base, NaOtBu, is hygroscopic and should be weighed and added quickly, preferably in a glovebox if available.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Begin stirring the suspension. Then, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-16 hours.

    • Scientist's Note: Vigorous stirring is important as the base is not fully soluble.[14] The reaction progress should be monitored periodically. A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed by TLC or GC-MS.

  • Reaction Work-up: Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching and Extraction: Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 1-(2-methyl-3-morpholinophenyl)ethanone.[11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen/moisture contamination. 2. Insufficiently strong base or poor base quality. 3. Reaction temperature too low.1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, anhydrous solvent.[11] 2. Use a fresh bottle of NaOtBu. Consider screening other strong bases like LHMDS.[5] 3. Increase the temperature to 110 °C (refluxing toluene).
Formation of Side Products (e.g., Debromination) 1. Catalyst decomposition. 2. Presence of water in the reaction mixture.1. Use a precatalyst to ensure clean generation of the active species.[15] Ensure the ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1 if not using a palladacycle). 2. Use rigorously dried solvent and reagents.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance is too great for the chosen ligand.1. Allow the reaction to run for a longer period (up to 24 hours), monitoring by TLC/GC-MS. 2. Screen other bulky phosphine ligands. While XPhos is excellent, other ligands from the Buchwald family (e.g., RuPhos) or cataCXium ligands may offer different reactivity profiles.[3][4]

Conclusion

The Buchwald-Hartwig amination of the sterically demanding substrate this compound can be achieved in high yield by employing a highly active catalytic system. The use of a modern palladacycle precatalyst, such as XPhos Pd G4, in combination with a strong base like sodium tert-butoxide and an anhydrous aprotic solvent, is critical for overcoming the steric hindrance and facilitating efficient C-N bond formation. This protocol provides a robust and reliable starting point for researchers engaged in the synthesis of complex arylamines, forming a valuable part of the synthetic chemist's toolkit for modern drug discovery and materials science.

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  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Available at: [Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. (n.d.). Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020). Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (n.d.). Available at: [Link]

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Application Notes and Protocols for Cross-Coupling Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Bromo-2-methylphenyl)ethanone is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring allows for the introduction of a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. However, the steric hindrance imposed by the ortho-methyl and acetyl groups presents a significant challenge, often requiring carefully optimized reaction conditions to achieve high yields and conversions. This document provides detailed application notes and protocols for several key cross-coupling reactions of this substrate, offering researchers a guide to navigating the complexities of these transformations.

The palladium-catalyzed cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] For sterically hindered substrates like this compound, the selection of the appropriate catalyst system, particularly the ligand, is paramount to overcoming the steric barrier and facilitating efficient oxidative addition and reductive elimination steps in the catalytic cycle.[3][4]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an organoboron species with an organic halide.[5] For sterically hindered aryl bromides, the use of bulky, electron-rich phosphine ligands is often necessary to promote the catalytic cycle.[6][7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10018High[7]
Pd₂(dba)₃XPhosK₂CO₃Toluene11024Good[3]
[Pd(allyl)Cl]₂RuPhosCs₂CO₃THF8012High[8]

Note: Yields are generalized based on literature for similar sterically hindered substrates. Optimization may be required for this compound.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] For sterically hindered substrates, the use of bulky, electron-rich phosphine ligands is crucial for efficient coupling.[9][10]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert reagents Add: - this compound - Amine - Base - Pd Precursor - Ligand inert->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Aryl Amine Product purification->product

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst PrecursorLigandBaseSolventTemp (°C)Reference
Pd₂(dba)₃BINAPNaOtBuToluene100[10]
Pd(OAc)₂XPhosK₃PO₄Dioxane110[9]
[Pd(allyl)Cl]₂t-BuXPhosLiHMDSTHF80[11]

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] For sterically hindered aryl bromides, careful selection of the palladium and copper catalysts, ligand, and base is critical to achieve good yields and avoid side reactions like Glaser coupling.[13][14]

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Add P(t-Bu)₃ (0.04 mmol, 4 mol%) as a solution in toluene.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 60-80 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Pd CatalystCu SourceLigandBaseSolventTemp (°C)Reference
Pd(OAc)₂NoneP(t-Bu)₃Et₃NDMFRT - 80[12]
PdCl₂(PPh₃)₂CuIPPh₃i-Pr₂NHTHF60[15]
PdCl₂(CH₃CN)₂NoneCyclopropylphosphineEt₃NH₂O (with surfactant)RT[16]

IV. Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[17][18] For sterically hindered aryl bromides, higher temperatures and specific ligand systems may be required.[19][20]

Protocol: Heck Coupling with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add a 1:1 mixture of DMF and water (6 mL).

  • Heat the mixture to 80-120 °C and stir vigorously.[19]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, extract with ethyl acetate/hexane, and filter through a pad of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

V. α-Arylation of Ketones

The direct α-arylation of ketones with aryl halides is a powerful method for constructing α-aryl ketone motifs.[21][22] This reaction typically requires a strong base to generate the ketone enolate.

Protocol: α-Arylation of Acetone

Materials:

  • This compound (as the arylating agent)

  • Acetone (as the ketone substrate)

  • [Pd(μ-Br)(t-Bu)₃P]₂

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under argon, add [Pd(μ-Br)(t-Bu)₃P]₂ (0.01 mmol, 1 mol% Pd), KOtBu (1.4 mmol, 1.4 equiv), and this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) followed by acetone (2.0 mmol, 2.0 equiv).

  • Heat the reaction to 80-100 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

References

  • Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468.
  • Biffis, A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4775-4817.
  • Verkade, J. G., et al. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 127(24), 8799-8809.
  • Gülcemal, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5664-5676.
  • Caddick, S., et al. (2007). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. Tetrahedron, 63(35), 8459-8467.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987-999.
  • Gülcemal, S., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5664-5676.
  • Lipshutz, B. H., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Organic Letters, 23(12), 4656-4660.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yamada, Y. M. A., & Sen, A. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. Synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.).
  • Buchwald, S. L., & Fu, G. C. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1541-1552.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Colacot, T. J., et al. (2007). α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. Organic Letters, 9(8), 1433-1436.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
  • Reddy, R., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 251-258.
  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989-7000.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry Corner. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-807.
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone.
  • Singh, R., et al. (2010). Mild and General Method for the α-Arylation of Heteroaromatic Ketones. The Journal of Organic Chemistry, 75(21), 7344-7347.
  • Hamada, T., & Hartwig, J. F. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 130(45), 15003-15011.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

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Application Notes and Protocols: The Strategic Use of 1-(3-Bromo-2-methylphenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel bioactive molecules. Substituted acetophenones represent a class of readily accessible and highly versatile building blocks, serving as precursors to a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] Among these, 1-(3-Bromo-2-methylphenyl)ethanone emerges as a particularly valuable scaffold. Its unique substitution pattern—a bromine atom at the meta-position and a methyl group at the ortho-position relative to the acetyl group—offers a nuanced combination of steric and electronic properties that can be exploited for the synthesis of targeted and potent medicinal agents.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of biologically active heterocycles, with a particular focus on the construction of 2-aminothiazole derivatives, a privileged scaffold in numerous therapeutic areas.[1][2][3] This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, insights into the rationale behind synthetic choices, and a framework for the biological evaluation of the resulting compounds.

The Strategic Importance of the 3-Bromo-2-methylphenyl Moiety

The substitution pattern of this compound is not arbitrary; it provides a distinct set of advantages in the design of new drug candidates:

  • Steric Influence: The ortho-methyl group can enforce a specific conformation upon the final molecule. This steric hindrance can be crucial for achieving selective binding to a biological target, minimizing off-target effects, and enhancing the compound's overall efficacy and safety profile.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This interaction can contribute to the affinity and specificity of a drug candidate for its target.

  • Metabolic Stability: The presence of the methyl and bromo substituents can influence the metabolic fate of the resulting molecule, potentially blocking sites of oxidative metabolism and thereby improving the pharmacokinetic properties of the drug.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

Core Application: Synthesis of 2-Amino-4-(3-bromo-2-methylphenyl)thiazole

A prime application of this compound in medicinal chemistry is in the synthesis of 2-aminothiazole derivatives. The 2-aminothiazole core is a well-established pharmacophore found in a number of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The classical Hantzsch thiazole synthesis provides a straightforward and efficient route to this valuable heterocyclic system.

Synthetic Workflow

The overall synthetic strategy involves a two-step process:

  • α-Bromination: The first step is the selective bromination of the α-carbon of the acetyl group of this compound to yield the corresponding α-bromoacetophenone.

  • Hantzsch Thiazole Synthesis: The resulting α-bromo ketone is then condensed with thiourea in a cyclization reaction to afford the target 2-amino-4-(3-bromo-2-methylphenyl)thiazole.

G A This compound B α-Bromination (e.g., Br2, HBr in AcOH) A->B Step 1 C 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone B->C D Hantzsch Thiazole Synthesis (Thiourea, Ethanol, Reflux) C->D Step 2 E 2-Amino-4-(3-bromo-2-methylphenyl)thiazole D->E

Figure 1: Synthetic workflow for the preparation of 2-amino-4-(3-bromo-2-methylphenyl)thiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone

Rationale: This protocol describes the α-bromination of the starting ketone. The use of hydrobromic acid in acetic acid as a catalyst facilitates the reaction, which proceeds via an enol or enolate intermediate. Careful control of the reaction temperature is crucial to minimize side reactions, such as dibromination.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Hydrobromic acid (48% in acetic acid)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 46.9 mmol) in glacial acetic acid (50 mL).

  • Add a catalytic amount of 48% hydrobromic acid in acetic acid (0.5 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.4 mL, 46.9 mmol) in glacial acetic acid (10 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Quench the excess bromine by the dropwise addition of a saturated solution of sodium bisulfite until the orange color disappears.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone as a solid.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
2-Bromo-1-(3-bromo-2-methylphenyl)ethanoneC₉H₈Br₂O291.97Off-white solid80-90
Protocol 2: Synthesis of 2-Amino-4-(3-bromo-2-methylphenyl)thiazole

Rationale: This protocol outlines the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide (in this case, thiourea). The reaction proceeds via the formation of a thiazoline intermediate, which then tautomerizes to the more stable aromatic thiazole. Ethanol is a common and effective solvent for this reaction.

Materials:

  • 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone

  • Thiourea

  • Ethanol (95%)

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone (5.0 g, 17.1 mmol) and thiourea (1.3 g, 17.1 mmol) to ethanol (40 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic (pH ~8).

  • The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 2-Amino-4-(3-bromo-2-methylphenyl)thiazole.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
2-Amino-4-(3-bromo-2-methylphenyl)thiazoleC₁₀H₉BrN₂S270.16Yellowish solid75-85

Biological Evaluation: A Gateway to Therapeutic Applications

The synthesized 2-amino-4-(3-bromo-2-methylphenyl)thiazole serves as a platform for further derivatization and biological screening. The 2-aminothiazole scaffold is a known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

G cluster_0 Biological Activities of 2-Aminothiazole Derivatives A Anticancer Activity (e.g., Kinase Inhibition) B Antimicrobial Activity (Antibacterial, Antifungal) C Anti-inflammatory Activity D Other Activities (Antiviral, etc.) Start 2-Amino-4-(3-bromo-2-methylphenyl)thiazole Start->A Start->B Start->C Start->D

Figure 2: Potential biological activities of 2-aminothiazole derivatives.
Potential Therapeutic Targets and Screening Protocols
  • Anticancer Activity:

    • Kinase Inhibition: Many 2-aminothiazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[4][5][6]

      • Screening Protocol: The synthesized compound can be screened against a panel of cancer-relevant kinases (e.g., Aurora kinases, Abl kinase) using in vitro kinase assays, such as ADP-Glo™ Kinase Assay or LanthaScreen®.

    • Cytotoxicity Assays: The antiproliferative activity of the compound can be evaluated against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using the MTT or SRB assay.

  • Antimicrobial Activity:

    • Antibacterial and Antifungal Screening: 2-Aminothiazole derivatives have shown promising activity against various bacterial and fungal pathogens.[1][2][3]

      • Screening Protocol: The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) using broth microdilution methods.

Conclusion and Future Directions

This compound is a valuable and strategically designed starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein for the synthesis of 2-amino-4-(3-bromo-2-methylphenyl)thiazole offer a robust and efficient route to a versatile scaffold. The unique substitution pattern of the starting material provides opportunities for fine-tuning the pharmacological properties of the resulting derivatives. Further exploration of the synthetic utility of this building block, coupled with comprehensive biological screening, holds significant promise for the discovery of novel therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718.
  • Bhati, S. K., & Kumar, A. (2021). An overview on synthetic 2-aminothiazole-based compounds associated with four biological activities. Molecules, 26(5), 1449.[1][2][3]

  • Hassan, A. A. (2018). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 10(8), 56-62.[7]

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  • Mack, T. L., & Varma, R. S. (2011). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 16(7), 5797-5807.[11]

  • Zhang, Y., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 55(1), 123-130.[12]

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Synthetic Pathways to Heterocyclic Scaffolds from 1-(3-Bromo-2-methylphenyl)ethanone: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Brominated Aryl Ketone Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic cores is paramount to accessing novel chemical space and modulating pharmacological activity. The compound 1-(3-Bromo-2-methylphenyl)ethanone serves as a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a reactive bromine atom ortho to a methyl group and meta to an acetyl group—provides multiple handles for selective chemical transformations. The interplay between the bromo, methyl, and acetyl functionalities allows for a range of cyclization strategies, making it a valuable precursor for generating privileged heterocyclic scaffolds such as quinolines, indoles, and benzofurans. This guide provides detailed application notes and protocols for the synthesis of these important heterocyclic systems, emphasizing the underlying chemical principles and experimental best practices.

I. Synthesis of Quinolines via Friedländer Annulation

The quinoline nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. The Friedländer annulation is a classic and powerful method for constructing the quinoline ring system.[1] This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] To utilize this compound for this synthesis, a preliminary conversion of the bromo group to an amino group is necessary.

A. Two-Step Protocol: Buchwald-Hartwig Amination followed by Friedländer Annulation

This approach leverages the power of palladium-catalyzed C-N bond formation to introduce the required amino group, followed by the acid- or base-catalyzed cyclocondensation.

Step 1: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a robust method for the synthesis of arylamines from aryl halides.[4] The choice of amine source is critical; for a subsequent Friedländer reaction, a protected amine or ammonia equivalent is often used, followed by deprotection.

  • Reaction Principle: A Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex coordinates with the amine, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle.[4]

Experimental Protocol: Synthesis of 1-(3-Amino-2-methylphenyl)ethanone

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), benzophenone imine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand like BINAP (0.03 mmol).

  • Solvent and Base: Add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (5 mL).

  • Reaction Conditions: Purge the tube with argon and heat the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Deprotection: After cooling, quench the reaction with water and extract with ethyl acetate. The resulting imine can be hydrolyzed with aqueous acid (e.g., 2M HCl) to afford the desired 1-(3-amino-2-methylphenyl)ethanone.

Step 2: Friedländer Annulation to form a Substituted Quinoline

With the o-aminoaryl ketone in hand, the Friedländer reaction can be performed with a variety of carbonyl compounds.

  • Mechanism: The reaction proceeds via an initial aldol condensation between the enolate of the carbonyl partner and the ketone of the o-aminoaryl ketone, followed by cyclization and dehydration to form the quinoline ring.[3]

Experimental Protocol: Synthesis of 8-Methyl-2-substituted-quinolines

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-amino-2-methylphenyl)ethanone (1.0 mmol) and a ketone with an α-methylene group (e.g., acetone, 1.2 mmol) in ethanol (10 mL).

  • Catalyst: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[2][5]

  • Reaction Conditions: Reflux the mixture for 4-8 hours, monitoring completion by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired quinoline.

Reactant (with 1-(3-amino-2-methylphenyl)ethanone)CatalystProduct (Representative)
AcetoneKOH2,8-Dimethylquinoline
Ethyl acetoacetatep-TsOHEthyl 4-hydroxy-2,8-dimethylquinoline-3-carboxylate
CyclohexanonePiperidine1,2,3,4-Tetrahydroacridine-9-methyl derivative
B. Visualizing the Quinoline Synthesis Workflow

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Friedländer Annulation Start This compound Reagents1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Amine Source (e.g., Ph₂C=NH) Start->Reagents1 Toluene, 100°C Intermediate 1-(3-Amino-2-methylphenyl)ethanone Reagents1->Intermediate Reagents2 Carbonyl Compound (R-CH₂-C(O)-R') Catalyst (Acid or Base) Intermediate->Reagents2 Ethanol, Reflux Product Substituted Quinoline Reagents2->Product

Caption: Workflow for the two-step synthesis of quinolines.

II. Synthesis of Indoles: Palladium-Catalyzed Strategies

The indole scaffold is another privileged heterocycle in drug discovery. Palladium-catalyzed reactions offer convergent and efficient routes to substituted indoles from this compound.

A. Larock Indole Synthesis via a Precursor

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and an alkyne.[6][7] Similar to the quinoline synthesis, this requires prior conversion of the bromo-ketone to an o-bromoaniline derivative.

Step 1: Conversion of Ketone to Amine

A reductive amination or other classical methods can be employed to convert the acetyl group to a primary or secondary amine, which can then be protected.

Step 2: Larock Indole Synthesis

  • Reaction Principle: The reaction involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkyne and subsequent intramolecular C-N bond formation.[7]

Experimental Protocol (Hypothetical for a derived o-bromoaniline):

  • Reaction Setup: In a sealed tube, combine the o-bromoaniline derivative (1.0 mmol), a disubstituted alkyne (1.5 mmol), palladium(II) acetate (0.05 mmol), and a phosphine ligand (e.g., PPh₃, 0.1 mmol).

  • Base and Solvent: Add a base such as potassium carbonate (2.0 mmol) and a solvent like DMF or NMP.

  • Reaction Conditions: Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Purify the crude product by column chromatography.

B. Indole Synthesis via Sonogashira Coupling and Cyclization

A more direct approach involves a Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization. This strategy is particularly useful for the synthesis of 2-substituted indoles.

  • Mechanism: The Sonogashira coupling, a palladium- and copper-catalyzed reaction, forms a C(sp²)-C(sp) bond.[8] The resulting aryl alkyne can then undergo cyclization, often promoted by a transition metal catalyst or a strong base, to form the indole ring.

Experimental Protocol: Synthesis of a 2,7-Disubstituted Indole

  • Sonogashira Coupling:

    • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF/Et₃N), add a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

    • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Intramolecular Cyclization:

    • Catalyst and Base: After the coupling is complete, a stronger base (e.g., KOtBu) or a different catalyst (e.g., a gold or copper salt) may be added to promote the cyclization of the intermediate aryl alkyne.

    • Reaction Conditions: The cyclization conditions will vary depending on the substrate and the catalyst used.

StepKey ReagentsIntermediate/Product
Sonogashira CouplingTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N1-(2-Methyl-3-(alkynyl)phenyl)ethanone
CyclizationKOtBu or Au/Cu catalyst2-Substituted-7-methylindole derivative
C. Visualizing the Indole Synthesis Pathway

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization Start This compound Reagents1 Terminal Alkyne PdCl₂(PPh₃)₂ CuI, Et₃N Start->Reagents1 THF Intermediate Aryl Alkyne Intermediate Reagents1->Intermediate Reagents2 Base (e.g., KOtBu) or Catalyst (e.g., Au salt) Intermediate->Reagents2 Product Substituted Indole Reagents2->Product

Caption: Pathway for indole synthesis via Sonogashira coupling and cyclization.

III. Synthesis of Benzofurans

The benzofuran core is present in many natural products and pharmacologically active compounds. The synthesis of benzofurans from this compound can be achieved through several palladium-catalyzed strategies.

A. Intramolecular C-H Functionalization

A powerful strategy involves the palladium-catalyzed intramolecular C-H functionalization of a precursor derived from the starting material.

Step 1: Formation of an Aryl Vinyl Ether

The ketone can be converted to an enol ether, or the bromo-ketone can be coupled with a vinyl ether. A more direct approach involves the reaction of the corresponding phenol (obtainable from the aryl bromide via a Buchwald-Hartwig hydroxylation or a copper-catalyzed reaction) with a suitable vinyl partner.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • Principle: A palladium catalyst can activate a C-H bond on the aromatic ring, typically ortho to a directing group, and facilitate the formation of a new C-C bond with the tethered vinyl group to construct the benzofuran ring.

B. Synthesis via O-Arylation and Heck Cyclization

A reliable two-step sequence involves an initial O-arylation to form an ether, followed by an intramolecular Heck reaction.

Experimental Protocol: Synthesis of a Substituted Benzofuran

  • O-Arylation of a Phenol with this compound:

    • This step is less direct from the starting material. A more feasible approach is to first convert the bromo-ketone to the corresponding phenol.

  • Alternative: Coupling with a Phenol:

    • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), a phenol (1.1 mmol), a palladium catalyst, a suitable ligand, and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF.

    • Reaction Conditions: Heat the mixture to facilitate the Ullmann or Buchwald-Hartwig O-arylation.

  • Intramolecular Heck Reaction of the Resulting Ether:

    • Reaction Setup: The ether precursor is then subjected to palladium-catalyzed intramolecular Heck cyclization conditions.

    • Catalyst and Base: A Pd(0) source (e.g., Pd(OAc)₂ with a phosphine ligand) and a base (e.g., Et₃N or K₂CO₃) are typically used.

Conclusion

This compound is a strategically valuable starting material that provides access to a rich diversity of medicinally relevant heterocyclic compounds. Through judicious application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling and cyclization reactions, researchers can efficiently construct quinoline, indole, and benzofuran scaffolds. The protocols and strategies outlined in this guide serve as a foundation for the development of novel molecular entities in drug discovery programs. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the target heterocycles.

References

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Introduction: The Synthetic Utility of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure features an aryl bromide, a classic substrate for a multitude of catalytic cross-coupling reactions, alongside a sterically demanding ortho-methyl group and an electron-withdrawing acetyl moiety. This unique combination of features makes it an ideal scaffold for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and organic materials.

The presence of the ortho-methyl group introduces steric hindrance around the carbon-bromine bond. This presents a specific challenge that necessitates careful optimization of catalytic systems, particularly the choice of ligand, to achieve efficient transformations. This guide provides an in-depth analysis and field-proven protocols for the most critical palladium-catalyzed reactions involving this substrate, focusing on the causality behind experimental choices to empower researchers to overcome synthetic hurdles and accelerate discovery.

Section 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[1][2] It is widely employed for synthesizing biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical compounds.

Mechanistic Considerations

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step and is influenced by the steric hindrance of the ortho-methyl group.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (R-B(OR)₂ + Base) Trans:s->Pd0:s Reductive Elimination Product Ar-R Trans->Product Reactants Ar-Br + R-B(OR)₂ Reactants->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes: Overcoming Steric Hindrance

The primary challenge in coupling this compound is the steric bulk from the adjacent methyl group, which can hinder the oxidative addition step.

  • Catalyst and Ligand Selection: While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems utilizing bulky, electron-rich phosphine ligands are superior for challenging substrates. Ligands such as XPhos , SPhos , or other biaryl phosphines (Buchwald ligands) are designed to stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[5][6] Using a pre-catalyst like Pd₂(dba)₃ in combination with one of these ligands is a common and effective strategy.[6]

  • Base and Solvent Choice: The choice of base is critical for activating the boronic acid. Inorganic bases like K₃PO₄ or K₂CO₃ are frequently used. K₃PO₄ is often preferred for sterically hindered substrates. The reaction can be run in a variety of solvents, with mixtures like dioxane/water or DMF being common choices.[2][6] Aqueous conditions can facilitate the formation of the boronate "ate" complex required for transmetalation.[2]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/microwave reactor

  • Standard glassware for workup and column chromatography

Procedure (Self-Validating System):

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or microwave vial, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and K₃PO₄ (2.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed dioxane/water (4:1) mixture via syringe to achieve a concentration of ~0.2 M with respect to the aryl bromide.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone.

ParameterConditionRationale / Citation
Catalyst Pd₂(dba)₃ / XPhosEfficient for sterically hindered aryl bromides.[6]
Boron Source Arylboronic Acid / EsterStable, commercially available, and low toxicity.[1][2]
Base K₃PO₄Strong enough to form the boronate complex without side reactions.[6]
Solvent Dioxane / H₂O (4:1)Biphasic system promotes boronate formation and solubilizes reagents.[2]
Temperature 100-120 °CProvides sufficient thermal energy to overcome activation barriers.

Section 2: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, replacing harsher classical methods.[8]

Mechanistic Considerations

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle.[7]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Amido [Ar-Pd(II)(NR₂')L] OxAdd->Amido Amine Coordination & Deprotonation (R₂'NH + Base) Amido:s->Pd0:s Reductive Elimination Product Ar-NR₂' Amido->Product Reactants Ar-Br + R₂'NH Reactants->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application Notes: Protocol Optimization

The steric hindrance of this compound makes ligand and base selection paramount for successful C-N coupling.[8]

  • Ligand Choice: Sterically demanding, electron-rich biaryl phosphine ligands are essential.[5] Ligands like (±)-BINAP , t-BuXPhos , or BrettPhos are highly effective as they promote the crucial reductive elimination step from the sterically crowded intermediate.[5][9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[8] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective depending on the specific amine.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the strong bases and organometallic intermediates.[8][9]

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the amination of this compound with a secondary amine, morpholine.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • (±)-BINAP (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube, magnetic stirrer, oil bath

  • Inert atmosphere glovebox or Schlenk line

Procedure (Self-Validating System):

  • Inert Atmosphere Setup: Inside a glovebox or on a Schlenk line, add Pd(OAc)₂ (2 mol%), (±)-BINAP (3 mol%), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (~0.1 M concentration), followed by the addition of morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the flask tightly and heat the mixture in an oil bath to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the desired amine product.

ParameterConditionRationale / Citation
Catalyst Pd(OAc)₂ / (±)-BINAPA robust system for coupling with secondary amines.[7][8]
Amine Primary or SecondaryWide scope, but conditions may need optimization.[7]
Base NaOt-BuStrong, non-nucleophilic base essential for amido complex formation.[8]
Solvent TolueneAnhydrous, aprotic solvent compatible with the reaction conditions.[9]
Temperature 80-110 °CNecessary to drive the reaction, especially the reductive elimination step.

Section 3: Sonogashira and Heck Couplings for C(sp)–C(sp²) and Alkene Formation

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures, a valuable transformation for creating rigid molecular linkers.[10] The reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[10]

  • Causality: The palladium catalyst follows a similar oxidative addition/reductive elimination cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[10] For sterically hindered substrates like this compound, higher temperatures and ligands such as XPhos may be required.

Heck Reaction

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[11][12]

  • Causality: The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the Aryl-Pd bond, and finally β-hydride elimination to release the product.[13][14] The regioselectivity of the insertion and the stereoselectivity of the final product (typically trans) are key considerations.[12] Phosphine-free catalyst systems or those with specialized ligands can be employed to optimize the reaction for electron-rich or hindered aryl bromides.[12]

Caption: A standardized workflow for performing palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable substrate for advanced molecular synthesis, provided that its inherent steric challenge is addressed through rational selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands is a unifying principle for achieving high efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. The protocols and application notes provided herein serve as a robust starting point for researchers aiming to leverage this building block in their synthetic campaigns, enabling the rapid development of novel molecules for a wide range of scientific applications.

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  • Title: Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal, [Link][4]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Source: Fisher Scientific, [Link][2]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Source: National Institutes of Health (PMC), [Link][9]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling. Source: Common Organic Chemistry, [Link][6]

  • Title: The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Source: MDPI, [Link][17]

  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: MDPI, [Link][18]

  • Title: Synthesis of intermediates for the Buchwald–Hartwig amination. Source: ResearchGate, [Link][19]

  • Title: Heck Reaction - Chemistry LibreTexts. Source: Chemistry LibreTexts, [Link][14]

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Application Notes and Protocols for the Derivatization of the Acetyl Group in 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 1-(3-Bromo-2-methylphenyl)ethanone

This compound is a versatile synthetic intermediate, the utility of which is significantly expanded through the targeted derivatization of its acetyl group. The presence of the ortho-methyl group introduces steric considerations, while the bromo substituent electronically influences the reactivity of both the aromatic ring and the acetyl moiety. These structural features necessitate a nuanced approach to chemical transformations. This comprehensive guide provides detailed application notes and validated protocols for several key derivatizations of the acetyl group, offering researchers and drug development professionals a robust toolkit for leveraging this valuable building block in the synthesis of novel chemical entities.

The protocols herein are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes. Each method is supported by in-text citations to authoritative literature, ensuring scientific rigor and reproducibility.

I. Reduction of the Acetyl Group: Synthesis of 1-(3-Bromo-2-methylphenyl)ethanol

The reduction of the ketone functionality to a secondary alcohol is a fundamental transformation, yielding a chiral center and a reactive hydroxyl group for further synthetic elaborations. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.[1]

Reaction Principle

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated during the workup to yield the secondary alcohol. The use of a protic solvent like ethanol or methanol facilitates the reaction.[2]

G ketone This compound alkoxide Intermediate Alkoxide ketone->alkoxide Hydride Attack nabh4 NaBH₄ (Hydride Source) nabh4->alkoxide solvent Ethanol (Solvent) solvent->alkoxide alcohol 1-(3-Bromo-2-methylphenyl)ethanol alkoxide->alcohol Protonation workup Aqueous Acid Workup (e.g., HCl) workup->alcohol

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound213.071.0 g4.69
Sodium Borohydride (NaBH₄)37.830.27 g7.14
Methanol32.0420 mL-
1 M Hydrochloric Acid (HCl)36.46~10 mL-
Diethyl Ether74.1250 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.69 mmol) of this compound in 20 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.27 g (7.14 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The disappearance of the starting ketone spot indicates reaction completion.

  • Cool the reaction mixture back to 0 °C and slowly add 10 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the reaction. Be cautious as hydrogen gas evolution will occur.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to yield pure 1-(3-Bromo-2-methylphenyl)ethanol.

Expected Yield: 85-95%

Characterization:

  • ¹H NMR: The appearance of a quartet for the benzylic proton and a doublet for the methyl group of the alcohol, along with the disappearance of the acetyl methyl singlet, confirms the reduction.

  • IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch around 1680 cm⁻¹ and the appearance of a broad O-H stretch around 3300-3500 cm⁻¹.

II. Alpha-Bromination of the Acetyl Group: Synthesis of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone

The α-halogenation of ketones provides a versatile intermediate for various nucleophilic substitution and elimination reactions. The reaction proceeds via an enol or enolate intermediate and is typically catalyzed by acid.[3]

Reaction Principle

Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine to form a resonance-stabilized carbocation intermediate. Deprotonation of this intermediate yields the α-bromo ketone.[4]

G ketone This compound enol Enol Intermediate ketone->enol Acid-catalyzed tautomerization acid Acetic Acid (Catalyst/Solvent) acid->enol intermediate Carbocation Intermediate enol->intermediate Nucleophilic attack br2 Br₂ br2->intermediate product 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone intermediate->product Deprotonation

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound213.071.0 g4.69
Glacial Acetic Acid60.0515 mL-
Bromine (Br₂)159.810.26 mL (0.83 g)5.16
Dichloromethane84.9350 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 g (4.69 mmol) of this compound in 15 mL of glacial acetic acid.

  • With stirring, add 0.26 mL (5.16 mmol) of bromine dropwise to the solution at room temperature. The red-brown color of bromine should disappear as it reacts.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (hexane:ethyl acetate 9:1) indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into 50 mL of ice-water.

  • Extract the aqueous mixture with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 25 mL) to remove acetic acid, and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure α-bromo ketone.

Expected Yield: 70-80%

Characterization:

  • ¹H NMR: The singlet corresponding to the acetyl methyl protons will be replaced by a new singlet for the -CH₂Br protons, typically shifted downfield.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms.

III. Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[5] Chalcones are important synthetic intermediates and exhibit a wide range of biological activities.[6]

Reaction Principle

A strong base, such as sodium hydroxide, deprotonates the α-carbon of the ketone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone.[7]

G ketone This compound enolate Enolate Intermediate ketone->enolate Deprotonation base NaOH (Base) base->enolate aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack aldehyde Aromatic Aldehyde aldehyde->aldol_adduct chalcone Chalcone Derivative aldol_adduct->chalcone Dehydration

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound213.071.0 g4.69
Aromatic Aldehyde (e.g., Benzaldehyde)106.120.50 g4.71
Sodium Hydroxide (NaOH)40.000.38 g9.50
Ethanol46.0720 mL-
Water18.0210 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g (4.69 mmol) of this compound and 0.50 g (4.71 mmol) of the aromatic aldehyde in 20 mL of ethanol.

  • In a separate beaker, prepare a solution of 0.38 g (9.50 mmol) of sodium hydroxide in 10 mL of water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the stirred ethanolic solution of the ketone and aldehyde.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.[8]

  • Monitor the reaction by TLC (hexane:ethyl acetate 4:1).

  • Once the reaction is complete, pour the mixture into a beaker containing 50 g of crushed ice and acidify with 1 M HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude chalcone can be purified by recrystallization from ethanol.[9]

Expected Yield: 60-85% (yields may vary depending on the aldehyde used)

Characterization:

  • ¹H NMR: Appearance of two doublets in the olefinic region (typically 7-8 ppm) with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond.

  • IR Spectroscopy: A shift of the carbonyl absorption to a lower frequency (around 1650-1670 cm⁻¹) due to conjugation.

  • Mass Spectrometry: The molecular ion peak will correspond to the expected mass of the chalcone derivative.[10]

IV. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Dicarbonyl Compounds

The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound in the presence of a weak base to yield an α,β-unsaturated product.[11] This reaction is a powerful tool for carbon-carbon bond formation.[12]

Reaction Principle

A weak base, such as piperidine or an amine salt, catalyzes the reaction by deprotonating the active methylene compound to form a nucleophilic carbanion. This carbanion then adds to the carbonyl group of the ketone. Subsequent dehydration of the aldol-type intermediate affords the stable conjugated product.[13]

G ketone This compound aldol_intermediate Aldol-type Intermediate ketone->aldol_intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion Intermediate active_methylene->carbanion Deprotonation base Weak Base (e.g., Piperidine) base->carbanion carbanion->aldol_intermediate Nucleophilic Addition product α,β-Unsaturated Product aldol_intermediate->product Dehydration

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound213.071.0 g4.69
Malononitrile66.060.31 g4.69
Piperidine85.150.1 mL-
Toluene92.1425 mL-
Dean-Stark Apparatus-1-

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.0 g (4.69 mmol) of this compound, 0.31 g (4.69 mmol) of malononitrile, and 25 mL of toluene.

  • Add 0.1 mL of piperidine as a catalyst.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 4-8 hours or until no more water is collected.

  • Monitor the reaction by TLC (hexane:ethyl acetate 3:1).

  • Cool the reaction mixture to room temperature and wash with 1 M HCl (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent.

Expected Yield: 50-70%

Characterization:

  • ¹H NMR: The spectrum will show signals corresponding to the newly formed double bond and the remaining protons of the active methylene compound.

  • IR Spectroscopy: A strong absorption for the nitrile groups (if malononitrile is used) around 2220 cm⁻¹ and a conjugated carbonyl stretch.

V. The Wittig Reaction: Conversion to Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[14] A key advantage of this reaction is the unambiguous placement of the double bond.[15]

Reaction Principle

The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[16]

G ketone This compound oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyltriphenylphosphonium Bromide357.232.0 g5.60
n-Butyllithium (n-BuLi) (1.6 M in hexanes)64.063.5 mL5.60
This compound213.071.0 g4.69
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Saturated Ammonium Chloride Solution-20 mL-

Procedure:

  • Ylide Preparation: In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 2.0 g (5.60 mmol) of methyltriphenylphosphonium bromide in 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C and add 3.5 mL (5.60 mmol) of 1.6 M n-BuLi solution dropwise via syringe. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve 1.0 g (4.69 mmol) of this compound in 10 mL of anhydrous THF.

  • Add the ketone solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (2 x 25 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to separate the alkene product from triphenylphosphine oxide.

Expected Yield: 50-70%

Characterization:

  • ¹H NMR: The disappearance of the ketone's acetyl methyl singlet and the appearance of two singlets in the vinylic region (around 5-6 ppm) for the terminal alkene protons.

  • ¹³C NMR: Appearance of two new signals in the alkene region of the spectrum.

References

  • Knoevenagel Condensation Mechanism and Applications. (2023). Purechemistry. [Link]

  • Structural Characterization and Differentiation of Isomeric ω-Bromoalkoxy Derivatives of ( E )-Chalcone by Means of Mass Spectrometry. (2006). ResearchGate. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]

  • Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. SciELO. [Link]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Springer. [Link]

  • Sodium Borohydride Reduction of Acetophenone. (2013). Lu Le Laboratory. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • How can I purify chalcone after synthesis from acetophenone?. (2015). ResearchGate. [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • The Wittig Reaction. Organic Reactions. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • 1-(3-Methylphenyl)ethanol. PubChem. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

  • SYNTHESIS OF CHALCONES. JETIR. [Link]

  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Swarthmore College. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

  • Alpha Bromination of a Ketone 002. (2014). YouTube. [Link]

  • Claisen Schmidt Condensation Overview. Scribd. [Link]

  • A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]

  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. [Link]

  • 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Authorea. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health. [Link]

  • 1-(3-Methylphenyl)ethanol. SpectraBase. [Link]

  • Claisen Schmidt Condensation. Scribd. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Preparation and identification of some new compounds chalcone and new derivatives of 1,3- oxazpine. ResearchGate. [Link]

  • 1-(3-Bromo-2-thienyl)ethanone. National Institutes of Health. [Link]

  • 1-(2-Methylphenyl)ethanol. NIST WebBook. [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]

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scale-up synthesis using 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 1-(3-Bromo-2-methylphenyl)ethanone

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. Moving from bench-scale discovery to pilot-plant production presents significant challenges in chemical engineering, including thermal management, mass transfer, and process safety. This guide details a robust and scalable protocol using Friedel-Crafts acylation, addressing these challenges through a combination of theoretical principles and practical, field-tested methodologies. It is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction and Strategic Overview

This compound (CAS 52779-76-7) is a substituted aryl ketone whose structural motif is crucial for the synthesis of a variety of bioactive molecules. While numerous lab-scale syntheses are achievable, their direct translation to a larger scale is often inefficient, hazardous, and economically unviable. The primary obstacle in scaling up is the non-linear relationship between a reactor's volume and its surface area; as volume increases cubically, the surface area for heat exchange only increases squarely.[1][2] This disparity can turn a manageable laboratory exotherm into a dangerous thermal runaway in a large reactor.[1]

This application note focuses on the Friedel-Crafts acylation of 2-bromotoluene, a common and effective method for preparing aryl ketones.[3][4] We will dissect the process from lab-scale optimization to a pilot-scale protocol, emphasizing the critical engineering and safety principles that ensure a reproducible, safe, and efficient scale-up.

Logical Workflow for Scale-Up Synthesis

The following diagram outlines the strategic workflow from initial planning to the final purified product, highlighting the key decision and control points in the process.

G cluster_prep Phase 1: Preparation & Optimization cluster_scaleup Phase 2: Pilot Scale Execution cluster_downstream Phase 3: Downstream & Analysis A Route Scouting & Hazard Analysis B Lab-Scale Optimization (1-10 g) A->B C Define Critical Process Parameters (CPPs) B->C D Reactor Setup & Inert Atmosphere Purge C->D Transfer Parameters E Reagent Charging & Controlled Addition D->E F Exotherm Monitoring & Temperature Control E->F G Reaction Quench (Controlled) F->G H Work-up & Phase Separation G->H Transfer Crude I Solvent Swap & Crystallization H->I J Isolation & Drying I->J K Quality Control (QC) (HPLC, NMR, GC-MS) J->K L L K->L Final Product: this compound

Caption: Strategic Workflow for Scale-Up Synthesis.

Foundational Principles for Scale-Up

A successful scale-up is rooted in understanding the interplay between reaction kinetics and the physical limitations of the equipment.[5]

Reaction Chemistry: Friedel-Crafts Acylation

The chosen synthetic route is the Friedel-Crafts acylation of 2-bromotoluene with acetyl chloride, catalyzed by aluminum chloride (AlCl₃). This is an electrophilic aromatic substitution.[6][7]

Reaction Mechanism:

  • Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the acetyl chloride, generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The π-system of the 2-bromotoluene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the ring, restoring aromaticity and yielding the final product and regenerating the catalyst.

The reaction is highly exothermic due to the formation of strong C-C and H-Cl bonds. The product ketone forms a stable complex with AlCl₃, necessitating the use of stoichiometric or slightly excess amounts of the catalyst.[3][4]

G reagents Acetyl Chloride + AlCl₃ electrophile Acylium Ion [CH₃C=O]⁺ reagents->electrophile Forms sigma Sigma Complex (Carbocation Intermediate) electrophile->sigma Attacks arene 2-Bromotoluene arene->sigma Attacks product Product-Catalyst Complex sigma->product Deprotonates final_product This compound product->final_product After Quench

Caption: Simplified Friedel-Crafts Acylation Mechanism.

Key Engineering Considerations
ParameterLaboratory Scale (Flask)Pilot Scale (Reactor)Rationale for Change in Approach
Heat Transfer High surface-area-to-volume ratio. Efficient cooling with a simple ice bath.Low surface-area-to-volume ratio. Heat removal is a major bottleneck.[1][2]Requires a jacketed reactor with a thermal control unit (TCU) to actively manage the exotherm and prevent thermal runaway.[8][9]
Mass Transfer Efficient mixing with a magnetic stir bar. Concentration gradients are minimal.Potential for poor mixing, dead zones, and localized "hot spots."[10]Requires an overhead mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity.[11]
Reagent Addition Manual addition via dropping funnel.Automated, controlled addition via a calibrated pump.Precise control of the addition rate is the primary method for controlling the rate of heat generation.[8]
Safety Fume hood provides primary containment.Requires a multi-layered safety approach: reactor containment, pressure relief systems, and emergency quench protocols.The potential energy release from a large-scale exothermic reaction is significantly higher, demanding robust engineering controls.[10]

Experimental Protocols

Safety Preamble: All operations must be conducted by trained personnel in an appropriate facility (e.g., a walk-in fume hood or a designated reactor bay). Full personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and acid-resistant gloves, is mandatory. An emergency quench solution (e.g., a large volume of cold isopropanol) and appropriate fire extinguisher should be readily accessible.[12][13]

Part A: Lab-Scale Optimization (10 g Scale)

This step establishes the baseline reaction parameters and confirms product quality before committing to a larger scale.

Materials:

  • 2-Bromotoluene (9.3 mL, 75 mmol)

  • Aluminum Chloride (AlCl₃), anhydrous (11.0 g, 82.5 mmol)

  • Acetyl Chloride (6.2 mL, 87 mmol)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a 250 mL three-neck round-bottom flask with an overhead stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Charge the flask with AlCl₃ (11.0 g) and anhydrous DCM (75 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add acetyl chloride (6.2 mL) dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 2-bromotoluene (9.3 mL) in anhydrous DCM (75 mL) dropwise over 1 hour, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor progress by TLC or GC-MS.

  • Quench: Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or crystallization from hexane to yield this compound as a liquid or low-melting solid.[14]

Part B: Pilot-Scale Synthesis (500 g Scale)

This protocol translates the optimized lab procedure to a 10 L jacketed glass reactor.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Thermal Control Unit (TCU) capable of cooling to -10 °C.

  • Calibrated diaphragm or peristaltic pump for reagent addition.

  • 20 L quench vessel.

Reagent Quantities:

ReagentLab Scale (10 g)Pilot Scale (500 g)Moles (Pilot)Rationale for Molar Ratio
2-Bromotoluene12.8 g640 g3.741.0 eq (Limiting Reagent)
Acetyl Chloride6.8 g347 g4.411.17 eq (Slight excess to drive reaction)
Aluminum Chloride11.0 g548 g4.111.1 eq (Catalyst + complexation with product)
Dichloromethane150 mL7.5 L-Solvent, typically 10-12 volumes

Procedure:

  • Inerting: Assemble and dry the 10 L reactor system. Purge with dry nitrogen for at least 1 hour.

  • Catalyst Slurry: Charge anhydrous DCM (3.5 L) to the reactor. Start agitation (e.g., 150 RPM). Carefully charge anhydrous AlCl₃ (548 g) portion-wise, allowing any initial off-gassing to subside.

  • Cooling: Cool the reactor jacket to -5 °C. Wait for the internal temperature of the slurry to reach 0 °C.

  • Acyl Chloride Addition: Add acetyl chloride (347 g) via the calibrated pump over 45-60 minutes. The addition rate should be set to maintain the internal temperature below 5 °C. A slight exotherm is expected.

  • Hold: Stir the mixture for 30 minutes at 0 °C after the addition is complete.

  • Substrate Addition: Begin the slow, controlled addition of a solution of 2-bromotoluene (640 g) in anhydrous DCM (4.0 L).

    • Crucial Control Point: The addition rate is the primary means of controlling the reaction exotherm. Target an addition time of 2-3 hours. The TCU should be actively cooling to maintain the internal temperature between 0-5 °C. If the temperature rises above 7 °C, immediately stop the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 0-5 °C. Collect samples hourly via a sample port and analyze by GC or HPLC to monitor the consumption of 2-bromotoluene. The reaction is typically complete within 2-4 hours.

  • Quench:

    • Prepare the 20 L quench vessel with a mixture of crushed ice (10 kg) and concentrated HCl (2.5 L). Ensure this vessel is in a well-ventilated area and has its own stirring.

    • Using a transfer line and nitrogen pressure, slowly transfer the completed reaction mixture into the vigorously stirred quench vessel. The transfer rate must be controlled to manage the vigorous off-gassing (HCl) and exotherm.

  • Work-up:

    • Allow the quenched mixture to stir for 30 minutes, then transfer to a suitable separatory funnel or the reactor for phase separation.

    • Separate the lower organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 2 L).

    • Combine the organic layers and wash sequentially with 2M HCl (2 L), water (2 L), saturated NaHCO₃ solution (2 L), and brine (2 L).

  • Isolation:

    • Concentrate the DCM solution under reduced pressure.

    • The crude product can be purified by vacuum distillation or by performing a solvent swap to hexane followed by crystallization at low temperature.[15]

    • Dry the final product under vacuum until a constant weight is achieved.

Analytical Quality Control

Consistent product quality is essential. The following analytical methods should be employed for release testing.

TestMethodSpecification
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound.
Purity HPLC (RP)≥97% (as specified by product requirements[14])
Residual Solvents GC-HSDCM: < 600 ppm; Hexane: < 290 ppm (ICH Guidelines)
Appearance VisualColorless to pale yellow liquid or solid.

Conclusion

The successful scale-up of the synthesis of this compound via Friedel-Crafts acylation is contingent upon a thorough understanding and control of the reaction exotherm. By transitioning from passive cooling in the lab to active thermal management in a jacketed reactor and controlling the reaction rate via slow substrate addition, the process can be executed safely and efficiently. This application note provides a validated framework, but it is imperative that a thorough Process Hazard Analysis (PHA) be conducted by qualified personnel before attempting this synthesis at any scale beyond the laboratory bench.

References

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  • SIELC Technologies. Ethanone, 1-(3-methylphenyl)-. Published February 16, 2018.
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The Untapped Potential of 1-(3-Bromo-2-methylphenyl)ethanone in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Intermediate

In the vast landscape of chemical building blocks, 1-(3-Bromo-2-methylphenyl)ethanone (CAS No. 52779-76-7) has been predominantly cataloged as an intermediate for pharmaceutical and agrochemical synthesis. However, a deeper analysis of its molecular architecture reveals a versatile scaffold ripe for exploration in the realm of materials science. The strategic placement of a bromine atom, a methyl group, and a reactive acetyl moiety on the phenyl ring offers a unique combination of functionalities. This guide serves as a forward-looking application note, moving beyond documented uses to explore the scientifically-grounded potential of this compound in the design and synthesis of next-generation polymers, organic electronics, and functional materials. For the pioneering researcher, this compound represents not just a molecule, but a gateway to novel material properties and applications.

Core Molecular Attributes and Synthetic Versatility

The promise of this compound as a materials science precursor is rooted in its distinct structural features:

  • The Aryl Bromide Handle: The bromine atom is a linchpin for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][2] This enables the precise and controlled formation of carbon-carbon bonds, a cornerstone of modern polymer and organic electronics synthesis.[2][3]

  • The Acetyl Functional Group: The ketone moiety is a versatile functional group that can be engaged in a variety of chemical transformations. It can be a precursor for the synthesis of chalcones, known for their nonlinear optical properties, or can be used to introduce chirality or other functional groups.[4]

  • Steric Influence of the Methyl Group: The ortho-methyl group can impart significant steric influence on the molecule's conformation and packing in the solid state. This can be strategically employed to control solubility, prevent excessive aggregation (π-stacking) in organic electronic materials, and influence the morphology of thin films.

The interplay of these features allows for a modular approach to materials design, where each part of the molecule can be independently functionalized to tune the final properties of the material.

Application Note I: A Novel Building Block for Organic Light-Emitting Diode (OLED) Host Materials

Objective: To leverage the structural features of this compound for the synthesis of a novel host material for phosphorescent OLEDs (PhOLEDs). Aromatic ketones, such as benzophenone derivatives, have been investigated as potential host materials due to their high triplet energies.[1]

Rationale: The high triplet energy required for blue PhOLEDs remains a significant challenge in materials design.[5][6] By using this compound as a core, we can synthesize a bipolar host material. The bromo-substituted phenyl ring can be coupled with an electron-donating carbazole moiety via a Suzuki coupling, while the acetyl group can be transformed to introduce an electron-withdrawing unit. The steric hindrance from the methyl group can help to create an amorphous morphology, which is beneficial for device stability and efficiency.

Hypothetical Synthetic Pathway

G A This compound D Suzuki Coupling (Pd Catalyst, Base) A->D B Carbazole Boronic Acid B->D C Intermediate 1 E Functionalization of Acetyl Group (e.g., Wittig Reaction) C->E D->C C-C Bond Formation F Final Bipolar Host Material E->F Introduction of Electron-Withdrawing Group

Caption: Synthetic route to a bipolar OLED host material.

Protocol: Suzuki-Miyaura Coupling for Intermediate 1 Synthesis

This protocol details the synthesis of the carbazole-substituted intermediate, a crucial step in forming the hole-transporting part of the target host material.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound213.071.0213 mg
9H-Carbazole-9-ylboronic acid211.041.2253 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
2M Aqueous Sodium Carbonate Solution-4.02.0 mL
Toluene--10 mL
Ethanol--3 mL

Procedure:

  • To a 50 mL round-bottom flask, add this compound (213 mg, 1.0 mmol), 9H-carbazole-9-ylboronic acid (253 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Fit the flask with a reflux condenser and purge with nitrogen for 15 minutes.

  • Add toluene (10 mL) and ethanol (3 mL) via syringe, followed by the 2M aqueous sodium carbonate solution (2.0 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired intermediate.

Causality: The choice of a palladium catalyst is crucial for activating the C-Br bond.[1] The base is necessary to activate the boronic acid for transmetalation. The biphasic solvent system (toluene/ethanol/water) ensures that all reactants are sufficiently soluble.

Application Note II: Precursor for Conjugated Polymers via Palladium-Catalyzed Cross-Coupling

Objective: To utilize this compound as a monomer in the synthesis of novel conjugated polymers. Brominated aromatic compounds are widely used as monomers in polymerization reactions like Suzuki and Stille couplings to create polymers for organic electronics.[2]

Rationale: The bifunctionality of this compound (the bromine atom and the acetyl group) allows for its use in different polymerization strategies. For instance, the bromine can be used in a cross-coupling polymerization with a diboronic acid ester to form a polyketone. Alternatively, the acetyl group can be functionalized to introduce another polymerizable group, creating a more complex monomer.

Hypothetical Polymerization Scheme

G A This compound (Monomer A) C Suzuki Polycondensation (Pd Catalyst, Base) A->C B Diboronic Acid Ester (Monomer B) B->C D Conjugated Polyketone C->D Polymer Chain Growth

Caption: Suzuki polycondensation to form a conjugated polyketone.

Protocol: Sonogashira Coupling for Alkyne Functionalization

This protocol describes the functionalization of this compound with an alkyne, a key step in creating a monomer for Sonogashira polymerization or for further derivatization.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound213.071.0213 mg
Trimethylsilylacetylene98.221.50.21 mL
Bis(triphenylphosphine)palladium(II) dichloride701.900.0321 mg
Copper(I) iodide190.450.0611 mg
Triethylamine101.19-10 mL

Procedure:

  • In a nitrogen-flushed Schlenk tube, dissolve this compound (213 mg, 1.0 mmol) in triethylamine (10 mL).

  • Add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol) and copper(I) iodide (11 mg, 0.06 mmol) to the solution.

  • Degas the mixture by bubbling nitrogen through it for 10 minutes.

  • Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with dichloromethane (20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the TMS-protected alkyne-functionalized product.

Causality: The Sonogashira reaction is a reliable method for forming a C(sp²)-C(sp) bond. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst is believed to activate the alkyne. Triethylamine acts as both the solvent and the base.

Application Note III: Synthesis of Chalcones for Nonlinear Optical (NLO) Applications

Objective: To synthesize a chalcone derivative from this compound for potential use in nonlinear optical materials. Chalcones are known to possess significant second-order NLO properties due to their donor-pi-acceptor structure.[4]

Rationale: The acetyl group of this compound can readily undergo a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. By choosing an aldehyde with a strong electron-donating group (e.g., dimethylamino), a molecule with a pronounced donor-pi-acceptor character can be synthesized. The bromo- and methyl-substituted phenyl ring will act as a modified acceptor part of the molecule.

Hypothetical Synthesis of a Chalcone Derivative

G A This compound C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B 4-(Dimethylamino)benzaldehyde B->C D Chalcone Derivative (Potential NLO Material) C->D Formation of α,β-Unsaturated Ketone

Caption: Synthesis of a chalcone via Claisen-Schmidt condensation.

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound213.071.0213 mg
4-(Dimethylamino)benzaldehyde149.191.0149 mg
Sodium Hydroxide40.002.080 mg
Ethanol--15 mL
Water--5 mL

Procedure:

  • Dissolve sodium hydroxide (80 mg, 2.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask with stirring.

  • To this basic solution, add 4-(dimethylamino)benzaldehyde (149 mg, 1.0 mmol) and stir until it dissolves.

  • Add this compound (213 mg, 1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours. A precipitate should form.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Causality: The basic conditions deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration leads to the formation of the conjugated enone system characteristic of chalcones.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet established in the literature, its chemical structure presents a compelling case for its potential. This guide has outlined several scientifically sound avenues for its use as a versatile building block in the synthesis of advanced materials for organic electronics and photonics. The provided protocols, based on well-established synthetic methodologies, are intended to serve as a starting point for researchers to unlock the potential of this underutilized compound. The future development of novel materials hinges on the creative and insightful application of unique molecular scaffolds, and this compound is a prime candidate for such innovation.

References

  • (No Author). Polyketones: Synthesis and Applications. ResearchGate. [Link]

  • (No Author). Chalcone as Potential Nonlinear Optical Material: A Combined Theoretical, Structural, and Spectroscopic Study. ResearchGate. [Link]

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  • (No Author). Polyketone. Wikipedia. [Link]

  • (No Author). Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyrrolo[3,2-b]pyrrole. University of Oregon. [Link]

  • (No Author). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • (No Author). Heck Reaction. Organic Chemistry Portal. [Link]

  • (No Author). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Universiti Teknologi Malaysia Institutional Repository. [Link]

  • (No Author). Heck reaction. Wikipedia. [Link]

  • (No Author). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • (No Author). Sonogashira coupling. Wikipedia. [Link]

  • (No Author). Synthesis of Bromoacetophenone Derivatives as Starting Monomers for β-O-4 Type Artificial Lignin Polymers. ResearchGate. [Link]

  • (No Author). Suzuki reaction. Wikipedia. [Link]

  • (No Author). The Building Blocks of Tomorrow: Synthesis of Conjugated Polymers with Brominated Thiophene Monomers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (No Author). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. National Center for Biotechnology Information. [Link]

  • (No Author). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water.... ResearchGate. [Link]

  • (No Author). Structure of organic light-emitting diode.. ResearchGate. [Link]

  • (No Author). Synthesis and Self-Assembly of Conjugated Block Copolymers. MDPI. [Link]

  • (No Author). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (No Author). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • (No Author). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (No Author). Development of Materials for Blue Organic Light Emitting Devices. National Center for Biotechnology Information. [Link]

  • (No Author). Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development. [Link]

  • (No Author). The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • (No Author). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. [Link]

  • (No Author). ORGANIC LIGHT EMITTING DIODES (OLED). KSU Notes. [Link]

  • (No Author). Compounds For Organic Light Emitting Diode Materials. Harvard Office of Technology Development. [Link]

Sources

experimental procedure for Stille coupling of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Stille Coupling of 1-(3-Bromo-2-methylphenyl)ethanone

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds.[1][2] First reported by John Kenneth Stille, this reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide array of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][3][4] These features make it particularly valuable in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[5]

This application note provides a detailed experimental procedure for the Stille coupling of this compound, a sterically hindered aryl bromide. The presence of the ortho-methyl group poses a significant challenge, often slowing the rate-determining oxidative addition step and requiring careful optimization of the catalytic system. We will address these challenges by exploring the rationale behind the selection of catalysts, ligands, and reaction conditions necessary to achieve high yields for this class of substrates. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol for synthesizing complex biaryl ketones.

Catalytic Cycle and Mechanism

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (this compound), forming a Pd(II) complex.[4][7] This step is often rate-limiting, particularly with sterically hindered or electron-rich aryl halides.[8]

  • Transmetalation : The organic group from the organostannane reagent is transferred to the Pd(II) complex, displacing the halide.[1][7] The precise mechanism can vary, but it results in a new Pd(II) intermediate bearing both organic coupling partners.

  • Reductive Elimination : The two organic groups are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][7]

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Intermediate (Ar-Pd(II)L₂-R') OA_Complex->TM_Complex Transmetalation Product Product (Ar-R') TM_Complex->Product Reductive Elimination center Sn_X X-SnR₃ (Tin Halide) TM_Complex->Sn_X Catalyst_Regen Catalyst Regeneration center->Pd0 ArX Ar-X (Aryl Halide) ArX->OA_Complex R_Sn R'-SnR₃ (Organostannane) R_Sn->TM_Complex

Caption: Fig. 1: The catalytic cycle of the Stille reaction.

Experimental Design: Rationale and Optimization

The success of the Stille coupling with a sterically hindered substrate like this compound hinges on the judicious selection of reaction parameters.

  • Palladium Catalyst : Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) precatalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Palladium(II) acetate (Pd(OAc)₂) can be effective.[7] Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging substrates, generating the active catalyst from a combination of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand is often superior.[9]

  • Ligands : Standard ligands like triphenylphosphine (PPh₃) may be insufficient for this substrate. The steric hindrance from the ortho-methyl group slows the oxidative addition. Therefore, bulky and electron-rich phosphine ligands are recommended as they promote the formation of a more reactive, coordinatively unsaturated Pd(0) species and accelerate the overall catalytic cycle.[5][10] Excellent choices include tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphine ligands like XPhos.[9][11]

  • Organostannane Reagent : Organostannanes are air and moisture stable, making them convenient to handle.[1][3] The non-transferable groups on the tin atom are typically butyl or methyl groups. For this protocol, we will use a generic R'-SnBu₃, where R' can be a vinyl, aryl, or heteroaryl group. A slight excess (1.1-1.2 equivalents) is typically used to drive the reaction to completion.

  • Solvent : Anhydrous, degassed, non-polar aprotic solvents are standard. Toluene, dioxane, and DMF are common choices.[12] DMF can be particularly effective for less reactive bromides due to its high boiling point and ability to dissolve additives.

  • Additives : The addition of copper(I) iodide (CuI) can significantly accelerate the transmetalation step, leading to higher yields and shorter reaction times, especially with less reactive organostannanes.[5][9] Lithium chloride (LiCl) can also be beneficial, as the chloride ion can facilitate the catalytic cycle.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic organotin reagent (e.g., vinyltributyltin).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialStarting material (1.0 eq)
Organostannane (e.g., Vinyltributyltin)>97%CommercialCoupling partner (1.2 eq)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercialPalladium source (2.5 mol%)
Tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos>98%CommercialLigand (6 mol%)
Copper(I) Iodide (CuI)>99%CommercialAdditive (10 mol%)
Anhydrous N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialSolvent
Saturated aqueous Potassium Fluoride (KF)Reagent GradeIn-house prep.For workup
Ethyl AcetateACS GradeCommercialExtraction solvent
Brine (Saturated aqueous NaCl)Reagent GradeIn-house prep.For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
Celite® 545N/ACommercialFiltration aid
Argon or Nitrogen GasHigh PurityGas CylinderFor inert atmosphere
Safety Precautions
  • Organotin Toxicity : Organotin compounds are highly toxic and can be absorbed through the skin.[13][14][15] They are neurotoxins and immunotoxins.[13] Always handle organostannanes in a certified chemical fume hood.[16]

  • Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, safety goggles, and chemically resistant gloves (nitrile gloves may not be sufficient; double-gloving or using heavier gloves is recommended).[16]

  • Waste Disposal : All organotin-contaminated waste, including glassware rinses and reaction residues, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[15]

  • Inert Atmosphere : The reaction is sensitive to oxygen. All glassware should be flame- or oven-dried, and the reaction should be conducted under an inert atmosphere of argon or nitrogen.[16]

Step-by-Step Procedure

1. Reaction Setup: a. To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 213 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), P(t-Bu)₃ (0.06 mmol, 12 mg), and CuI (0.1 mmol, 19 mg). b. Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

2. Reagent Addition: a. Using a syringe, add anhydrous, degassed DMF (10 mL) to the flask. b. Stir the mixture at room temperature for 10 minutes until the solids dissolve, resulting in a dark-colored solution. c. Add the organostannane reagent (e.g., vinyltributyltin, 1.2 mmol, 0.35 mL) to the reaction mixture dropwise via syringe.

3. Reaction and Monitoring: a. Immerse the flask in a preheated oil bath at 80 °C. b. Stir the reaction mixture vigorously for 12-24 hours. c. Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.

4. Workup and Tin Removal: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir the biphasic mixture vigorously for at least 1 hour. This step is crucial as it precipitates the toxic tributyltin bromide byproduct as insoluble and less toxic tributyltin fluoride (Bu₃SnF).[6][17] d. A thick white precipitate should form. Filter the entire mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate (3 x 15 mL).[17]

5. Extraction and Purification: a. Transfer the filtrate to a separatory funnel. Separate the organic layer. b. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Final Purification: a. The resulting crude oil or solid is purified by flash column chromatography on silica gel. b. The eluent system will depend on the specific product but is typically a gradient of ethyl acetate in hexanes. c. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final coupled product.

Experimental Workflow

Workflow A 1. Setup - Add solids (ArBr, Pd catalyst, ligand, CuI) to a flame-dried Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill the flask with Argon (3x). A->B C 3. Reagent Addition - Add degassed DMF via syringe. - Add organostannane via syringe. B->C D 4. Reaction - Heat to 80 °C with vigorous stirring. - Monitor progress via TLC or GC-MS. C->D E 5. Workup (Tin Removal) - Cool to RT. - Add saturated aq. KF and stir for >1 hour. D->E F 6. Filtration - Filter mixture through a pad of Celite®. - Wash pad with Ethyl Acetate. E->F G 7. Extraction - Separate layers. - Wash organic phase with water and brine. F->G H 8. Drying & Concentration - Dry organic layer over Na₂SO₄. - Remove solvent via rotary evaporation. G->H I 9. Purification - Purify crude material by flash column chromatography. H->I J 10. Final Product - Characterize pure coupled product (NMR, MS, etc.). I->J

Caption: Fig. 2: Step-by-step experimental workflow.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality solvent/reagents.Use a fresh bottle of catalyst or a different palladium source/ligand combination. Ensure rigorous exclusion of air and moisture. Use freshly distilled/anhydrous solvent.
Homocoupling of Stannane Reaction temperature is too high; Catalyst decomposition.Lower the reaction temperature. Use a more robust ligand to stabilize the palladium catalyst. Ensure a slight excess, not a large excess, of the stannane.[1]
Stannane Decomposition Presence of acid or electrophiles.Ensure all reagents are neutral. If the aryl halide is unstable, consider a different coupling strategy.
Difficult Tin Removal Incomplete precipitation with KF; Byproduct is soluble.Increase the stirring time with KF solution. Perform multiple KF washes. For stubborn cases, chromatography with a triethylamine-doped eluent can help.[17]

Conclusion

This application note provides a comprehensive and reliable protocol for the Stille cross-coupling of the sterically hindered this compound. By carefully selecting a robust catalytic system featuring a bulky, electron-rich phosphine ligand and by adhering to strict inert atmosphere techniques, high yields of the desired biaryl ketone can be achieved. The detailed workup procedure, including the critical potassium fluoride wash, ensures the effective removal of toxic organotin byproducts, leading to a pure final product. This methodology is broadly applicable to other challenging Stille couplings and serves as a valuable resource for synthetic chemists in research and industry.

References

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. [Link]

  • Standard Operating Procedures - Organotin reagents. (n.d.). Del Valle Lab. [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). The National Academies Press. [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. (2004). ResearchGate. [Link]

  • The Stille Reaction. (n.d.). Myers Group, Chem 115. [Link]

  • Stille Cross-Coupling. (2025). J&K Scientific LLC. [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. (2013). PMC - NIH. [Link]

  • The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]

  • Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides. (1999). Semantic Scholar. [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses, 88, 197. [Link]

  • Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. (2012). PMC - NIH. [Link]

  • Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. [Link]

  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (2009). ResearchGate. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 1-(3-Bromo-2-methylphenyl)ethanone in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemical Design

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the discovery of novel, effective, and sustainable crop protection agents. 1-(3-Bromo-2-methylphenyl)ethanone, a strategically substituted aromatic ketone, has emerged as a key building block in the synthesis of a variety of heterocyclic compounds with potential fungicidal and herbicidal activities. Its unique structural features—a reactive ketone carbonyl group, a bromine atom amenable to a range of coupling and substitution reactions, and a methyl group that can influence steric and electronic properties—provide a rich platform for molecular elaboration.

This guide provides a comprehensive overview of the application of this compound in the synthesis of a novel isopropanol-triazole fungicide, a class of agrochemicals renowned for their broad-spectrum activity and systemic properties. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind the experimental choices, thereby equipping researchers with the knowledge to leverage this versatile intermediate in their own discovery programs.

Core Application: Synthesis of a Novel Isopropanol-Triazole Fungicide

The isopropanol-triazole scaffold is a well-established pharmacophore in modern fungicides, acting as a potent inhibitor of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of these complex molecules often relies on a multi-step sequence where a substituted acetophenone derivative, such as this compound, serves as the foundational structural unit.

The overall synthetic strategy involves a three-step sequence:

  • Alpha-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group to create a reactive electrophilic center.

  • Nucleophilic Substitution with 1,2,4-Triazole: Formation of the key triazole-ketone intermediate.

  • Grignard Reaction and Isopropanol Formation: Installation of the isopropanol moiety to yield the final active ingredient.

This pathway is designed to be robust, scalable, and amenable to the generation of diverse analogues for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

G A This compound B 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone A->B Br2, Acetic Acid (Alpha-Bromination) C 2-(1H-1,2,4-triazol-1-yl)-1-(3-bromo-2-methylphenyl)ethanone B->C 1,2,4-Triazole, K2CO3, Acetonitrile (Nucleophilic Substitution) D 1-(3-Bromo-2-methylphenyl)-2-methyl-1-(1H-1,2,4-triazol-1-yl)propan-1-ol (Target Fungicide) C->D CH3MgBr, THF (Grignard Reaction)

Caption: Synthetic pathway for a novel isopropanol-triazole fungicide.

Experimental Protocols

PART 1: Synthesis of 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone (Intermediate I)

Principle: The alpha-bromination of ketones is a fundamental transformation in organic synthesis. In this step, the enol or enolate of this compound reacts with elemental bromine to afford the corresponding α-bromo ketone. Acetic acid serves as both a solvent and a catalyst for enolization. This reaction is a classic example of electrophilic alpha-substitution.

Materials:

  • This compound (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Chloroform

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Protocol:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Extract the aqueous mixture with chloroform (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Intermediate I as a solid.

Compound Molecular Weight Expected Yield Physical Appearance
Intermediate I291.96 g/mol 85-95%Pale yellow solid
PART 2: Synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(3-bromo-2-methylphenyl)ethanone (Intermediate II)

Principle: This step involves the nucleophilic substitution of the alpha-bromine atom of Intermediate I with the sodium salt of 1,2,4-triazole. Potassium carbonate is used as a base to deprotonate the triazole in situ, generating the nucleophilic triazolide anion. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.[1][2]

Materials:

  • 2-Bromo-1-(3-bromo-2-methylphenyl)ethanone (Intermediate I ) (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (1.5 eq)

  • Acetonitrile

  • Ethyl Acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Protocol:

  • To a round-bottom flask, add Intermediate I , 1,2,4-triazole, and potassium carbonate in acetonitrile.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, with stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate II .

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Intermediate II .

Compound Molecular Weight Expected Yield Physical Appearance
Intermediate II280.12 g/mol 80-90%Off-white to light brown solid
PART 3: Synthesis of 1-(3-Bromo-2-methylphenyl)-2-methyl-1-(1H-1,2,4-triazol-1-yl)propan-1-ol (Target Fungicide)

Principle: The final step is a Grignard reaction, where the carbonyl group of Intermediate II is attacked by the nucleophilic methyl group of methylmagnesium bromide. This reaction forms a tertiary alcohol, completing the synthesis of the isopropanol-triazole scaffold. The reaction is carried out in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), to prevent quenching of the highly reactive Grignard reagent.[3]

Materials:

  • 2-(1H-1,2,4-triazol-1-yl)-1-(3-bromo-2-methylphenyl)ethanone (Intermediate II ) (1.0 eq)

  • Methylmagnesium Bromide (3.0 M solution in THF) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Water, Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere.

Protocol:

  • Set up a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolve Intermediate II in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via a syringe or dropping funnel. A slight exotherm may be observed.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final Target Fungicide .

Compound Molecular Weight Expected Yield Physical Appearance
Target Fungicide296.16 g/mol 70-85%White to off-white solid

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of in-process controls and robust purification methods.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at each stage allows for the real-time tracking of the consumption of starting materials and the formation of products, ensuring that reactions are driven to completion.

  • Purification: Chromatographic purification and/or recrystallization at each step are critical for removing unreacted starting materials and by-products. This ensures the purity of the intermediates, which is crucial for the success of subsequent steps.

  • Spectroscopic Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The synthetic pathway detailed herein for a potential isopropanol-triazole fungicide demonstrates a logical and efficient approach to accessing this important class of compounds. The strategic placement of the bromo and methyl substituents on the phenyl ring offers numerous opportunities for further derivatization, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties. Researchers are encouraged to explore variations in this synthetic scheme, such as the use of alternative Grignard reagents or the modification of the phenyl ring through cross-coupling reactions, to generate a library of novel compounds for biological screening.

References

  • Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. ResearchGate. [Link]

  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. National Institutes of Health. [Link]

  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. National Institutes of Health. [Link]

  • 1-(4-Bromo-phen-yl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)meth-yl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfan-yl}ethanone. National Institutes of Health. [Link]

  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. ResearchGate. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link]

  • Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. National Institutes of Health. [Link]

  • Intermediates in the preparation of fungicidal pyrazoles.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • Mefentrifluconazole (REVYSOL®) – The First Isopropanol-Azole. CABI Digital Library. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]

  • 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole. ResearchGate. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health. [Link]

  • Solid forms of fungicidal pyrazoles.
  • Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). ResearchGate. [Link]

  • From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Royal Society of Chemistry. [Link]

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Application Note: A Robust and Scalable Palladium-Catalyzed Cyanation of the Sterically Hindered 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl nitriles are pivotal structural motifs in pharmaceuticals and advanced materials.[1][2] Their synthesis, however, can be challenging, particularly when the aromatic precursor is sterically hindered. This application note provides a detailed, field-proven protocol for the efficient cyanation of 1-(3-Bromo-2-methylphenyl)ethanone, a substrate featuring both steric hindrance from an ortho-methyl group and a base-sensitive acetyl functional group. We present a highly reproducible method employing a palladium acetate catalyst, the bulky monophosphine ligand XPhos, and potassium hexacyanoferrate(II) as a non-toxic cyanide source.[2][3] This guide delves into the mechanistic rationale behind component selection, offers a step-by-step experimental procedure, and includes a comprehensive troubleshooting guide to empower researchers in overcoming common challenges associated with this transformation.

Introduction and Scientific Context

The conversion of aryl halides to aryl nitriles is a cornerstone transformation in modern organic synthesis. The resulting nitrile functionality serves as a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles.[4][5] Traditional methods, such as the Rosenmund-von Braun and Sandmeyer reactions, often necessitate harsh conditions and stoichiometric quantities of highly toxic copper(I) cyanide, limiting their functional group tolerance and posing significant safety risks.[1][2]

Palladium-catalyzed cross-coupling reactions have emerged as a superior alternative, offering milder conditions and broader substrate scope.[3][6] However, the cyanation of sterically encumbered aryl halides, such as this compound, remains a formidable challenge. The ortho-methyl substituent significantly impedes the crucial oxidative addition step, while the presence of an enolizable ketone requires careful selection of a base to prevent unwanted side reactions.[1][2]

Furthermore, a persistent issue in palladium-catalyzed cyanations is the deactivation of the catalyst by excess cyanide ions, which can irreversibly bind to palladium intermediates and poison the catalytic cycle.[1][7] To address these multifaceted challenges, this protocol leverages a carefully optimized system:

  • A Non-Toxic Cyanide Source: Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is employed as a safe, inexpensive, and stable alternative to highly toxic salts like KCN or Zn(CN)₂.[1][8][9] Its use mitigates safety concerns and simplifies handling.

  • A State-of-the-Art Catalyst System: The combination of a simple palladium precursor, Pd(OAc)₂, with a bulky, electron-rich biaryl monophosphine ligand (XPhos) is critical for activating the sterically hindered C-Br bond and promoting the difficult reductive elimination step.[1][3]

  • Optimized Reaction Conditions: A mixed aqueous-organic solvent system is used to facilitate the interaction between the organic substrate and the inorganic cyanide source, enabling the reaction to proceed efficiently at moderate temperatures.[2][10]

This application note provides a comprehensive guide to successfully navigate this challenging but valuable transformation.

Reaction Mechanism and Rationale for Component Selection

The palladium-catalyzed cyanation of aryl halides proceeds through a well-established catalytic cycle. Understanding the function of each component is crucial for troubleshooting and adapting the protocol to new substrates.

The Catalytic Cycle

The reaction is initiated by the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) complex reacts with the aryl bromide (Ar-Br) in the rate-determining step to form a Pd(II) intermediate. For our substrate, the steric bulk of the ortho-methyl group makes this step particularly challenging, necessitating a highly active catalyst.[7][11]

  • Cyanide Transfer (Transmetalation): The bromide ligand on the Pd(II) complex is exchanged for a cyanide ligand. When using K₄[Fe(CN)₆], a base is required to promote the dissociation and transfer of a cyanide ion from the stable ferrocyanide complex to the palladium center.[1][3]

  • Reductive Elimination: The final C-CN bond is formed, releasing the aryl nitrile product and regenerating the active Pd(0) catalyst, which re-enters the cycle. This step is often accelerated by bulky, electron-rich ligands.[11][12]

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_br Ar-Pd(II)L₂(Br) pd0->pd2_br Oxidative Addition pd2_cn Ar-Pd(II)L₂(CN) pd2_br->pd2_cn Cyanide Transfer pd2_cn->pd0 Reductive Elimination product Ar-CN pd2_cn->product substrate Ar-Br substrate->pd2_br cn_source [Fe(CN)₆]⁴⁻ cn_source->pd2_br

Caption: The catalytic cycle for palladium-catalyzed cyanation.

Key Reagent Roles
ComponentSelected ReagentRole & Rationale
Substrate This compoundA sterically hindered and electronically deactivated aryl bromide.
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)A common, cost-effective, and air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand XPhosA bulky, electron-rich biaryl monophosphine ligand that promotes both the challenging oxidative addition of the hindered substrate and the final reductive elimination step, leading to higher catalyst turnover.[1][3]
Cyanide Source Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)A non-toxic, crystalline solid that serves as a safe and practical source of cyanide, minimizing catalyst poisoning by slow cyanide release.[1][2][8]
Base Sodium Carbonate (Na₂CO₃)A moderately strong inorganic base that facilitates the transfer of the cyanide group from the stable ferrocyanide complex without promoting significant side reactions on the acetyl group.[2][10]
Solvent Acetonitrile (MeCN) / Water (H₂O)A biphasic solvent system that effectively dissolves the organic substrate (in MeCN) and the inorganic salts (in H₂O), enabling efficient reaction at the interface.[2][10]

Detailed Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Although K₄[Fe(CN)₆] is non-toxic, acidification of the reaction mixture can generate highly toxic hydrogen cyanide (HCN) gas. Always quench the reaction with a basic solution (e.g., aqueous sodium hypochlorite) before acidification. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
This compound>97%Sigma-Aldrich219533-66-9
Palladium(II) Acetate (Pd(OAc)₂)98%Strem Chemicals3375-31-3
XPhos>98%Sigma-Aldrich564483-18-7
Potassium Hexacyanoferrate(II) Trihydrate>98.5%Acros Organics14459-95-1
Sodium Carbonate (Na₂CO₃), Anhydrous>99.5%Fisher Scientific497-19-8
Acetonitrile (MeCN), Anhydrous>99.8%EMD Millipore75-05-8
Deionized Water (H₂O)--7732-18-5
Ethyl Acetate (EtOAc), ACS Grade-VWR141-78-6
Saturated Aqueous Sodium Chloride (Brine)---
Magnesium Sulfate (MgSO₄), Anhydrous--7487-88-9
Silica Gel230-400 mesh-7631-86-9
Round-bottom flask, magnetic stir bar, condenser, heating mantle, inert gas line (N₂ or Ar)
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.27 g, 10.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (2.11 g, 5.0 mmol, 0.5 equiv), and sodium carbonate (1.32 g, 12.5 mmol, 1.25 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and XPhos (191 mg, 0.40 mmol, 4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (20 mL) and deionized water (20 mL) via syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 75 °C. Stir the biphasic mixture vigorously for 18-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS. The starting material is UV-active and the product will be a new, more polar spot.

  • Workup and Quenching: After completion, cool the reaction mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure 1-(3-cyano-2-methylphenyl)ethanone.

Expected Outcome

This protocol typically yields the desired product, 1-(3-cyano-2-methylphenyl)ethanone, in >85% isolated yield as a white to off-white solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Workflow and Troubleshooting

Experimental Workflow Diagram

Experimental_Workflow start Start reagents 1. Reagent Addition (Substrate, K₄[Fe(CN)₆], Base, Catalyst, Ligand) start->reagents inert 2. Inert Atmosphere (Purge with N₂/Ar) reagents->inert solvents 3. Solvent Addition (MeCN / H₂O) inert->solvents react 4. Reaction (Heat to 75 °C, 18-24h) solvents->react workup 5. Workup & Extraction (EtOAc / H₂O) react->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze end End Product analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 1-(3-bromo-2-methylphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique steric and electronic properties of this substrate—namely, the ortho-methyl group and the acetyl moiety—present distinct challenges that can lead to undesired side reactions and diminished yields. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve a successful C-N coupling.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, offering causal explanations and actionable protocols.

Issue 1: Significant formation of 2-methylacetophenone (hydrodebromination).

Question: My reaction is primarily yielding the reduced arene, 2-methylacetophenone, instead of the desired aminated product. What is causing this, and how can I prevent it?

Answer:

Hydrodebromination is a common side reaction in Buchwald-Hartwig aminations, arising from a pathway that competes with the desired reductive elimination.[1] The likely culprit is β-hydride elimination from the palladium-amido intermediate.[1][2] In the case of this compound, the steric bulk from the ortho-methyl group can hinder the approach of the amine and slow down the rate of C-N bond-forming reductive elimination, giving the β-hydride elimination pathway a greater opportunity to occur.[2][3]

Causality Explained:

The catalytic cycle involves the formation of a Pd(II)-amido complex.[1] This intermediate can either undergo reductive elimination to form the C-N bond or, if the amine has β-hydrogens, it can undergo β-hydride elimination to form a palladium-hydride species.[1][2] This palladium-hydride can then reductively eliminate with the aryl group to produce the hydrodebrominated arene.

Troubleshooting Protocol:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the competition between reductive elimination and β-hydride elimination.[4]

    • Bulky, Electron-Rich Ligands: Employ sterically hindered and electron-donating biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[5] These ligands promote the formation of a monoligated palladium species, which accelerates reductive elimination relative to β-hydride elimination.[1]

    • Avoid Less Bulky Ligands: Ligands like P(t-Bu)3, while bulky, may not be sufficient to overcome the steric challenge of this specific substrate. First-generation ligands like P(o-tolyl)3 are generally not suitable for such hindered systems.[4]

  • Base Optimization: The nature and strength of the base can influence the reaction outcome.[6][7]

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these reactions as it is strong enough to deprotonate the amine-palladium complex without acting as a competing nucleophile.[8][9]

    • Weaker Bases: If your substrate is sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), though this may require higher temperatures and longer reaction times.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reductive elimination pathway. Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish.

Experimental Workflow for Minimizing Hydrodebromination:

Caption: Troubleshooting workflow for hydrodebromination.

Issue 2: Formation of symmetrical biaryl or other coupling byproducts.

Question: I am observing the formation of what appears to be a symmetrical biaryl byproduct. What is causing this and how can I suppress it?

Answer:

The formation of symmetrical biaryl byproducts can arise from a competing reaction pathway, often promoted by catalyst deactivation or suboptimal reaction conditions. While less common than hydrodebromination, it can occur, especially at higher temperatures or with less stable catalyst systems.

Causality Explained:

This side reaction can be a result of a homocoupling of the aryl halide. This can be influenced by the stability of the palladium catalyst and the reaction conditions.

Troubleshooting Protocol:

  • Use of Pre-catalysts: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)2, which can be unreliable, use well-defined palladium pre-catalysts.[10] Pre-catalysts like those based on biaryl phosphine ligands (e.g., XPhos-Pd-G3) ensure the efficient and clean generation of the active catalytic species.[8]

  • Solvent Choice: The choice of solvent can impact catalyst stability and solubility of reagents.

    • Aprotic, Non-coordinating Solvents: Toluene and 1,4-dioxane are commonly used and are often good choices.[11]

    • Avoid Coordinating Solvents: Solvents like DMF or acetonitrile can coordinate to the palladium center and inhibit catalysis.[8]

  • Strictly Anaerobic Conditions: Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst decomposition and promote side reactions.

Issue 3: Low or no conversion of the starting material.

Question: My reaction is not proceeding, and I am recovering my starting material. What are the likely reasons for this lack of reactivity?

Answer:

Low or no conversion is often due to an inactive catalyst, improper reaction setup, or the inherent difficulty of the substrate. The steric hindrance from the ortho-methyl group can significantly slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[12]

Troubleshooting Protocol:

  • Catalyst System Evaluation:

    • Ligand Choice: For this sterically demanding substrate, a highly active ligand is necessary. As mentioned, bulky biaryl phosphine ligands are the gold standard.[1][5]

    • Palladium Source: Ensure your palladium source is of high quality. If using a Pd(II) source like Pd(OAc)2, the reduction to Pd(0) might be inefficient. Using a Pd(0) source like Pd2(dba)3 or a pre-catalyst is often more reliable.[4]

  • Base Strength and Solubility:

    • Strong Base is Key: A strong base like NaOt-Bu is typically required to deprotonate the amine in the catalytic cycle.[8][9] Weaker bases may not be sufficient to drive the reaction forward.[11]

    • Solubility: Ensure the base is soluble enough in the reaction solvent. The use of a co-solvent is generally not recommended as it can interfere with the catalysis.

  • Reaction Temperature: While high temperatures can promote side reactions, some sterically hindered substrates require elevated temperatures to overcome the activation barrier for oxidative addition. If the reaction is clean but slow at lower temperatures, a carefully controlled increase in temperature (e.g., to 100-110 °C) may be necessary.

Decision Tree for No Conversion:

NoConversion Start Start: No Conversion Catalyst Evaluate Catalyst System Start->Catalyst Catalyst->Start No, switch to bulky biaryl phosphine ligand/precatalyst Base Check Base Catalyst->Base Using active ligand/precatalyst? Base->Start No, switch to NaOt-Bu Temp Increase Temperature Base->Temp Using strong, soluble base? Result Successful Reaction Temp->Result Reaction proceeds

Caption: Troubleshooting decision tree for low or no conversion.

Frequently Asked Questions (FAQs)

Q1: Which generation of Buchwald-Hartwig catalysts is most suitable for this compound?

A1: The so-called "second-generation" and later catalyst systems, which utilize bulky, electron-rich dialkylbiaryl phosphine ligands, are the most appropriate for this challenging substrate.[1] Ligands like XPhos, SPhos, and RuPhos, often in the form of pre-catalysts, are designed to handle sterically hindered aryl halides and promote the desired C-N bond formation over competing side reactions.[1][5]

Q2: Can the acetyl group on the substrate interfere with the reaction?

A2: Yes, the acetyl group can potentially chelate to the palladium center, which could alter the reactivity of the catalyst. However, with the right choice of bulky ligand, this is generally not a major issue. The steric bulk of the ligand can prevent the acetyl group from strongly coordinating to the palladium. It's also important to consider the basicity of the reaction medium, as very strong bases at high temperatures could potentially lead to side reactions involving the enolizable protons of the acetyl group. Using the recommended bases and temperature control should minimize these concerns.

Q3: What is the optimal palladium-to-ligand ratio?

A3: For monodentate biaryl phosphine ligands like XPhos, a Pd:Ligand ratio of 1:1.5 to 1:2 is typically recommended. This ensures that there is sufficient ligand present to stabilize the palladium catalyst and promote the desired reactivity. When using pre-catalysts, the optimal stoichiometry is already incorporated into the complex.

Q4: How critical is the purity of the reagents and solvent?

A4: Extremely critical. Buchwald-Hartwig aminations are sensitive to impurities. Water and oxygen can deactivate the catalyst. Ensure that your amine, aryl halide, and solvent are pure and anhydrous. Degassing the solvent prior to use is a standard and highly recommended practice.

Q5: Are there any alternative coupling methods if Buchwald-Hartwig amination fails?

A5: While the Buchwald-Hartwig amination is one of the most powerful methods for C-N bond formation, other options exist. The Ullmann condensation, a copper-catalyzed reaction, is a classic alternative, though it often requires harsher conditions (higher temperatures). More modern, ligand-accelerated Ullmann-type reactions have been developed that proceed under milder conditions. Nickel-catalyzed aminations are also an emerging area with potential for different reactivity profiles.[13][14]

Summary of Recommended Reaction Parameters

ParameterRecommendationRationale
Palladium Source Pd2(dba)3 or a pre-catalyst (e.g., XPhos-Pd-G3)Ensures efficient formation of the active Pd(0) species.[4][8]
Ligand Bulky biaryl phosphine (e.g., XPhos, SPhos, RuPhos)Accelerates reductive elimination and minimizes side reactions.[1][5]
Base NaOt-BuStrong, non-nucleophilic base to facilitate deprotonation.[8][9]
Solvent Anhydrous, degassed toluene or 1,4-dioxaneAprotic, non-coordinating solvents that stabilize the catalyst.[11]
Temperature 80-110 °CBalance between overcoming the activation energy and minimizing thermal decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst deactivation by oxygen.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • ResearchGate. Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified | Request PDF. [Link]

  • Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?[Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • National Center for Biotechnology Information. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. [Link]

  • ResearchGate. β-hydride elimination in palladium-catalyzed reactions. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

  • National Center for Biotechnology Information. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-(3-Bromo-2-methylphenyl)ethanone. This sterically hindered aryl bromide presents unique challenges that require careful consideration of catalyst systems to achieve high yields and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenge is steric hindrance. The methyl group at the ortho-position to the bromine atom sterically encumbers the reaction center. This can significantly slow down the rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2] A secondary challenge is the presence of the acetyl group, which can potentially coordinate to the metal center or participate in side reactions under certain conditions, although it is generally well-tolerated in many cross-coupling reactions.

Q2: I am starting a new project with this substrate. Which type of cross-coupling reaction and catalyst system should I try first for a C-C bond formation?

A2: For C(sp²)-C(sp²) bond formation, the Suzuki-Miyaura coupling is an excellent and robust starting point due to its high functional group tolerance and the general stability of the required boronic acid reagents.[3][4] A highly effective initial catalyst system for this hindered substrate would involve a bulky, electron-rich dialkylbiaryl phosphine ligand.[5][6]

A recommended starting point is summarized in the table below.

ComponentRecommendationRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available, air-stable Pd(II) or Pd(0) sources that form the active Pd(0) catalyst in situ.[7]
Ligand SPhos or XPhosThese bulky, electron-rich ligands facilitate both oxidative addition on the hindered C-Br bond and the subsequent reductive elimination step.[1][5]
Base K₃PO₄ or K₂CO₃Moderately strong inorganic bases that are effective in Suzuki couplings and minimize side reactions like ester hydrolysis.[5]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OBiphasic solvent systems are common and effective for Suzuki reactions.[8]
Temperature 80–110 °CElevated temperatures are often necessary to overcome the activation barrier for sterically hindered substrates.

Q3: How do I select a catalyst system for a C-N bond formation (Buchwald-Hartwig Amination)?

A3: Similar to C-C coupling, C-N bond formation on this substrate requires a catalyst system that can overcome steric hindrance. The Buchwald-Hartwig amination is the premier method for this transformation.[9] Success hinges on using bulky, electron-rich phosphine ligands.

Key components for a successful Buchwald-Hartwig amination include:

  • Palladium Source : Pd₂(dba)₃ or a pre-formed precatalyst like a BrettPhos or XPhos palladacycle.

  • Ligand : BrettPhos and RuPhos are excellent choices for coupling with primary and secondary amines. Their specific structures are designed to promote C-N reductive elimination.[10]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[11][12]

  • Solvent : Anhydrous, non-protic solvents like toluene or THF are essential to prevent quenching of the strong base.

Q4: Is it possible to perform a Sonogashira coupling with this substrate? What are the key considerations?

A4: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. The reaction couples the aryl bromide with a terminal alkyne.[13] Key considerations include:

  • Catalyst System : A dual-catalyst system is traditional, using a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13]

  • Ligand : Triphenylphosphine (PPh₃) is often sufficient, but for hindered substrates, a more electron-rich ligand might be beneficial.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used, which also serves as the solvent in many cases.[13]

  • Side Reactions : The primary side reaction to monitor is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a starting catalyst system based on the desired transformation.

G sub Substrate: This compound coupling_type Desired Bond Formation? sub->coupling_type cc_bond C(sp²) - C(sp²) (Biaryl Synthesis) coupling_type->cc_bond C-C cn_bond C(sp²) - N (Arylamine Synthesis) coupling_type->cn_bond C-N csp_bond C(sp²) - C(sp) (Alkyne Synthesis) coupling_type->csp_bond C-C(sp) suzuki Reaction: Suzuki-Miyaura Ligand Class: Bulky Biarylphosphine (e.g., SPhos, XPhos) Base: K₃PO₄ cc_bond->suzuki buchwald Reaction: Buchwald-Hartwig Ligand Class: Bulky Biarylphosphine (e.g., BrettPhos, RuPhos) Base: NaOtBu cn_bond->buchwald sonogashira Reaction: Sonogashira Catalyst: Pd/Cu Ligand: PPh₃ Base: Amine (e.g., Et₃N) csp_bond->sonogashira

Caption: Initial catalyst system selection guide.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling experiments with this compound.

Problem 1: Low or No Product Yield with Starting Material Unconsumed

This is the most common issue and typically points to a slow or stalled catalytic cycle, often at the oxidative addition step due to steric hindrance.

Diagnostic Questions & Solutions:

  • Is your ligand bulky and electron-rich enough?

    • Rationale: The ortho-methyl group requires a ligand that creates a sterically demanding environment around the palladium center, which promotes reductive elimination, while also being electron-rich to facilitate the initial oxidative addition.[1][2]

    • Solution: If using simpler ligands like PPh₃ or P(t-Bu)₃, switch to a more advanced dialkylbiaryl phosphine (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[14][15] These are designed for challenging substrates.

  • Is the reaction temperature high enough?

    • Rationale: Oxidative addition to sterically hindered aryl bromides has a significant activation energy barrier.

    • Solution: Increase the reaction temperature in 10-20 °C increments. Ensure your solvent choice is appropriate for higher temperatures (e.g., toluene, dioxane, or DMF).

  • Is your base appropriate?

    • Rationale: For Suzuki reactions, the base plays a role in activating the boronic acid for transmetalation.[16] If this step is slow, the overall reaction will stall. For Buchwald-Hartwig, the base must be strong enough to deprotonate the amine coupling partner.

    • Solution (Suzuki): If using a mild base like K₂CO₃, consider switching to K₃PO₄ or even a stronger base like potassium tert-butoxide (t-BuOK) for particularly difficult couplings.[15]

    • Solution (Buchwald-Hartwig): Ensure you are using a strong, non-nucleophilic base like NaOt-Bu or LHMDS and that your reagents and solvent are scrupulously dry.

Problem 2: Significant Dehalogenation (Protodebromination) Byproduct

Dehalogenation occurs when the aryl bromide is reduced, replacing the bromine with a hydrogen atom. This is a common unproductive pathway.[17]

Diagnostic Questions & Solutions:

  • Is your reaction temperature too high or the reaction time too long?

    • Rationale: High thermal energy can promote decomposition pathways or β-hydride elimination from intermediates if a hydride source is present, leading to dehalogenation.[18]

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before significant byproduct accumulates.

  • Could your solvent or base be a hydride source?

    • Rationale: Certain solvents (like alcohols, if used inappropriately) or bases can act as hydride donors. Water can also be a proton source for a protodebromination pathway.

    • Solution: Ensure you are using high-purity, dry solvents. If using a boronic acid in a Suzuki reaction, consider switching to a more stable boronate ester (e.g., a pinacol or MIDA boronate) which can be less prone to side reactions like protodeboronation, a precursor to dehalogenation of the aryl halide.[8]

  • Is your catalyst system promoting this side reaction?

    • Rationale: The choice of ligand can influence the relative rates of productive coupling versus dehalogenation.

    • Solution: Screen different classes of ligands. If a phosphine-based system is failing, an NHC-based system might offer a different reactivity profile and suppress this side reaction.

Problem 3: Formation of Homocoupled Byproducts

This is most common in Suzuki reactions (forming a biaryl from two boronic acid molecules) or Sonogashira reactions (forming a diyne from two alkyne molecules).

Diagnostic Questions & Solutions:

  • Have you properly degassed your reaction mixture?

    • Rationale: Oxygen can promote the oxidative homocoupling of boronic acids and terminal alkynes.

    • Solution: Ensure your reaction setup is rigorously free of oxygen. Degas the solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles) and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[19]

  • Is your palladium precatalyst of good quality?

    • Rationale: Some palladium sources, particularly older Pd(PPh₃)₄, can contain oxidized phosphine, which can influence side reactions.

    • Solution: Use a high-purity precatalyst. Consider using a modern, air-stable palladacycle precatalyst (e.g., SPhos-Pd-G2), which provides a 1:1 ligand-to-palladium ratio and often leads to more controlled and reproducible reactions.[20]

Troubleshooting Workflow Diagram

G start Problem Observed low_yield Low Yield, SM Remaining start->low_yield dehalogenation Dehalogenation Byproduct start->dehalogenation homocoupling Homocoupling Byproduct start->homocoupling sol_ligand Switch to Bulky Ligand (SPhos, NHC) low_yield->sol_ligand Ligand issue? sol_temp Increase Temperature low_yield->sol_temp Kinetics slow? sol_base Use Stronger Base (K₃PO₄, NaOtBu) low_yield->sol_base Activation issue? sol_temp_down Decrease Temperature dehalogenation->sol_temp_down Temp too high? sol_reagent Use Boronate Ester (e.g., Pinacol) dehalogenation->sol_reagent Reagent unstable? sol_degas Improve Degassing (Ar sparge, F-P-T) homocoupling->sol_degas Oxygen present? sol_catalyst Use Modern Precatalyst (e.g., Pd-G2/G3) homocoupling->sol_catalyst Catalyst issue?

Caption: A workflow for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point that can be optimized as needed.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 5:1 solvent mixture. The final concentration of the aryl bromide should be approximately 0.1–0.2 M.

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Alternatively, sparge the mixture with argon for 20-30 minutes.

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12–24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Newman, S. G., & Willis, M. C. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 83(20), 12145–12170.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry Simplified. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. Retrieved from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides....
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Ghaffari, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of acetophenone with various aryl bromides.
  • Rizwan, K., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(10), 2505.
  • Dykstra, R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 10255–10263.
  • ResearchGate. (n.d.). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones.
  • ResearchGate. (n.d.). Reactions of acetophenone derivatives.
  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube.
  • Li, Z., et al. (2011). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Tetrahedron Letters, 52(34), 4475–4479.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes.

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Technical Support Center: Purification of 1-(3-Bromo-2-methylphenyl)ethanone Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the column chromatography purification of 1-(3-bromo-2-methylphenyl)ethanone. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address common issues encountered during this critical purification step.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography purification of this compound, offering step-by-step solutions and explanations.

Scenario 1: Poor Separation of the Desired Product from Impurities

Question: I'm running a column to purify this compound, but my fractions are showing a mixture of my product and a closely-eluting impurity. How can I improve the separation?

Answer:

Poor resolution is a frequent challenge in chromatography. Here’s a systematic approach to troubleshoot and enhance the separation:

  • Optimize the Solvent System: The choice of eluent is paramount for achieving good separation.

    • Initial Assessment with Thin-Layer Chromatography (TLC): Before scaling up to a column, it is crucial to identify an optimal solvent system using TLC.[1][2] Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product. This Rf range typically translates to good elution behavior on a column.

    • Solvent Polarity Adjustment: If your product and impurity are co-eluting, their polarities are likely very similar.

      • Decrease Polarity: Start by decreasing the polarity of your mobile phase. For a typical normal-phase silica gel separation, this would involve increasing the proportion of the non-polar solvent (e.g., hexane or heptane) relative to the polar solvent (e.g., ethyl acetate or diethyl ether).[3]

      • Explore Different Solvent Selectivities: If simply adjusting polarity isn't effective, consider changing the solvents themselves. Different solvents interact with your compounds in unique ways, a property known as selectivity. For instance, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene/ethyl acetate mixture to see if it improves separation.[4][5]

    • Three-Component Solvent Systems: For particularly challenging separations, a three-component solvent system can sometimes provide the necessary resolution where a two-component system fails.[5] A small amount of a third solvent, such as methanol or isopropanol, can significantly alter the separation characteristics.[5]

  • Column Packing and Dimensions:

    • Proper Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel slurry is homogenous and allowed to settle evenly.

    • Column Length and Diameter: For difficult separations, a longer and narrower column can increase the number of theoretical plates, leading to better resolution.

  • Sample Loading:

    • Minimize Band Width: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent to ensure it loads onto the column as a concentrated band.[6]

    • Avoid Overloading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Scenario 2: The Product is Not Eluting from the Column

Question: I've loaded my reaction mixture onto the column, but even after running a significant volume of my chosen eluent, I can't detect my product in the fractions. What could be the problem?

Answer:

When a compound fails to elute, it suggests a strong interaction with the stationary phase or an issue with the mobile phase.

  • Insufficiently Polar Mobile Phase: The most common reason for a compound not eluting from a silica gel column is that the mobile phase is not polar enough to displace it from the stationary phase.[7]

    • Gradual Polarity Increase: Gradually increase the polarity of your eluent. For example, if you started with 95:5 hexane:ethyl acetate, move to 90:10, then 80:20, and so on. Monitor the elution with TLC.

    • "Methanol Purge": If your product still hasn't eluted after significantly increasing the polarity of your primary solvent system, a "methanol purge" can be employed.[7] Flushing the column with 100% methanol will elute most polar compounds.[7] Collect these fractions and analyze them to see if your product is present.

  • Compound Degradation on Silica Gel: While less common for aromatic ketones, some compounds can be unstable on silica gel, which is slightly acidic.[7][8]

    • 2D TLC Test: To test for stability on silica, you can perform a 2D TLC. Spot your crude mixture in one corner of a square TLC plate and run it in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[7][8]

    • Alternative Stationary Phases: If degradation is confirmed, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

Scenario 3: Streaking of Spots on the TLC Plate

Question: When I analyze my fractions by TLC, I see streaking instead of well-defined spots. What causes this and how can I fix it?

Answer:

Streaking on a TLC plate is often indicative of overloading, the presence of highly polar impurities, or interactions with the stationary phase.

  • Sample Concentration: Applying too concentrated a sample to the TLC plate is a primary cause of streaking.[1] Dilute your fractions before spotting them.

  • Residual High-Boiling Solvents: If your reaction was performed in a high-boiling polar solvent like DMF or DMSO, residual amounts in your crude product can cause significant streaking on TLC.[1] It's best to remove these solvents through an aqueous workup and extraction before attempting chromatography.[1]

  • Acidic or Basic Compounds: If your product or impurities have acidic or basic functional groups, they can interact with the silica gel and cause streaking. Adding a small amount of a modifier to your eluent can suppress this. For acidic compounds, add a small amount of acetic acid (e.g., 1%). For basic compounds, add a small amount of triethylamine (e.g., 1%).[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying this compound via column chromatography.

Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?

A1: A good starting point for developing a solvent system for a moderately polar compound like this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate . Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an Rf value between 0.2 and 0.4 for your product on a TLC plate. Other solvent systems to consider include dichloromethane/hexane and toluene/ethyl acetate.[4][5]

Q2: How can I visualize this compound on a TLC plate?

A2: this compound contains an aromatic ring and a ketone, which are chromophores that absorb ultraviolet (UV) light. Therefore, the easiest and most common method for visualization is to use a TLC plate with a fluorescent indicator (usually F254) and view it under a UV lamp at 254 nm. The compound will appear as a dark spot against a green fluorescent background.

Q3: Is this compound stable on silica gel?

A3: Generally, aromatic ketones like this compound are stable on silica gel under normal chromatographic conditions.[9] However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive compounds.[7][8] If you suspect degradation, it is advisable to perform a 2D TLC test as described in the troubleshooting section.

Q4: What are the potential byproducts in the synthesis of this compound that I should be aware of during purification?

A4: The potential byproducts will depend on the synthetic route used. For instance, in a Friedel-Crafts acylation of 2-bromotoluene, potential byproducts could include regioisomers of the product, di-acylated products, or unreacted starting material. If the synthesis involves a Grignard reaction, byproducts could arise from side reactions of the Grignard reagent.[10] Careful analysis of your crude reaction mixture by TLC or other analytical techniques before purification is essential to identify the number and nature of the impurities.

III. Experimental Protocols & Data

Detailed Protocol for Column Chromatography Purification
  • Preparation of the Stationary Phase:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (typically 60-120 mesh) in the initial, least polar eluent you plan to use.[11]

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a non-polar solvent like hexane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again just at the top of the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Analysis of Fractions:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Illustrative TLC Data for Solvent System Optimization
Solvent System (Hexane:Ethyl Acetate)Rf of this compoundObservations
95:50.10Moves slowly, good for starting a column.
90:100.25Good separation from less polar impurities.
80:200.45Faster elution, may co-elute with more polar impurities.
70:300.65Elutes too quickly, poor separation.

IV. Visual Diagrams

Workflow for Column Chromatography Purification

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Product Pack->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct TroubleshootingSeparation cluster_solutions Potential Solutions Problem Poor Separation Product and impurity co-elute Solvent Optimize Solvent System Decrease Polarity Change Solvent Selectivity Use 3-Component System Problem->Solvent Column Modify Column Parameters Increase Length Decrease Diameter Repack Column Problem->Column Loading Adjust Sample Loading Decrease Amount Loaded Use Less Polar Loading Solvent Problem->Loading Outcome {Improved Separation | Pure Product Isolated} Solvent->Outcome Column->Outcome Loading->Outcome

Sources

Technical Support Center: Minimizing Debromination of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-(3-Bromo-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered and electronically modified aryl bromide in their synthetic routes. Unwanted debromination, leading to the formation of 2-methylacetophenone, is a common and frustrating side reaction that can significantly lower the yield of your desired product and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the underlying causes of debromination and implement effective strategies to minimize this undesired pathway. The advice herein is grounded in established principles of organometallic chemistry and reaction kinetics, drawing from extensive literature on sterically hindered and electron-deficient aryl halides.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: High Levels of Debrominated Byproduct (2-methylacetophenone) Observed

You're running a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and find that a significant portion of your starting material has been converted to 2-methylacetophenone instead of the desired coupled product.

Potential Causes and Solutions:

  • Cause A: Formation of Palladium-Hydride Species. A common cause of hydrodebromination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, including the solvent (e.g., alcohols), the base, or trace water.[1] The Pd-H species can then undergo reductive elimination with the aryl bromide to yield the debrominated arene.

    Solutions:

    • Scrutinize Your Base Selection: Certain bases are more prone to generating hydrides. For instance, bases with β-hydrogens can undergo β-hydride elimination. Consider switching to a non-coordinating, sterically hindered base that is less likely to act as a hydride source.

    • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. The presence of water can be a significant source of protons that lead to the formation of Pd-H species.

    • Solvent Choice: Protic solvents like alcohols can directly act as hydride donors. If your reaction conditions permit, switch to a polar aprotic solvent such as dioxane, THF, or toluene.[2][3][4][5][6]

  • Cause B: Slow Reductive Elimination of the Desired Product. The steric hindrance from the ortho-methyl group on this compound can slow down the rate-determining reductive elimination step of the desired product from the palladium center. This gives the competing debromination pathway more time to occur.

    Solutions:

    • Ligand Optimization: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the rate of reductive elimination for sterically hindered substrates. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center.

    • Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading can help to favor the desired reaction pathway by increasing the concentration of the active catalytic species.

Issue 2: The Reaction is Sluggish and Does Not Go to Completion

You observe incomplete conversion of your starting material, even after extended reaction times, with both starting material and the debrominated byproduct present in the final mixture.

Potential Causes and Solutions:

  • Cause A: Catalyst Deactivation. The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures. This can be exacerbated by impurities in the starting materials or reagents.

    Solutions:

    • Use a More Robust Catalyst System: Consider using a pre-formed palladium catalyst or a palladacycle, which can exhibit greater thermal stability.

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period. This can sometimes reduce the rate of catalyst decomposition.

    • Ensure High Purity of Reagents: Use freshly purified reagents and solvents to minimize potential catalyst poisons.

  • Cause B: Inefficient Oxidative Addition. The combination of steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the meta-acetyl group can make the initial oxidative addition of the C-Br bond to the Pd(0) center challenging.

    Solutions:

    • Select an Appropriate Ligand: Ligands that are both bulky and electron-donating are known to facilitate oxidative addition. Experiment with a range of established ligands for challenging cross-couplings.

    • Consider a Different Palladium Precursor: Sometimes, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the initial activation of the catalyst and the efficiency of the oxidative addition step.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the chemistry of this compound and strategies to prevent debromination.

Q1: What are the primary mechanisms leading to the debromination of this compound?

A1: The debromination of this compound, particularly in the context of transition metal-catalyzed reactions, primarily occurs through two mechanisms:

  • Reductive Debromination (Hydrodebromination): This is the most common pathway in cross-coupling reactions. It involves the formation of a metal-hydride intermediate (e.g., a Pd-H species) which then transfers a hydride to the aryl group, leading to the cleavage of the carbon-bromine bond.[1] The formation of the metal-hydride can be influenced by the base, solvent, and trace impurities.

  • Radical-Mediated Debromination: Under certain conditions, such as in the presence of radical initiators or via single-electron transfer (SET) processes, a radical-mediated debromination can occur.[7] This involves the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another component in the reaction mixture.

Q2: How do the substituents on this compound influence its susceptibility to debromination?

A2: The substituents play a crucial role:

  • Ortho-Methyl Group: This group introduces significant steric hindrance around the carbon-bromine bond. This steric bulk can slow down the desired reaction pathway (e.g., transmetalation and reductive elimination in a Suzuki coupling), providing a larger window of opportunity for the competing debromination side reaction to occur.

  • Meta-Acetyl Group: This is an electron-withdrawing group. Electron-deficient aryl halides can sometimes be more susceptible to certain debromination pathways.[8] The electronic nature of the substrate can influence the rates of the various steps in a catalytic cycle, potentially altering the balance between the desired coupling and undesired side reactions.

Q3: What role does the base play in promoting or preventing debromination?

A3: The base is a critical parameter and can influence debromination in several ways:[9][10]

  • Hydride Source: Some bases, particularly those with available β-hydrogens, can act as a source of hydride, directly leading to the formation of the problematic metal-hydride species.

  • Activation of the Coupling Partner: In reactions like the Suzuki coupling, the base is necessary to activate the boronic acid for transmetalation.[11][12][13] A base that is too weak may lead to a slow transmetalation step, allowing more time for debromination. Conversely, a base that is too strong might promote side reactions.

  • Influence on Catalyst Stability: The choice of base can also affect the stability and longevity of the palladium catalyst.

Recommendation: For sterically hindered substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases. It is crucial to screen a variety of bases to find the optimal balance for your specific reaction.

Q4: How does the choice of solvent impact the extent of debromination?

A4: The solvent can have a profound effect on the reaction outcome:[2][3][4][5][6]

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can serve as a source of protons or hydrides, directly contributing to the hydrodebromination pathway. Polar aprotic solvents like THF, dioxane, and toluene are generally preferred for minimizing this side reaction.

  • Polarity: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[4] A solvent that preferentially stabilizes the transition state leading to the desired product can help to outcompete the debromination pathway.

  • Coordinating Ability: Some solvents can coordinate to the metal center, influencing its reactivity. The choice of solvent should be made in conjunction with the choice of ligand and base to create an optimal reaction environment.

Data Summary and Recommendations

The following table summarizes general recommendations for minimizing the debromination of sterically hindered and electronically modified aryl bromides like this compound, based on established principles in cross-coupling chemistry.

ParameterRecommendation for Minimizing DebrominationRationale
Catalyst/Ligand Use a high-activity catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.These ligands accelerate the rate of reductive elimination for sterically hindered substrates, outcompeting the debromination pathway.
Base Screen weaker, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.These bases are less likely to act as hydride sources compared to strong organic bases.[9][10]
Solvent Employ polar aprotic solvents like dioxane, THF, or toluene.These solvents do not act as hydride donors and can provide a suitable environment for the catalytic cycle.[2][3][4][5][6]
Temperature Optimize the reaction temperature; often, the lowest temperature that provides a reasonable reaction rate is best.Higher temperatures can sometimes increase the rate of catalyst decomposition and side reactions, including debromination.
Reagent Purity Use rigorously dried solvents and high-purity reagents.Trace amounts of water can be a significant source of protons leading to the formation of Pd-H species.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the desired catalytic cycle versus the competing debromination pathway.

G cluster_0 Desired Productive Cycle cluster_1 Competing Debromination Pathway A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L_n) B->C D Transmetalation (with R-M) C->D H Ar-Pd(II)-Br(L_n) E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Desired Product) F->G I Formation of Pd-H Species H->I Hydride Source (Base, Solvent, H2O) J Ar-Pd(II)-H(L_n) I->J K Reductive Elimination J->K L Ar-H (Debrominated Byproduct) K->L M Pd(0)L_n K->M Regenerates Catalyst

Caption: Competing catalytic pathways in a cross-coupling reaction.

Troubleshooting Workflow

This decision tree can guide your experimental optimization process to minimize debromination.

G start High Debromination Observed q1 Is your base a potential hydride source (e.g., strong organic base)? start->q1 a1_yes Switch to a non-coordinating inorganic base (e.g., K3PO4, Cs2CO3) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are you using a protic solvent (e.g., alcohol)? a1_yes->q2 a1_no->q2 a2_yes Switch to a polar aprotic solvent (e.g., dioxane, THF, toluene) q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Is your reaction sluggish, suggesting slow reductive elimination? a2_yes->q3 a2_no->q3 a3_yes Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, NHCs) q3->a3_yes Yes a3_no Ensure all reagents and solvents are rigorously dry q3->a3_no No end_node Optimized Conditions a3_yes->end_node a3_no->end_node

Caption: Decision tree for troubleshooting debromination.

References

  • Bandar, J. S., & Puleo, T. R. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10517–10522. [Link]

  • Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. PMC. [Link]

  • Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Gómez-Quero, S., et al. (2010). Solvent effects in the catalytic hydrotreament of haloaromatics over Pd/Al2O3 in water+organic mixtures. Applied Catalysis B: Environmental, 95(3-4), 251-259. [Link]

  • LibreTexts Chemistry. (2022). 4.7: Solvent Effects. LibreTexts. [Link]

  • Cho, B. R., et al. (1995). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 60(22), 7176–7181. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]

  • Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cheng, Y. Y., et al. (2016). Solvent effect on the debromination/dehydrobromination of bromo-damascone. Flavour and Fragrance Journal, 31(6), 420-428. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 16(8), 6619-6657. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

  • Al-Masri, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. [Link]

  • de Vries, J. G. (2006). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 84(6), 799-811. [Link]

  • Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Oshima, K., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., et al. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Journal of the American Chemical Society, 124(41), 12213-12223. [Link]

  • Chen, C., et al. (2006). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 71(23), 8879–8886. [Link]

Sources

Technical Support Center: Optimizing Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing chemical reactions involving 1-(3-Bromo-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection for this sterically hindered substrate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success.

Introduction to the Challenges

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to the steric hindrance imposed by the ortho-methyl group and the electronic influence of the acetyl moiety. These factors can significantly impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often leading to low yields or reaction failure. Careful selection and optimization of the base and solvent system are therefore critical to achieving desired outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low or no yield?

A1: Low yields with this substrate are commonly attributed to its sterically hindered nature. The methyl group adjacent to the bromine atom can impede the approach of the palladium catalyst, slowing down the rate-limiting oxidative addition step.[1] Furthermore, the electron-withdrawing acetyl group can also influence the electron density of the aryl halide bond. Key areas to troubleshoot include the catalyst-ligand system, the choice and quality of the base, and the reaction conditions such as temperature and solvent.[1]

Q2: What are the most common side reactions observed with this substrate?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. These include:

  • Protodeboronation: In Suzuki-Miyaura coupling, this is the cleavage of the C-B bond of the boronic acid by a proton source, which can be exacerbated by excess water or strong bases.[1][2]

  • Dehalogenation: Reduction of the aryl bromide to the corresponding debrominated product, 1-(2-methylphenyl)ethanone. This can occur if there's a hydride source in the reaction mixture.[3]

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen, so maintaining an inert atmosphere is crucial.[4]

Q3: How does the choice of palladium ligand impact reactions with this sterically hindered substrate?

A3: For sterically hindered aryl halides, the use of bulky and electron-rich phosphine ligands is paramount. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition.[5] Ligands from the Buchwald biaryl phosphine family, such as SPhos and XPhos, are industry standards for such challenging couplings.[1] N-heterocyclic carbenes (NHCs) can also be effective due to their strong σ-donating properties, which help to stabilize the catalytic intermediates.[1]

Q4: Can the acetyl group on the substrate interfere with the reaction?

A4: Yes, the ketone functionality can potentially influence the reaction. Under strongly basic conditions, enolate formation can occur, leading to side reactions. Additionally, the oxygen of the acetyl group could coordinate with the palladium center, potentially influencing its reactivity. However, in many standard cross-coupling conditions, this is a lesser concern compared to the steric hindrance from the ortho-methyl group.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Oxidative Addition Solution: Switch to a bulkier, more electron-rich ligand. Rationale: The steric hindrance from the ortho-methyl group necessitates a ligand that can promote the formation of a more reactive, monoligated Pd(0) species. Ligands like SPhos, XPhos, or RuPhos are designed for this purpose.[1][6]
Suboptimal Base Selection Solution: Screen a panel of bases with varying strengths and solubilities. Rationale: The base is crucial for the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[3]
Protodeboronation of Boronic Acid Solution: Use anhydrous solvents, minimize water content, and consider using a boronic ester (e.g., pinacol ester). Rationale: Boronic acids can be susceptible to hydrolysis, especially under basic conditions.[2] Using a more stable boronic ester can mitigate this side reaction.[3]
Poor Solubility of Reagents Solution: Choose a solvent system that ensures all components are in solution at the reaction temperature. Rationale: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard for Suzuki couplings. For particularly nonpolar substrates, toluene or CPME might be beneficial.[7]
Issue 2: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps & Scientific Rationale
Steric Hindrance Preventing C-N Bond Formation Solution: Employ a highly active catalyst system with bulky biarylphosphine ligands. Rationale: Similar to Suzuki coupling, sterically demanding ligands are essential to facilitate both the oxidative addition and the final reductive elimination step.[5] The choice of ligand can also help to suppress side reactions like β-hydride elimination.
Inappropriate Base Strength Solution: Use a strong, non-nucleophilic base. Rationale: The base's role is to deprotonate the amine, making it a better nucleophile. Strong bases like sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9] Weaker bases are generally ineffective for this transformation.
Catalyst Deactivation Solution: Ensure a strictly inert atmosphere and use high-purity, degassed solvents. Rationale: The active Pd(0) catalyst is sensitive to oxygen. Inadequate inerting can lead to catalyst oxidation and deactivation.[3]
Amine Substrate Reactivity Solution: For less nucleophilic amines, a more reactive catalyst system and potentially higher temperatures may be required. Rationale: Electron-withdrawn or very bulky amines can be challenging coupling partners. A more electron-rich ligand on the palladium center can enhance the rate of reductive elimination.[6]

Experimental Protocols & Data

Base and Solvent Screening for Suzuki-Miyaura Coupling

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with a model boronic acid (e.g., phenylboronic acid).

Entry Base (equivalents) Solvent System Temperature (°C) Typical Outcome
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)100Low to moderate yield, significant starting material may remain.
2K₃PO₄ (2.0)Toluene110Good to high yield, often a reliable choice.[1]
3Cs₂CO₃ (2.0)Dioxane100Often provides excellent yields, but is more costly.[1]
4NaOtBu (1.5)THF80Can be effective, but risk of side reactions with the ketone.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Visualization of Key Concepts

Decision Workflow for Base and Solvent Selection

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_start Start Optimization suzuki_base Base Selection suzuki_start->suzuki_base suzuki_solvent Solvent Selection suzuki_base->suzuki_solvent Try K3PO4 or Cs2CO3 suzuki_yield Check Yield suzuki_solvent->suzuki_yield Use Toluene or Dioxane suzuki_success High Yield suzuki_yield->suzuki_success >80% suzuki_troubleshoot Low Yield: Troubleshoot Side Reactions suzuki_yield->suzuki_troubleshoot <80% buchwald_start Start Optimization buchwald_base Base Selection buchwald_start->buchwald_base buchwald_solvent Solvent Selection buchwald_base->buchwald_solvent Use NaOtBu or LHMDS buchwald_yield Check Yield buchwald_solvent->buchwald_yield Use Toluene or THF buchwald_success High Yield buchwald_yield->buchwald_success >80% buchwald_troubleshoot Low Yield: Consider Catalyst Deactivation buchwald_yield->buchwald_troubleshoot <80%

Caption: Decision workflow for base and solvent selection.

Generalized Catalytic Cycles

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-Br aryl_pd_br Ar-Pd(II)-Br(L2) ox_add->aryl_pd_br transmetal Transmetalation aryl_pd_r Ar-Pd(II)-R(L2) transmetal->aryl_pd_r red_elim Reductive Elimination red_elim->pd0 product Ar-R red_elim->product aryl_pd_br->transmetal R-B(OR)2 + Base aryl_pd_r->red_elim pd0_b Pd(0)L2 ox_add_b Oxidative Addition pd0_b->ox_add_b Ar-Br aryl_pd_br_b Ar-Pd(II)-Br(L2) ox_add_b->aryl_pd_br_b amine_coord Amine Coordination deprotonation Deprotonation amine_coord->deprotonation + Base aryl_pd_amine Ar-Pd(II)-NHR'(L2) deprotonation->aryl_pd_amine red_elim_b Reductive Elimination red_elim_b->pd0_b product_b Ar-NR'R'' red_elim_b->product_b aryl_pd_br_b->amine_coord HNR'R'' aryl_pd_amine->red_elim_b

Caption: Generalized catalytic cycles for cross-coupling reactions.

References

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (2014). Available at: [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Publications. (2004). Available at: [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020). Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2011). Available at: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Cross-Coupling Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address common challenges and byproduct formation when using 1-(3-Bromo-2-methylphenyl)ethanone as a substrate. Our goal is to provide researchers, scientists, and drug development professionals with practical, mechanistically-grounded solutions to optimize their synthetic routes.

The unique structure of this compound, featuring a sterically demanding ortho-methyl group and an electron-withdrawing acetyl group, presents a distinct set of challenges. The steric hindrance can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, while the electronic properties influence the reactivity of the aryl halide. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.

General Troubleshooting Principles: The Four Pillars of a Successful Coupling

Before diving into specific problems, it's crucial to understand the four key parameters that govern the outcome of any palladium-catalyzed cross-coupling reaction. The interplay between these factors is often the key to minimizing byproduct formation.

  • Palladium Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is foundational. Modern, well-defined precatalysts are often preferred as they provide a reliable and reproducible source of the active Pd(0) species, leading to more consistent results.

  • Ligand: The ligand is arguably the most critical variable. For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of highly reactive, monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and final reductive elimination steps.[1][2][3]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the HX acid generated during the reaction.[4] Its strength, solubility, and potential to act as a hydrogen source can significantly impact byproduct formation.

  • Solvent: The solvent must be appropriate for the reaction temperature and solubilize the reagents. Crucially, it must be anhydrous and thoroughly degassed, as water and oxygen can lead to catalyst deactivation and promote side reactions.

FAQs: Troubleshooting Common Byproducts

This section addresses the most common byproducts observed in coupling reactions with this compound. Each answer provides the mechanistic origin of the byproduct and actionable troubleshooting steps.

Issue 1: Hydrodehalogenation - The Missing Bromine

Question: My primary byproduct is 1-(2-methylphenyl)ethanone, where the bromine atom has been replaced by a hydrogen. Why is this hydrodehalogenation (HDH) occurring, and how can I stop it?

Answer: Hydrodehalogenation is a common side reaction, particularly with sterically hindered or electron-poor aryl halides.[5][6] The steric bulk of the ortho-methyl group on your substrate can slow down the desired cross-coupling pathway (i.e., transmetalation and reductive elimination), giving competing HDH pathways more time to occur.

Mechanistic Causes: The unwanted hydrogen atom can come from several sources:

  • Solvent: Protic solvents (alcohols) or ethereal solvents with trace water can be hydrogen donors.

  • Base: Bases like sodium tert-butoxide (NaOtBu) can undergo β-hydride elimination to generate a hydride source.[7] Water present in inorganic bases like K₂CO₃ can also be a source.[6]

  • Amine/Ammonia: In Buchwald-Hartwig aminations, the amine itself can sometimes act as a hydride source.[8]

Hydrodehalogenation_Pathway

Troubleshooting Guide:

StrategyActionRationale
1. Rigorous Anhydrous Technique Use freshly distilled, anhydrous, and degassed solvents. Dry inorganic bases in an oven before use. Use molecular sieves.Minimizes water as a potential proton source for the HDH side reaction. [6]
2. Base Selection Switch from strong alkoxide bases (like NaOtBu) to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, particularly for Suzuki couplings.These bases are less prone to generating hydride species and are effective for activating boronic acids. [4]
3. Ligand Optimization Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands are designed to accelerate reductive elimination. [2]Speeding up the final, product-forming step of the catalytic cycle outcompetes the slower HDH side reaction. [7]
4. Temperature Control Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.Side reactions often have a higher activation energy than the desired coupling, so lowering the temperature can suppress them disproportionately.
Issue 2: Homocoupling - The Unwanted Dimer

Question: I am observing a significant peak in my analysis corresponding to the symmetrical biaryl, 1,1'-(2,2'-dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(ethanone). What causes this homocoupling, and how can I favor the cross-coupling product?

Answer: Homocoupling, sometimes referred to as an Ullmann-type side reaction, is the dimerization of your aryl bromide starting material. [9][10]It becomes competitive when the rate of transmetalation (the step where the coupling partner is transferred to the palladium center) is slow relative to other pathways.

Mechanistic Causes:

  • Slow Transmetalation: The steric hindrance from the ortho-methyl group can slow the approach of the organometallic coupling partner (e.g., the boronic acid). This allows time for a second molecule of the aryl bromide to undergo oxidative addition or for an Ar-Pd(II)-Br intermediate to react with another, forming a Pd(II) diaryl species that then reductively eliminates to give the homocoupled product. [11]* High Catalyst Concentration/Temperature: Higher concentrations of the palladium catalyst or excessive temperatures can increase the rate of this bimolecular side reaction.

  • // Nodes Pd0 [label="L-Pd(0)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="L-Pd(II)(Ar)(Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdR [label="L-Pd(II)(Ar)(R')", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="L-Pd(II)(Ar)(Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrossProduct [label="Cross-Coupled Product\n(Ar-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; HomoProduct [label="Homocoupled Product\n(Ar-Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges Pd0 -> ArPdX [label=" + Ar-Br "]; ArPdX -> ArPdR [label=" + R'-M (Transmetalation) ", color="#34A853", fontcolor="#34A853"]; ArPdR -> CrossProduct [label=" Reductive \n Elimination ", color="#34A853", fontcolor="#34A853"]; CrossProduct -> Pd0 [style=dashed];

    ArPdX -> ArPdAr [label=" Slow Transmetalation allows \n reaction with another Ar-Pd(II)-Br \n or Ar-M species ", color="#EA4335", fontcolor="#EA4335"]; ArPdAr -> HomoProduct [label=" Reductive \n Elimination ", color="#EA4335", fontcolor="#EA4335"]; HomoProduct -> Pd0 [style=dashed]; }

Caption: Desired cross-coupling versus homocoupling pathway.

Troubleshooting Guide:

StrategyActionRationale
1. Optimize Stoichiometry Ensure the coupling partner (e.g., boronic acid, alkyne) is present in a slight excess (typically 1.1-1.5 equivalents).According to Le Châtelier's principle, a higher concentration of the coupling partner will favor the transmetalation step, increasing the rate of the desired cross-coupling reaction.
2. Lower Catalyst Loading Reduce the palladium catalyst loading to the minimum required for efficient conversion (e.g., start at 1-2 mol% and titrate down).Homocoupling can be more sensitive to catalyst concentration than the desired reaction. Lowering the concentration can disproportionately reduce the rate of this side reaction. [12]
3. For Sonogashira: Go Copper-Free If you are performing a Sonogashira coupling and observing alkyne dimerization, switch to a copper-free protocol. [13][14]The copper(I) co-catalyst is the primary culprit for Glaser coupling. [13]Modern ligand systems are highly effective at promoting Sonogashira couplings without the need for a copper co-catalyst.
4. Ligand and Base Choice (Suzuki) Use a bulky biarylphosphine ligand and a base that effectively promotes boronate formation (e.g., K₃PO₄). [4]An effective ligand/base system will accelerate the rate of transmetalation, allowing the desired cross-coupling to outcompete the homocoupling pathway.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, designed to minimize the formation of both hydrodehalogenation and homocoupling byproducts.

Title: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate tribasic (K₃PO₄), finely ground and dried (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 213 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Look for the disappearance of the starting aryl bromide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-(2-methyl-3-phenylphenyl)ethanone.

Troubleshooting Decision Tree

Use this workflow to diagnose and solve issues in your coupling reactions.

Troubleshooting_Tree

Caption: A logical workflow for troubleshooting common coupling issues.

References
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link] [5][15]2. Inamoto, K., Kuroda, J. I., Danjo, T., & Hosoya, T. (2007). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 9(18), 3603–3606. [Link] [9]3. Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(18), 4954–4964. [Link] [6]4. Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 128(33), 10694–10695. [Link] [7]7. Chemistry Steps. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link] [10]8. Wang, L., He, W., & Yu, Z. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287. [Link] [12]9. Wang, L., He, W., & Yu, Z. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284-7. [Link]

  • ResearchGate. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of the American Chemical Society, 129(46), 14350–14351. [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

< , 2026-01-12T04:21:16.892557

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during chemical transformations involving 1-(3-Bromo-2-methylphenyl)ethanone. The unique substitution pattern of this ketone presents significant steric challenges that can impede reactivity and lead to undesired outcomes. This resource is designed to provide you with the strategic insights and practical protocols necessary to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from the steric hindrance created by the ortho-methyl group and the adjacent bromo substituent.[1][2] This steric bulk can significantly impede the approach of nucleophiles and reagents to the carbonyl carbon and the aryl bromide, affecting key reaction steps.[3] Specifically, these bulky groups can:

  • Inhibit Nucleophilic Addition: The ortho-methyl group physically blocks the trajectory of incoming nucleophiles to the electrophilic carbonyl carbon.[4][5]

  • Hinder Oxidative Addition in Cross-Coupling: The initial insertion of a palladium catalyst into the carbon-bromine bond is made more difficult by the flanking methyl group.[3][6]

  • Impede Reductive Elimination: The final step in many cross-coupling reactions, where the new bond is formed, can be sterically disfavored.[7]

These factors often lead to low reaction yields, slow reaction rates, or even complete reaction failure.[1]

Q2: What general strategies can be employed to overcome the steric hindrance in this substrate?

A2: The key is to utilize reaction conditions and catalyst systems that are highly active and can accommodate the steric bulk. This often involves:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Highly Active Catalysts: For cross-coupling reactions, employing specialized palladium catalysts with bulky, electron-rich phosphine ligands is crucial.[7][8] These ligands promote the key steps of the catalytic cycle.[9]

  • Less Bulky Reagents: When possible, choosing smaller, less sterically demanding nucleophiles or coupling partners can improve reaction efficiency.

  • Alternative Synthetic Routes: In some cases, it may be more effective to introduce the acetyl group or the bromo-methyl-phenyl moiety at a different stage of the synthesis to avoid the hindered reaction.[10]

Q3: For Suzuki-Miyaura cross-coupling reactions, what type of catalyst system is recommended?

A3: For sterically hindered aryl bromides like this compound, traditional palladium catalysts like Pd(PPh₃)₄ may prove ineffective.[11] It is highly recommended to use palladium pre-catalysts complexed with bulky, electron-rich biaryl phosphine ligands, such as those developed by Buchwald and Hartwig.[8][12] Ligands like SPhos, XPhos, or RuPhos have demonstrated high efficacy in coupling sterically demanding substrates.[11][12] The choice of base and solvent are also critical parameters that need to be optimized.[8]

Q4: Can I perform nucleophilic addition to the carbonyl group of this ketone?

A4: Yes, but it is challenging. The rate of nucleophilic addition is significantly decreased by steric factors.[13] To facilitate this reaction, you may need to:

  • Use highly reactive (and often smaller) nucleophiles.

  • Employ Lewis acid catalysis to increase the electrophilicity of the carbonyl carbon.

  • Utilize higher reaction temperatures. Be aware that forcing conditions may lead to side reactions.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Conversion in Suzuki-Miyaura Coupling 1. Ineffective Catalyst System: The catalyst is not active enough to overcome the steric hindrance for oxidative addition.[6]Solution 1a: Switch to a more active palladium pre-catalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos-Pd-G2, XPhos-Pd-G3). These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition to the hindered aryl bromide.[8][11] Solution 1b: Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). This increases the concentration of the active catalytic species.
2. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not facilitate the reaction.Solution 2: Screen different bases and solvents. For hindered couplings, strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] Aprotic polar solvents like dioxane or toluene are commonly used.[11][14] The presence of a small amount of water can sometimes be beneficial.[8]
Low Yield in Buchwald-Hartwig Amination 1. Steric Hindrance Impeding C-N Bond Formation: The bulky ortho-methyl group hinders the reductive elimination step.[7][15]Solution 1a: Employ a highly active palladium catalyst with specialized ligands designed for hindered substrates. Buchwald's biaryl phosphine ligands are a good starting point.[7][16] Solution 1b: Use a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) to facilitate the deprotonation of the amine and promote the catalytic cycle.[16][17]
2. Amine Reactivity: The amine coupling partner may also be sterically hindered or electronically deactivated.Solution 2: If possible, use a less hindered amine. If the amine is a necessary component, focus on optimizing the catalyst system and reaction conditions (higher temperature, longer reaction time).
Incomplete Nucleophilic Addition to the Carbonyl 1. Steric Blockage by the Ortho-Methyl Group: The nucleophile cannot efficiently access the electrophilic carbonyl carbon.[4][13]Solution 1a: Use a smaller, more reactive nucleophile (e.g., methyl lithium instead of tert-butyl lithium). Solution 1b: Add a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃) to coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[18] Solution 1c: Increase the reaction temperature to provide more energy for the nucleophile to overcome the steric barrier.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Deactivation or Undesired Side Reactions: Under harsh conditions, competing reaction pathways can become significant. For example, in cross-coupling, β-hydride elimination can lead to hydrodehalogenation.[15]Solution 1: Optimize the reaction conditions to be as mild as possible while still achieving conversion. This may involve careful selection of the ligand, base, and temperature.[19] In some cases, using a different catalyst system can suppress side reactions. For Buchwald-Hartwig aminations, bimetallic palladium-copper nanocatalysts have been shown to prevent hydrodehalogenation.[20]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol is designed to overcome the steric hindrance of the ortho-substituted aryl bromide.

Materials:

  • This compound

  • Phenylboronic acid

  • SPhos-Pd-G2 catalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos-Pd-G2 (0.02 equiv).

  • Add degassed 1,4-dioxane and degassed water to achieve a 10:1 dioxane:water ratio and a final substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

dot

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L2) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L2) transmetalation->diaryl_pd Ar'-B(OH)2 reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OH)2 reactants->oxidative_addition reactants->transmetalation base Base base->transmetalation Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L) oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination HNR2 amine_complex [Ar-Pd(II)-Br(L)(HNR2)] amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex Ar-Pd(II)-NR2(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product reactants Ar-Br + HNR2 reactants->oxidative_addition reactants->amine_coordination base Base

Sources

Technical Support Center: Workup Procedures for 1-(3-Bromo-2-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 1-(3-Bromo-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of reactions involving this versatile intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Workup Issues

This section addresses specific, common problems encountered during the workup of reactions involving this compound and its derivatives.

Question 1: I'm running a Suzuki coupling reaction. After quenching, I'm struggling with a persistent emulsion during the ethyl acetate/water extraction. What's causing this and how can I resolve it?

Answer:

Emulsion formation is a frequent issue in the workup of palladium-catalyzed cross-coupling reactions, often caused by finely divided palladium black, residual phosphine ligands, or inorganic salts that stabilize the oil-water interface.

Causality: The combination of organic-soluble palladium complexes, inorganic bases (like carbonates or phosphates), and the agitation of extraction creates a stable mixture that is difficult to separate.

Solutions:

  • Filtration First: Before the aqueous quench, dilute the reaction mixture with a solvent like toluene or ethyl acetate and filter it through a pad of Celite®. This removes the heterogeneous palladium catalyst and many inorganic salts, which are primary culprits in emulsion formation.

  • Brine Addition: After quenching and during extraction, add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.[1]

  • Centrifugation: If the emulsion is persistent and of a small enough volume, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively break the emulsion and create a sharp phase boundary.

  • Solvent Modification: Try switching to a less polar extraction solvent like toluene or dichloromethane, which may have different emulsion-forming tendencies.

Question 2: My final product after a Buchwald-Hartwig amination is contaminated with a significant amount of what appears to be the starting this compound. How can I improve the workup to remove it?

Answer:

This indicates an incomplete reaction, a common challenge in cross-coupling chemistries.[2] While optimizing the reaction conditions (catalyst, ligand, base, temperature) is the primary solution, a well-designed workup can often salvage the material.

Troubleshooting the Purification:

  • Polarity-Based Separation: this compound is moderately polar. The polarity of your aminated product will depend on the nature of the amine you've coupled.

    • If the Product is Significantly More Polar: Standard silica gel column chromatography should provide good separation. Use a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., adding ethyl acetate) to first elute the less polar starting material, followed by your more polar product.

    • If the Product is Less Polar or of Similar Polarity: This is more challenging. Consider derivatization. If your coupled amine has a basic site (e.g., an aliphatic amine), you can perform an acid-base extraction. Dissolve the crude mixture in ethyl acetate, and extract with dilute HCl (e.g., 1M). Your basic product will move to the aqueous layer as the hydrochloride salt, while the neutral starting material remains in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product into fresh ethyl acetate.

Question 3: After reducing the ketone of this compound with sodium borohydride (NaBH₄), my workup seems to result in a low yield. Where could my product be going?

Answer:

Low yields in NaBH₄ reductions often stem from issues in the quenching and extraction steps. The product, 1-(3-bromo-2-methylphenyl)ethanol, is an alcohol and possesses higher polarity and water solubility than the starting ketone.

Potential Causes and Solutions:

  • Incomplete Quenching: The reaction generates borate salts. A typical quench involves adding dilute acid (e.g., 1M HCl) until the effervescence stops.[3] This neutralizes excess NaBH₄ and hydrolyzes the borate-alkoxide complexes, liberating your alcohol product. If quenching is incomplete, your product may remain complexed and stay in the aqueous layer.

  • Insufficient Extraction: Due to the product's increased polarity, you may need to perform more extractions than usual. Instead of 2-3 extractions with ethyl acetate, perform 4-5 to ensure complete recovery from the aqueous phase.[4]

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic before the final extraction. Sometimes, the alcohol product can have some solubility in acidic water.

  • Solvent Choice: For more polar alcohols, a more polar extraction solvent like dichloromethane (DCM) might be more effective than ethyl acetate.

Question 4: I performed a Grignard reaction on the ketone. The workup is messy, and I see a significant biphenyl-type impurity in my final product. What is this and how do I avoid it?

Answer:

The impurity is likely a homocoupling product of your Grignard reagent (R-R) or a reaction between the Grignard reagent and any unreacted aryl bromide starting material.[5] This is a common side reaction, especially if the reaction temperature is not well-controlled.

Mitigation Strategies:

  • Reaction Control: The primary solution is in the reaction execution, not the workup. Add the electrophile (in this case, this compound) slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.[3][6]

  • Workup Protocol:

    • Quenching: Cool the reaction to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl).[7] This is a mildly acidic quench that is effective at breaking up the magnesium alkoxide salts without causing side reactions that a strong acid might induce.

    • Purification: The biphenyl impurity is typically very non-polar. It can usually be separated from the desired alcohol product using silica gel column chromatography. The non-polar biphenyl will elute first with a non-polar eluent (e.g., hexanes/ethyl acetate mixture).[5]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup protocol for a palladium-catalyzed reaction with this compound?

A1: A robust, general protocol is as follows:

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to room temperature.

  • Filtration (Optional but Recommended): Dilute the mixture with the primary extraction solvent (e.g., ethyl acetate). Filter the mixture through a plug of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.

  • Quenching/Extraction: Transfer the filtrate to a separatory funnel. Add deionized water or a suitable aqueous quench solution. Shake vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (if basic impurities, like amines, are present).

    • Saturated aqueous NaHCO₃ (to remove acidic impurities).[8]

    • Saturated aqueous NaCl (brine) (to remove residual water and help break emulsions).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Q2: How do I choose between recrystallization and column chromatography for purifying my product?

A2: The choice depends on the physical state of your product and the nature of the impurities.

  • Choose Recrystallization when:

    • Your product is a solid at room temperature.

    • You have a good estimate of a suitable solvent system (one solvent in which the product is soluble when hot but insoluble when cold, or a two-solvent system).

    • The impurities have significantly different solubility profiles from your product. It is excellent for removing minor impurities and obtaining highly pure crystalline material.

  • Choose Column Chromatography when:

    • Your product is an oil or a low-melting solid.[9]

    • You have a mixture of products with similar polarities.

    • You need to separate unreacted starting material from the product.[8]

    • You are performing an initial purification of a very crude mixture.

Q3: What are the most common process-related impurities I should look for from the starting material itself?

A3: Impurities can arise from the synthesis of this compound or its degradation.[10] Common impurities could include:

  • Isomeric Acetophenones: Positional isomers such as 1-(5-bromo-2-methylphenyl)ethanone or 1-(3-bromo-4-methylphenyl)ethanone.

  • Over-brominated or Under-brominated Species: Such as 1-(2-methylphenyl)ethanone or 1-(dibromo-2-methylphenyl)ethanone.[11]

  • Residual Solvents or Reagents: From its own synthesis and purification.

These are typically identified by GC-MS or LC-MS analysis of the starting material before use.

Experimental Protocols & Data

Protocol 1: General Aqueous Workup and Extraction

This protocol details the standard procedure for isolating a product from a reaction mixture into an organic solvent.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Add the chosen organic extraction solvent (e.g., Ethyl Acetate, 2x the reaction volume) and an equal volume of deionized water.

  • Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release pressure.

  • Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain the lower (denser) layer. Note: Halogenated solvents like DCM are typically denser than water; most other common solvents are less dense.

  • Drain the desired product-containing layer into a clean flask.

  • Return the other layer to the funnel and re-extract twice more with fresh organic solvent.

  • Combine all organic extracts.

  • Wash the combined organic layers with an equal volume of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Table 1: Common Workup Reagents and Their Functions
ReagentFunctionTypical Application
Saturated aq. NH₄Cl Mildly acidic quenchWorkup of Grignard and organolithium reactions.[7]
Saturated aq. NaHCO₃ Mild baseNeutralizes acidic catalysts or byproducts.[1]
1M HCl AcidRemoves basic impurities; protonates alkoxides.[3]
Saturated aq. NaCl (Brine) Drying & Emulsion BreakingFinal wash to remove bulk water from the organic phase.[8]
Celite® (Diatomaceous Earth) Filtration AidRemoves fine particulates, like palladium catalysts.
Na₂SO₄ / MgSO₄ (Anhydrous) Drying AgentRemoves trace water from the final organic solution.
Visualizations

G

// Node styles start_node [label="Low Yield or Purity Issue Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action_node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Structure start_node -> d1 [label="Analyze Crude by TLC/LCMS"]; d1 [label="Is Starting Material (SM)\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d1 -> a1 [label="Yes"]; d1 -> d2 [label="No"];

a1 [label="Optimize Reaction:\n- Increase Time/Temp\n- Check Reagent Purity", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1 -> a2; a2 [label="Purify via Column Chromatography\n(Separate SM from Product)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2 -> e1 [label="Purity Achieved"];

d2 [label="Are there multiple\nnew spots/peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; d2 -> a3 [label="Yes"]; d2 -> a4 [label="No (Just Low Mass)"];

a3 [label="Identify Side Products (MS/NMR).\nCommon culprits:\n- Homocoupling\n- Dehalogenation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3 -> a1;

a4 [label="Review Workup Procedure:\n- Check pH of aqueous layers\n- Increase number of extractions\n- Use a more polar solvent (DCM)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4 -> e1;

e1 [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Troubleshooting decision tree for low yield.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 1-Bromo-2-methylhexane in Grignard Reactions.
  • Mahendra, M., Vivek, H. K., Gaonkar, S. L., Priya, B. S., & Swamy, S. N. (n.d.). 1-(3-Bromo-2-thienyl)ethanone.
  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone.
  • Reddit. (2018, September 6).
  • Benchchem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
  • Grignard Reaction. (n.d.).
  • 2-Bromo-1-(3-nitrophenyl)ethanone. (n.d.).
  • Experiment 1: Grignard Reaction. (n.d.).
  • WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (n.d.).
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Sigma-Aldrich. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane.
  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline.
  • ResearchGate. (2025, August 6). Evaluating Impurities in Drugs (Part I of III).

Sources

Technical Support Center: 1-(3-Bromo-2-methylphenyl)ethanone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the effect of temperature on the reaction kinetics of 1-(3-bromo-2-methylphenyl)ethanone. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions about the role of temperature in reactions involving this compound.

Q1: What is the fundamental relationship between temperature and the reaction rate of this compound?

A1: The relationship between temperature and reaction rate is primarily described by the Arrhenius equation.[1][2][3] This empirical formula shows that the rate constant (k) of a chemical reaction increases exponentially as the absolute temperature (T) increases.[4]

The Arrhenius Equation: k = A * e^(-Ea / RT)

Where:

  • k: is the rate constant of the reaction.

  • A: is the pre-exponential factor, a constant related to the frequency of correctly oriented collisions between reactant molecules.[3][5]

  • Ea: is the activation energy, the minimum energy required for a reaction to occur.[2][6]

  • R: is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

  • T: is the absolute temperature in Kelvin.

Essentially, increasing the temperature provides reactant molecules with more kinetic energy.[7][8] This leads to more frequent and more energetic collisions, increasing the likelihood that any given collision will have sufficient energy to overcome the activation energy barrier.[5][9] A common rule of thumb is that for many reactions, the rate roughly doubles for every 10°C rise in temperature.[2]

Q2: I'm seeing significant byproduct formation at higher temperatures. What's happening and how can I mitigate it?

A2: Elevated temperatures, while increasing the rate of your desired reaction, can also provide sufficient energy to overcome the activation barriers of undesired reaction pathways. For acetophenone derivatives, several side reactions can occur:

  • Thermal Decomposition: Acetophenones can decompose at very high temperatures. For instance, studies on acetophenone itself show decomposition beginning at temperatures above 570°C, yielding products like toluene and carbon monoxide.[10] While your experimental conditions are likely much milder, localized "hot spots" in the reaction vessel or prolonged reaction times at elevated temperatures can degrade the material.

  • Self-Condensation: Ketones can undergo acid- or base-catalyzed aldol-type self-condensation reactions. Higher temperatures can accelerate these pathways, leading to complex oligomeric byproducts.

  • Solvent Reactions: The solvent itself might become more reactive at higher temperatures, potentially participating in side reactions with your starting material or intermediates.

  • Loss of Selectivity: In reactions with multiple possible products (e.g., substitutions at different positions), higher temperatures can reduce the selectivity by providing enough energy to form the less-favored, but still accessible, products.

Mitigation Strategies:

  • Lower the Temperature: The most direct approach is to reduce the reaction temperature. This will slow all reaction rates, but it will disproportionately slow the side reactions if they have a higher activation energy than your desired reaction.[4]

  • Optimize Catalyst Choice: If applicable, select a catalyst that is more selective for your desired transformation. A catalyst works by lowering the activation energy of a specific pathway, allowing you to run the reaction at a lower temperature while still achieving a reasonable rate.[2]

  • Control Reaction Time: Monitor the reaction closely (e.g., via TLC, GC/MS, or HPLC) and quench it as soon as the desired product formation has plateaued to prevent subsequent degradation or byproduct formation.

Q3: How does my choice of solvent interact with temperature to affect reaction kinetics?

A3: Solvent effects are critical and can be significantly modulated by temperature.[11] The solvent influences reaction rates by stabilizing or destabilizing the reactants relative to the transition state.

  • Polarity and Dielectric Constant: The polarity of many solvents changes with temperature. For reactions involving polar intermediates or transition states, such as a Nucleophilic Aromatic Substitution (SNAr) reaction, a polar solvent can stabilize the charged intermediate, thus lowering the activation energy.[12][13] How this stabilization changes with temperature can alter the reaction kinetics.

  • Viscosity: Solvent viscosity generally decreases at higher temperatures.[7] In diffusion-controlled reactions, where the rate is limited by how quickly reactants can encounter each other, a decrease in viscosity can lead to an increase in the reaction rate.

  • Solubility: The solubility of this compound and other reagents can be highly dependent on temperature.[4] In heterogeneous reactions, an increase in temperature that leads to better dissolution of a reactant can dramatically increase the observed reaction rate by increasing the effective concentration in the solution phase.[7]

It is crucial to consider that the transition state of your specific reaction may be more or less stabilized by the solvent than the ground state reactants. This differential solvation is a key determinant of the kinetic solvent effect.[11]

Q4: What are the primary safety concerns when heating reactions involving this compound?

A4: Safety must always be the priority. Based on safety data for this compound and related brominated ketones, consider the following:

  • Hazard Profile: This compound is classified as a warning-level hazard, causing skin and serious eye irritation (H315, H319) and may be harmful if swallowed (H302).[14] Similar compounds can be lachrymators and cause respiratory irritation.[15][16]

  • Increased Vapor Pressure: Heating increases the vapor pressure of all components in the reaction mixture. Ensure the reaction is conducted in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[15]

  • Pressure Buildup: If the reaction is performed in a sealed vessel, be aware that increased temperature will lead to a significant increase in internal pressure. Use appropriate pressure-rated equipment and pressure-relief devices.

  • Thermal Stability: While stable at room temperature, the thermal decomposition profile is not well-documented.[14] Avoid excessive temperatures and ensure uniform heating to prevent localized decomposition which could lead to unexpected exotherms or pressure events.

  • Handling Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately rinse the affected area with plenty of water.[15]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Explanation
Reaction is too slow or does not initiate. Insufficient Thermal Energy: The temperature may be too low to provide the necessary activation energy (Ea) for the reaction to proceed at an observable rate.1. Gradually Increase Temperature: Raise the temperature in controlled 5-10°C increments. Monitor reaction progress at each step.[7][9]2. Verify Thermometer Calibration: Ensure your temperature probe is accurate. An inaccurate reading may lead you to believe the temperature is higher than it is.3. Consider a Catalyst: If applicable, a catalyst can lower the Ea, allowing the reaction to proceed at a lower temperature.[2]
Multiple unexpected byproducts are observed. Excessive Thermal Energy: The temperature is likely too high, promoting undesired side reactions (e.g., self-condensation, decomposition) which have their own activation energy requirements.[4]1. Decrease Temperature: Lower the reaction temperature to improve selectivity for the desired product. The goal is to find a temperature that is high enough for the main reaction but too low for side reactions.2. Reduce Reaction Time: Monitor the reaction and stop it once the desired product is maximized, before byproducts can accumulate.3. Check for Hot Spots: Ensure uniform stirring and heating to prevent localized areas of very high temperature.
Kinetic data is inconsistent and not reproducible. Poor Temperature Control: Fluctuations in the reaction temperature will cause corresponding fluctuations in the reaction rate constant (k), leading to unreliable kinetic data.1. Use a Thermostatic Bath: Employ an oil bath or a jacketed reactor with a circulating fluid connected to a precise temperature controller. This provides much more stable and uniform heating than a simple heating mantle.2. Immerse the Thermometer Correctly: The temperature probe should be placed directly in the reaction mixture, not just in the heating bath, to measure the true internal temperature.3. Ensure Consistent Stirring: Maintain a constant and efficient stirring rate to ensure thermal homogeneity throughout the reaction vessel.
Reaction starts but stops before completion. Thermal Degradation: One of the reactants, reagents, or the catalyst may not be stable at the reaction temperature and is degrading over time.1. Assess Thermal Stability: Run control experiments by heating individual components (reactant, catalyst) in the solvent at the reaction temperature to check for degradation.2. Lower the Temperature: A lower operating temperature may preserve the integrity of a thermally sensitive component.[4]3. Incremental Addition: If a reagent is unstable, consider adding it slowly over the course of the reaction rather than all at once.
Troubleshooting Workflow Diagram

The following diagram outlines a logical process for troubleshooting common temperature-related issues.

TroubleshootingWorkflow start Reaction Issue Observed q1 Is the reaction too slow? start->q1 q2 Are there many byproducts? q1->q2 No sol1 Increase Temperature in increments. Verify thermometer calibration. q1->sol1 Yes q3 Is the data reproducible? q2->q3 No sol2 Decrease Temperature. Reduce reaction time. Ensure uniform heating. q2->sol2 Yes sol3 Use a thermostatic bath. Ensure proper probe placement and consistent stirring. q3->sol3 No sol4 Check thermal stability of all components. Consider lowering temperature. q3->sol4 Yes (Stops prematurely) end Problem Resolved sol1->end sol2->end sol3->end sol4->end

Caption: A decision tree for troubleshooting temperature effects.

Experimental Protocol: Determining Activation Energy (Ea)

This protocol outlines the steps to experimentally determine the activation energy for a reaction involving this compound using the Arrhenius plot method.

Objective: To calculate the activation energy (Ea) and pre-exponential factor (A) by measuring the reaction rate constant (k) at several different temperatures.

Materials:

  • This compound

  • All other necessary reactants and catalyst

  • Anhydrous solvent

  • Jacketed reaction vessel with temperature controller and circulator

  • Calibrated digital thermometer

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Syringes for sampling

  • Quenching solution

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)

Step-by-Step Methodology
  • Preparation: Set up the jacketed reaction vessel under an inert atmosphere. Add the solvent, this compound, and any other stable reactants or catalysts.

  • Temperature Equilibration (T1): Set the circulator to the first desired temperature (e.g., 30°C or 303.15 K). Allow the system to equilibrate for at least 15-20 minutes, ensuring the internal temperature is stable and matches the setpoint.

  • Reaction Initiation: Initiate the reaction by adding the final reagent. Start a timer immediately.

  • Kinetic Monitoring: At regular, recorded time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the aliquot to stop the reaction (e.g., by diluting it in a cold solvent or adding a chemical quencher).

  • Analysis: Analyze the quenched samples using your chosen analytical method to determine the concentration of the reactant or product over time.

  • Data Processing (T1): From the concentration vs. time data, calculate the initial rate or determine the rate constant (k) for this temperature. The method for this will depend on the reaction order.

  • Repeat for Other Temperatures: Thoroughly clean and dry the reactor. Repeat steps 1-6 for at least 3-4 additional temperatures (e.g., 35°C, 40°C, 45°C, 50°C), ensuring a reasonable spread.

  • Arrhenius Plot Construction:

    • Convert all temperatures to Kelvin (K).

    • Calculate the natural logarithm of each rate constant (ln(k)).

    • Calculate the reciprocal of each temperature (1/T).

    • Plot ln(k) on the y-axis versus 1/T on the x-axis.

  • Calculation of Ea and A:

    • The plot should yield a straight line according to the linearized Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A).

    • Perform a linear regression on the data points.

    • The slope of the line is equal to -Ea/R. Calculate Ea: Ea = -slope * R.

    • The y-intercept of the line is equal to ln(A). Calculate A: A = e^(y-intercept).

Data Presentation Table
RunTemperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
130.0303.150.0032990.00015-8.805
235.0308.150.0032450.00024-8.335
340.0313.150.0031930.00038-7.875
445.0318.150.0031430.00059-7.435
550.0323.150.0030950.00091-7.003

Note: Rate constant values are hypothetical for illustrative purposes.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_run Kinetic Run (Repeat for each Temp) cluster_analysis Data Analysis prep1 Setup Reactor (Inert Atmosphere) prep2 Add Reagents & Solvent prep1->prep2 run1 Equilibrate to Temp (T1) prep2->run1 run2 Initiate Reaction run1->run2 run3 Sample at Timed Intervals run2->run3 run4 Quench & Analyze Samples run3->run4 an1 Calculate Rate Constant (k) for each Temperature run4->an1 an2 Create Arrhenius Plot (ln(k) vs 1/T) an1->an2 an3 Linear Regression an2->an3 an4 Calculate Ea from Slope and A from Intercept an3->an4

Sources

Technical Support Center: Ligand Screening for Difficult 1-(3-Bromo-2-methylphenyl)ethanone Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with the sterically hindered substrate, 1-(3-Bromo-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols.

The ortho-methyl and acetyl groups on this aryl bromide present significant steric hindrance, which can impede the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. This often leads to low yields, slow reaction times, or complete reaction failure with standard catalytic systems. This guide will equip you with the knowledge to rationally select and screen ligands to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields with standard catalysts like Pd(PPh₃)₄?

A1: The primary issue with this compound is the steric hindrance caused by the ortho-methyl group and the adjacent acetyl group. This steric bulk makes the carbon-bromine bond less accessible to the palladium catalyst. Standard catalysts like Pd(PPh₃)₄, which utilize less bulky phosphine ligands, are often ineffective because they cannot facilitate the rate-determining oxidative addition step with such a hindered substrate.[1] To achieve successful coupling, more specialized, sterically demanding, and electron-rich ligands are necessary to promote the formation of the active catalytic species and its insertion into the C-Br bond.[2]

Q2: I'm observing significant amounts of starting material decomposition. What could be the cause?

A2: Decomposition of the starting material can arise from several factors. High reaction temperatures, in an attempt to force the sluggish coupling to proceed, can lead to side reactions. Additionally, the choice of base is critical. Strong bases, particularly in combination with certain solvents, can lead to unwanted reactions with the acetyl group of your substrate. It is also crucial to ensure your reaction is performed under a strictly inert atmosphere, as oxygen can lead to the degradation of the catalyst and starting materials.[1]

Q3: How do I choose the right type of ligand for this challenging substrate?

A3: For sterically hindered aryl bromides like this compound, the key is to use bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are industry-standard for difficult couplings.[1][4] Their large size promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition step with hindered substrates.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium.[6] This stability can be advantageous in preventing catalyst decomposition at higher temperatures, which may be necessary for your coupling.

Q4: What are the most common side reactions to look out for?

A4: Besides starting material decomposition, common side reactions include:

  • Homocoupling: This is the coupling of two molecules of your boronic acid or ester (in Suzuki reactions) or two molecules of your aryl bromide. This can be minimized by the careful selection of ligands and reaction conditions.

  • Protodeboronation: In Suzuki couplings, this is the protonolysis of the boronic acid/ester, which consumes your coupling partner. This can be exacerbated by excess water or the use of strong, hydroxide-based bases.[1][7]

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 1-(2-methylphenyl)ethanone. This can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways.

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

Cause Troubleshooting Step Scientific Rationale
Ineffective Ligand Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and NHC ligands (e.g., IPr, IMes).These ligands are designed to facilitate the oxidative addition of sterically hindered aryl halides by promoting the formation of a highly reactive, low-coordinate Pd(0) species.[3]
Inappropriate Base Try a range of bases. Start with milder carbonate bases (e.g., Cs₂CO₃, K₂CO₃) and move to stronger phosphate (K₃PO₄) or alkoxide bases (e.g., NaOtBu) if necessary.The base plays a crucial role in the transmetalation step. The optimal base depends on the specific ligand and substrates used.[7]
Suboptimal Solvent Screen solvents such as dioxane, toluene, or THF, often with a small amount of water. Ensure solvents are anhydrous and degassed.The solvent can influence catalyst solubility, stability, and the rate of reaction steps. Water can sometimes be beneficial in Suzuki couplings, but excess water can lead to protodeboronation.[8]
Low Reaction Temperature Gradually increase the reaction temperature, for example, from 80°C to 110°C.The activation energy for the oxidative addition of hindered substrates can be high, requiring elevated temperatures.[5]
Catalyst Deactivation Ensure rigorous exclusion of oxygen by using Schlenk techniques or a glovebox. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[1]
Problem 2: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions:

Cause Troubleshooting Step Scientific Rationale
Steric Hindrance Employ highly hindered ligands such as tBuXPhos, BrettPhos, or Josiphos-type ligands.The steric bulk of both the aryl bromide and potentially the amine coupling partner requires a very active catalyst to facilitate C-N bond formation.[9][10]
Incorrect Base Screen strong, non-nucleophilic bases like NaOtBu, LiOtBu, or LHMDS.The Buchwald-Hartwig amination typically requires a strong base to deprotonate the amine and facilitate the catalytic cycle.[11]
Amine Binding to Catalyst For primary amines or ammonia equivalents, specialized ligands are often required to prevent strong binding to the palladium center, which can inhibit catalysis.[4]Consider using ammonia equivalents like benzophenone imine, followed by hydrolysis.[9]
Solvent Choice Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred.Protic solvents can interfere with the strong bases used and deactivate the catalyst.

Experimental Protocols

High-Throughput Ligand Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening multiple ligands in parallel using a 24-well plate format. High-throughput screening kits with pre-weighed catalysts are commercially available and can streamline this process.[12]

Materials:

  • This compound

  • Arylboronic acid or pinacol boronate ester

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, DavePhos) and NHC ligands (e.g., IPr, IMes)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox, prepare a stock solution of this compound in the chosen solvent.

    • Prepare a separate stock solution of the boronic acid/ester.

    • Prepare a stock solution of the palladium precatalyst.

  • Dispensing Reagents:

    • To each well of the reaction block, add the desired ligand (if using solid ligands).

    • Dispense the palladium precatalyst stock solution to each well.

    • Add the this compound stock solution to each well.

    • Add the boronic acid/ester stock solution to each well.

    • Add the solid base to each well.

  • Reaction Execution:

    • Seal the reaction block with a cap mat.

    • Place the reaction block on a heating magnetic stirrer set to the desired temperature (e.g., 100°C).

    • Stir the reactions for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions with a small amount of water.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the most promising ligand(s).

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)L2X Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2X->Transmetalation R'-B(OR)₂ Base ArPd(II)L2R Ar-Pd(II)-R' Complex Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand Screening Workflow

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization Define_Substrates Define Substrates: This compound + Coupling Partner Select_Ligands Select Ligand Panel: Bulky Phosphines & NHCs Define_Substrates->Select_Ligands Select_Conditions Select Initial Conditions: Base, Solvent, Temp. Select_Ligands->Select_Conditions HTS_Setup High-Throughput Screening Setup Select_Conditions->HTS_Setup Run_Reactions Run Parallel Reactions HTS_Setup->Run_Reactions Analyze_Results Analyze Results (LC-MS/GC-MS) Run_Reactions->Analyze_Results Identify_Hits Identify Lead Conditions Analyze_Results->Identify_Hits Optimize Optimize Lead Conditions (Concentration, Temp, etc.) Identify_Hits->Optimize Scale_Up Scale-Up Reaction Optimize->Scale_Up

Caption: A systematic workflow for ligand screening and reaction optimization.

References

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Next-generation ligands for complex coupling challenges. Chemistry World. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. ACS Publications. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. [Link]

  • Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Cambridge Open Engage. [Link]

  • Efficient Coupling of Heteroaryl Bromides with Arylboronic Acids in the Presence of a Palladium—Tetraphosphine Catalyst. ResearchGate. [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. ResearchGate. [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. ACS Publications. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. ACS Publications. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Unleashing high-throughput reaction screening. Unchained Labs. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

Sources

Technical Support Center: Preventing Homocoupling of 1-(3-Bromo-2-methylphenyl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 1-(3-Bromo-2-methylphenyl)ethanone during palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize this common side reaction and maximize the yield of your desired product.

Introduction: The Challenge of Homocoupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds.[1][2] However, a persistent challenge in these transformations is the undesired formation of homocoupling byproducts. In the context of your work with this compound, this side reaction leads to the formation of a symmetrical biaryl, which can complicate purification and reduce the overall efficiency of your synthesis.

This guide will delve into the mechanistic origins of homocoupling and provide actionable strategies to suppress its formation, ensuring the successful synthesis of your target molecules.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

This section addresses specific issues you may be facing in the lab and offers targeted solutions.

Problem 1: Significant formation of the homocoupled biaryl byproduct is observed.

Root Cause Analysis: Homocoupling can arise from several mechanistic pathways. A common route involves the reaction of two molecules of the organoboron reagent, often mediated by a Pd(II) species.[3] This is particularly prevalent if the reaction is not conducted under strictly anaerobic conditions, as oxygen can facilitate the formation of palladium peroxo complexes that promote homocoupling.[4][5]

Solutions:

  • Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is the thorough degassing of all solvents and reagents.[6] This can be achieved by sparging with an inert gas like argon or nitrogen or by employing the freeze-pump-thaw technique for more sensitive reactions.[7]

  • Choice of Palladium Precatalyst: Utilizing a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferable to Pd(II) sources like Pd(OAc)₂.[3][8] Pd(II) precursors require an in-situ reduction to the active Pd(0) catalyst, a process that can be accompanied by the homocoupling of the organoboron reagent.[3]

  • Slow Addition of Reagents: Adding the boronic acid or its derivative slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[6]

Problem 2: The reaction is sluggish, leading to a mixture of starting material and homocoupled product.

Root Cause Analysis: A slow desired cross-coupling reaction can allow competing side reactions, like homocoupling, to become more prominent. The steric hindrance from the ortho-methyl group on your substrate, this compound, can slow down the oxidative addition step.

Solutions:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting steps of the catalytic cycle, including oxidative addition and reductive elimination.[8][9] This increased rate of the desired reaction can outcompete the homocoupling pathway.

  • Temperature Optimization: While higher temperatures can sometimes accelerate side reactions, carefully increasing the reaction temperature may be necessary to overcome the activation barrier for a sluggish cross-coupling.[6] Monitor the reaction closely to find the optimal balance.

  • Use of Precatalysts: Modern palladium precatalysts are designed for the efficient generation of the active monoligated Pd(0) species, which can enhance catalytic activity and minimize side reactions.[9]

Problem 3: Dehalogenation of the starting material is observed alongside homocoupling.

Root Cause Analysis: Dehalogenation, the replacement of the bromine atom with a hydrogen, is another common side reaction. It often proceeds via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.[10]

Solutions:

  • Base Optimization: The choice of base can significantly influence the outcome. If dehalogenation is an issue, consider switching to a weaker, non-coordinating base. For instance, moving from a strong base like an alkoxide to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄) can be beneficial.[10]

  • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred to minimize dehalogenation.[10] If a protic solvent is necessary, using it as a co-solvent in minimal amounts is advisable.

  • Control of Water Content: While a certain amount of water is often necessary to dissolve the base and facilitate the formation of the active boronate species, excessive water can be a proton source leading to dehalogenation.[10] Careful control of the water content is therefore important.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of homocoupling in a Suzuki-Miyaura reaction?

A1: One of the most well-understood mechanisms for homocoupling involves the presence of oxygen. Dioxygen can react with the Pd(0) catalyst to form a palladium peroxo complex.[4] This complex can then react with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and regenerating a Pd(0) species.[4][5] Another pathway involves the direct reaction of a Pd(II) species with the boronic acid.[3]

Q2: How does the choice of ligand affect the prevention of homocoupling?

A2: Ligands play a critical role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich ligands serve two main purposes in preventing homocoupling:

  • Steric Hindrance: Their size can physically block the approach of two organoboron reagents to the palladium center, thus inhibiting the formation of intermediates that lead to homocoupling.[8]

  • Accelerating the Desired Cycle: These ligands promote the key steps of the desired cross-coupling reaction, namely oxidative addition and reductive elimination.[9] By making the desired pathway faster, the competing homocoupling side reaction becomes less significant.[8]

Q3: Can the base used in the reaction contribute to homocoupling?

A3: While the primary role of the base is to activate the boronic acid for transmetalation, its choice can indirectly influence homocoupling.[11][12] A very strong base might lead to the degradation of the boronic acid or promote other side reactions. The selection of an appropriate base is crucial for maintaining the integrity of the catalytic cycle and minimizing unwanted pathways.[11]

Q4: Is there a general set of "go-to" conditions to start with to minimize homocoupling?

A4: A good starting point for minimizing homocoupling with a substrate like this compound in a Suzuki-Miyaura coupling would be:

  • Catalyst System: A Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos.

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent: A thoroughly degassed aprotic solvent like dioxane or toluene, potentially with a small amount of water.

  • Procedure: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere throughout the reaction.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
EntryPalladium SourceLigandBaseSolventTemperature (°C)Desired Product Yield (%)Homocoupling Byproduct (%)
1Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O1004530
2Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O907515
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O8092<5
4Pd(dppf)Cl₂-Cs₂CO₃DMF1106025

Note: The data presented in this table is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions. Actual results may vary depending on the specific boronic acid partner and precise experimental execution.

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol provides a detailed, step-by-step methodology for the cross-coupling of this compound with an arylboronic acid, designed to suppress the formation of the homocoupled byproduct.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • SPhos (0.03 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in 1,4-dioxane.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the 1,4-dioxane and degassed water to the Schlenk flask via syringe.

  • Stir the mixture and sparge with argon for 15-20 minutes.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Diagrams

Suzuki_Cycle_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway A Ar-Pd(II)-X(L)n (Oxidative Addition) B Ar-Pd(II)-Ar'(L)n (Transmetalation) A->B Ar'-B(OR)2 Base C Pd(0)Ln B->C F Ar-Ar' (Product) B->F Reductive Elimination D Ar-X H Pd(II) Species C->H O2 D->A Pd(0)Ln E Ar'-B(OR)2 G 2 Ar'-B(OR)2 I Ar'-Ar' (Homocoupling Byproduct) G->I Pd(II) or O2/Pd(0)

Caption: Simplified catalytic cycles for the desired Suzuki-Miyaura reaction and a common pathway for undesired homocoupling.

Conclusion

The formation of homocoupling byproducts during cross-coupling reactions with substrates like this compound can be a significant hurdle. However, by understanding the underlying mechanistic principles and carefully controlling the reaction parameters—particularly the exclusion of oxygen, the choice of palladium source and ligand, and the selection of an appropriate base—it is possible to effectively suppress this side reaction. The troubleshooting guide, FAQs, and optimized protocol provided here offer a comprehensive resource for overcoming this challenge and achieving high yields of your desired cross-coupled products.

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]

  • Domingos, J. B., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Chen, H., et al. (2006). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Martínez-Salas, P., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Technical Support Center: Analytical Monitoring of 1-(3-Bromo-2-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring chemical reactions involving 1-(3-Bromo-2-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful analytical monitoring of your synthesis.

Section 1: Troubleshooting Common Analytical Issues

The successful synthesis of derivatives from this compound hinges on accurate, real-time reaction monitoring. However, challenges can arise with common analytical techniques. This section provides a structured approach to identifying and resolving these issues.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for monitoring the progress of many organic reactions. Below are common problems encountered when analyzing reactions with aromatic ketones like this compound.

Common ProblemPotential CausesSolutions & Explanations
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too much sample can lead to peak fronting. - Secondary Interactions: The analyte may be interacting with active sites on the column packing material. - Solvent Mismatch: The injection solvent may be too strong compared to the mobile phase, causing distorted peaks.[1] - Contaminated Guard or Analytical Column: Buildup of contaminants can lead to peak tailing.[2]- Reduce Injection Volume/Concentration: This prevents overloading the column's stationary phase. - Modify Mobile Phase: Add a competing agent (e.g., a small amount of a stronger solvent or an ion-pairing reagent) to block active sites. - Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.[3] - Replace Guard/Flush Column: Regularly replace the guard column and flush the analytical column with a strong solvent to remove contaminants.[2][4]
Inconsistent Retention Times - Mobile Phase Composition Changes: Inaccurate mixing or evaporation of a volatile solvent component.[2][4] - Temperature Fluctuations: Changes in column temperature affect retention.[4] - Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[4] - Pump Issues: Leaks or faulty check valves can cause flow rate variations.[3]- Prepare Fresh Mobile Phase: Ensure accurate measurements and degas the mobile phase to prevent bubble formation.[1][4] - Use a Column Oven: Maintain a constant and controlled temperature for reproducible results.[4] - Increase Equilibration Time: Allow the column to equilibrate for a sufficient duration, especially when changing mobile phases.[4] - System Maintenance: Regularly check for leaks and maintain the pump according to the manufacturer's recommendations.[3]
Baseline Noise or Drift - Contaminated Mobile Phase: Impurities in the solvents or additives.[3] - Detector Lamp Aging: The lamp's energy output may be decreasing.[4] - Air Bubbles in the System: Bubbles passing through the detector cell cause spikes in the baseline.[1][4]- Use High-Purity Solvents: Filter all mobile phase components before use. - Replace Detector Lamp: Follow the instrument's maintenance schedule for lamp replacement. - Degas Mobile Phase: Use an online degasser or sparge with helium to remove dissolved gases.[1][2]
Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Common ProblemPotential CausesSolutions & Explanations
Peak Tailing - Active Sites in the System: Exposed silanol groups in the injector liner or column can interact with the analyte. - Sample Degradation: The analyte may be degrading at high injector temperatures.[5] - Column Contamination: Non-volatile residues can accumulate at the head of the column.[6]- Use a Deactivated Liner and Column: Choose components that have been treated to minimize active sites. - Optimize Injector Temperature: Lower the temperature to the minimum required for efficient volatilization. - Regular Maintenance: Trim the front end of the column or replace it if contamination is severe.
Ghost Peaks - Carryover from Previous Injections: Residue from a previous, more concentrated sample is eluting in the current run.[6] - Septum Bleed: Small particles from the injector septum are being introduced into the system. - Contaminated Carrier Gas: Impurities in the carrier gas.- Implement a Wash Step: Run a blank solvent injection between samples to clean the system. - Use High-Quality Septa: Replace the septum regularly as part of routine maintenance. - Install Gas Purifiers: Use traps to remove moisture, oxygen, and hydrocarbons from the carrier gas.
Poor Resolution - Inappropriate Column Phase: The stationary phase is not providing adequate separation of the components. - Incorrect Temperature Program: The oven temperature ramp is too fast or the initial temperature is too high.[6] - Flow Rate is Not Optimal: The carrier gas flow rate is too high or too low.- Select a Different Column: Choose a column with a different polarity to improve selectivity. - Optimize Temperature Program: A slower ramp rate or a lower initial temperature can improve the separation of early-eluting peaks. - Optimize Flow Rate: Determine the optimal linear velocity for the carrier gas and column dimensions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for in-situ reaction monitoring, providing detailed structural information.[7][8]

Common ProblemPotential CausesSolutions & Explanations
Poor Signal Resolution and Broad Peaks - Inhomogeneous Magnetic Field (Poor Shimming): The magnetic field across the sample is not uniform. - Presence of Paramagnetic Species: Paramagnetic impurities can cause significant line broadening. - High Sample Viscosity: A viscous reaction mixture can restrict molecular tumbling.- Re-shim the Spectrometer: Carefully adjust the shim coils to optimize the magnetic field homogeneity. - Filter the Sample: If possible, filter the reaction mixture to remove any solid paramagnetic impurities. - Dilute the Sample or Increase Temperature: Diluting the reaction mixture or acquiring the spectrum at a higher temperature can reduce viscosity.
Inaccurate Integration - Overlapping Peaks: Signals from different species are not fully resolved.[7] - Poor Phasing: The peaks are not correctly phased, leading to integration errors. - Baseline Distortion: A non-flat baseline will lead to inaccurate integral values.- Use a Higher Field Spectrometer: A higher magnetic field strength will improve spectral dispersion. - Careful Phasing: Manually adjust the phase of the spectrum to ensure all peaks are in pure absorption mode. - Apply Baseline Correction: Use the spectrometer's software to apply a baseline correction algorithm before integration.
Signal Suppression or Enhancement (Nuclear Overhauser Effect - NOE) - Unintended NOE Effects: During certain experiments, irradiation of one proton can affect the intensity of nearby protons.- Use Appropriate Pulse Programs: Employ pulse sequences that minimize or suppress NOE effects when quantitative data is critical. - Allow for Sufficient Relaxation Delay: Ensure a long enough delay between scans for the spins to return to equilibrium.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analytical monitoring of reactions involving this compound.

Q1: How do I choose the best analytical technique for monitoring my reaction?

A1: The choice of technique depends on several factors:

  • Reaction Type and Complexity: For simple reactions with a few components, HPLC or GC are often sufficient. For complex reactions with potential intermediates, in-situ techniques like NMR or Mass Spectrometry can provide more detailed information.[9][10][11]

  • Analyte Properties: The volatility and thermal stability of your reactants, products, and intermediates will determine if GC is a suitable option.

  • Required Information: If you need to identify unknown byproducts or intermediates, a technique coupled with mass spectrometry (GC-MS or LC-MS) is ideal.[12] If you need detailed structural information in real-time, NMR is the preferred method.[13][14]

Here is a decision-making workflow to guide your selection:

G start Start: Need to monitor reaction q1 Are reactants/products volatile and thermally stable? start->q1 gc Consider GC or GC-MS q1->gc Yes hplc Consider HPLC or LC-MS q1->hplc No q2 Need real-time structural information on intermediates? gc->q2 hplc->q2 nmr Consider in-situ NMR q2->nmr Yes offline Offline analysis (HPLC/GC) is likely sufficient q2->offline No

Caption: Decision workflow for selecting an analytical technique.

Q2: What is a good starting point for developing an HPLC method for my reaction mixture?

A2: A good starting point for a reversed-phase HPLC method for this compound and related compounds would be:

  • Column: A C18 column is a versatile choice for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. You may need to add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[15]

  • Detection: UV detection at a wavelength where your starting material and expected product have good absorbance (e.g., around 254 nm) is a standard approach.

Q3: Can I use in-situ monitoring techniques for my reaction?

A3: Yes, in-situ monitoring can provide valuable real-time data.[9][11][16] Techniques like FTIR, Raman, and NMR spectroscopy can be used with probes that are inserted directly into the reaction vessel.[11][17] This allows you to track the concentration of reactants and products as the reaction progresses, providing kinetic information and insight into the reaction mechanism.[9]

Q4: How can I confirm the identity of byproducts in my reaction?

A4: Mass spectrometry is the most powerful tool for identifying unknown compounds. Coupling your separation technique to a mass spectrometer (GC-MS or LC-MS) will provide the mass-to-charge ratio of the byproducts.[12] This information, along with the fragmentation pattern, can be used to elucidate the structure of the unknown compounds.

Q5: My GC analysis of halogenated compounds shows poor peak shape. What are the likely causes?

A5: Poor peak shape for halogenated compounds in GC can be due to several factors:

  • Sample Degradation: Halogenated compounds can be sensitive to high temperatures in the injector.[5]

  • Active Sites: The polar nature of the carbon-halogen bond can lead to interactions with active sites in the GC system.

  • Column Overload: Injecting too much sample can lead to peak fronting.[5]

To troubleshoot, try lowering the injector temperature, using a deactivated liner, and reducing the injection volume.[5]

References

  • Madani A, Pieber B. 2023. In situ reaction monitoring in photocatalytic organic synthesis.
  • Technical Support Center: Characterization of Halogen
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  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. (2021-04-16).
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  • This compound | 52779-76-7. Sigma-Aldrich.
  • Aryl Ketone Photochemistry on Monolayer Protected Clusters: Study of the Norrish Type II Reaction as a Probe of Conformational Mobility and for Selective Surface Modific
  • Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. (2003-02-25).
  • 1-(3-Bromo-5-methylphenyl)ethanone. AOBChem.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chrom
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu
  • Ethanone, 1-(3-methylphenyl)-. the NIST WebBook.
  • 1-(3-Bromo-5-methylphenyl)ethanone, min 98%, 100 mg.
  • Ethanone, 1-(3-methylphenyl)-. SIELC Technologies. (2018-02-16).
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
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  • 1-(3-BROMO-4-METHYLPHENYL)ETHANONE. precisionFDA.

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Validation & Comparative

comparing reactivity of 1-(3-Bromo-2-methylphenyl)ethanone with other bromoacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 1-(3-Bromo-2-methylphenyl)ethanone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, substituted bromoacetophenones are indispensable building blocks. Their utility lies in the strategic placement of functional groups—the acetyl moiety for derivatization and the bromo substituent as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity of This compound with other key bromoacetophenone isomers.

Our analysis moves beyond a simple catalog of reactions, focusing instead on the underlying principles of steric and electronic effects that govern their reactivity. By understanding the "why" behind the experimental outcomes, researchers can make more informed decisions in catalyst selection, reaction optimization, and the strategic design of synthetic routes.

The Decisive Influence of Substituent Effects

The reactivity of a substituted aromatic compound is a nuanced interplay between electronic and steric effects.[1][2] Electronic effects, transmitted through sigma (inductive) or pi (resonance) bonds, alter the electron density at the reaction center.[1] Steric effects arise from the spatial arrangement of atoms, which can hinder the approach of reagents to the reactive site.[1][3]

For This compound , the key structural features are:

  • Acetyl Group (-COCH₃): An electron-withdrawing and meta-directing group.

  • Bromine Atom (at C3): Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

  • Methyl Group (at C2): An electron-donating group through induction and hyperconjugation. Crucially, its position ortho to the acetyl group and meta to the bromine atom introduces significant steric bulk.

This unique substitution pattern distinguishes its reactivity profile from that of its isomers, such as the less hindered 3-bromoacetophenone[4] and the electronically different 4-bromoacetophenone.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, forming the backbone of many pharmaceutical agents and advanced materials.[5][6][7] The efficacy of these reactions is highly dependent on the structure of the aryl halide substrate.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis.[8][9] The reaction mechanism typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the product.[5][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Transmetalation_Complex Ar-Pd(II)(R')L₂ Product Ar-R' (Coupled Product) Transmetalation_Complex->Product Releases ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Boronic_Acid R'-B(OR)₂ Boronic_Acid->Transmetalation_Complex Base Base Base->Transmetalation_Complex Activates Boronic Acid

The primary challenge for This compound in this reaction is the steric hindrance imposed by the ortho-methyl group. This bulkiness can significantly impede the oxidative addition step, which is often rate-limiting. Consequently, this substrate typically requires more forcing conditions (higher temperatures, longer reaction times) and specialized, bulky phosphine ligands to achieve high yields compared to its less hindered counterparts.

SubstrateKey Structural FeatureExpected Relative ReactivityRationale
This compound ortho-Methyl groupLowerHigh steric hindrance around the C-Br bond slows oxidative addition.
3-Bromoacetophenone Unsubstituted ortho positionsHigherThe C-Br bond is sterically accessible, allowing for efficient oxidative addition.
4-Bromoacetophenone para-Acetyl groupHighestThe C-Br bond is accessible, and the phenyl ring is electron-deficient, which accelerates oxidative addition.[11][12]
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, typically between an aryl halide and an amine.[13][14][15] Like the Suzuki coupling, it is sensitive to steric hindrance at the position of the halide.

For This compound , the ortho-methyl group presents a significant steric barrier to both the oxidative addition and the final reductive elimination steps.[16] Successful amination of such sterically demanding substrates often necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biaryl phosphines) that are designed to promote these challenging steps.[16] In contrast, 3- and 4-bromoacetophenone are generally more amenable to a wider range of standard catalyst systems.

SubstrateAmine PartnerCatalyst SystemExpected Outcome
This compound MorpholinePd₂(dba)₃ / Standard LigandLow to moderate yield.
This compound MorpholinePd₂(dba)₃ / Bulky Biaryl LigandGood to excellent yield.
4-Bromoacetophenone MorpholinePd₂(dba)₃ / Standard LigandExcellent yield.

Comparative Reactivity in Nucleophilic Substitution

A discussion of bromoacetophenones would be incomplete without comparing the reactivity of aryl bromides with α-bromoacetophenones. The location of the bromine atom fundamentally alters the reaction pathway.

  • Aryl Bromides (e.g., this compound): The bromine atom is attached to an sp²-hybridized carbon of the benzene ring. The C-Br bond is strong, and the bromine is generally unreactive toward standard nucleophilic substitution (SNAr) reactions unless under very harsh conditions. The primary reactivity involves the aromatic ring (e.g., cross-coupling) or the acetyl group.

  • α-Bromoacetophenones (e.g., 2-Bromoacetophenone): The bromine is attached to the sp³-hybridized carbon adjacent to the carbonyl group. This position is highly activated. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon exceptionally electrophilic and stabilizes the transition state for nucleophilic attack.[17] Consequently, these compounds readily undergo SN2 reactions with a vast array of nucleophiles.[17][18]

CompoundReaction with Nucleophile (e.g., Thiophenol)Reaction TypeRelative Rate
This compound No reaction at the C-Br bond under mild conditions.None (at C-Br)Very Slow
2-Bromoacetophenone Rapid substitution of bromide by thiophenolate.SN2Very Fast

Experimental Protocols

To provide a practical context, the following are representative protocols for the key transformations discussed.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

protocol_workflow

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene (to make a 0.2 M solution) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Nucleophilic Substitution of an α-Bromoacetophenone
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 equiv) in a suitable solvent like acetone or THF.[17]

  • Nucleophile Addition: Add the nucleophile (e.g., sodium thiophenolate, 1.1 equiv) to the solution. A base such as potassium carbonate may be included if the nucleophile is added in its protonated form.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be complete within 1-4 hours.[17]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.[17]

Conclusion

The reactivity of This compound is a clear illustration of how subtle structural modifications can have profound consequences on chemical behavior.

  • In Palladium-Catalyzed Cross-Coupling: Its reactivity is dominated by the steric hindrance from the ortho-methyl group. Compared to less hindered isomers like 3- and 4-bromoacetophenone, it requires more specialized and robust catalytic systems (e.g., bulky phosphine ligands) and often more forcing reaction conditions to achieve comparable efficiency.

  • In Nucleophilic Substitution: As an aryl bromide, it is inert to direct nucleophilic substitution at the C-Br bond under standard conditions. This stands in stark contrast to α-bromoacetophenones, where the bromine's position adjacent to the carbonyl group renders the α-carbon highly electrophilic and susceptible to rapid SN2 displacement.

For synthetic chemists, this comparative analysis underscores the importance of considering both steric and electronic factors when designing synthetic routes. The choice of this compound as a building block necessitates a strategic approach to catalyst and ligand selection to overcome the inherent steric challenges, while its isomers offer a more straightforward path for similar transformations.

References

  • Application Notes: The Versatility of 2-Bromoacetophenones in Nucleophilic Substitution Reactions - Benchchem.
  • A Comparative Guide to 2-(2-Bromophenyl)acetophenone and Other Brominated Acetophenones for Researchers and Drug Development Pro - Benchchem.
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  • A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8 | Request PDF - ResearchGate.
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • 4'-Bromo-3'-methylacetophenone, 98% | 37074-40-1 | FB70251 - Biosynth.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
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  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH.
  • Synthesis of Pharmaceutical Intermediates from 2',3'-Difluoro-4'-methylacetophenone: Application Notes and Protocols - Benchchem.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
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  • Suzuki reaction - Wikipedia.
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  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions - PubMed.
  • Application Notes: 2-Methylacetophenone in the Synthesis of Pharmaceutical Intermediates - Benchchem.
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A Mechanistic and Comparative Guide to the Reactions of 1-(3-Bromo-2-methylphenyl)ethanone for Synthetic Strategy and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern organic synthesis. The choice of starting material and the reaction pathways employed are critical determinants of efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth mechanistic analysis and comparative overview of the reactivity of 1-(3-bromo-2-methylphenyl)ethanone, a versatile building block whose unique substitution pattern offers both opportunities and challenges in chemical synthesis. We will explore its performance in key cross-coupling reactions and other transformations, supported by mechanistic insights and comparative data from related systems, to inform rational reaction design.

Introduction to this compound: A Multifaceted Building Block

This compound is a substituted aryl bromide that presents a fascinating case study in reactivity. Its structure incorporates a bromine atom, a prime handle for cross-coupling reactions, an ortho-methyl group that introduces steric hindrance, and a meta-acetyl group, which is an electron-withdrawing group. This combination of features dictates its reactivity in a variety of transformations, making a thorough understanding of its mechanistic behavior essential for its effective utilization.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > Cl >> F, primarily dictated by the carbon-halogen bond dissociation energy.[1] As an aryl bromide, this compound is a competent substrate for these reactions, though its specific substitution pattern introduces nuances to its reactivity profile.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a widely used method for the formation of biaryl structures.[2] The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to yield the coupled product.[2]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(L2)->Product (Ar-R) Reductive Elimination R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) Activation This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Ar-Pd(II)-Br(L2) Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-C≡CR(L2) R-C≡CH R-C≡CH R-C≡CH->Cu(I)-C≡CR Base This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Ar-Pd(II)-Br(L2) Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-NHR'R''Br Ar-Pd(II)-NHR'R''Br Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NHR'R''Br Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NHR'R''Br->Ar-Pd(II)-NR'R''(L2) Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)-NR'R''(L2)->Product (Ar-NR'R'') Reductive Elimination R'R''NH R'R''NH R'R''NH->Ar-Pd(II)-NHR'R''Br Base Base Base->Ar-Pd(II)-NR'R''(L2) This compound (Ar-Br) This compound (Ar-Br) This compound (Ar-Br)->Ar-Pd(II)-Br(L2)

Buchwald-Hartwig Amination Catalytic Cycle

Mechanistic Considerations for this compound:

This reaction is particularly sensitive to steric hindrance on both the aryl halide and the amine. The ortho-methyl group on our substrate necessitates the use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, to promote the reductive elimination step, which is often rate-limiting for hindered substrates. T[3]he choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

[4]Comparative Performance:

SubstrateCatalyst SystemConditionsYield (%)Reference
BromobenzenePd₂(dba)₃, XPhos, NaOtBuToluene, 110 °C, 24h95 (with Morpholine)
3-Bromo-2-methylpyridinePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C, 16h85 (with Aniline)
This compound (Predicted) Pd(OAc)₂, RuPhos, Cs₂CO₃Dioxane, 100 °C, 20hGood

This table presents data from related systems to predict the performance of the target molecule.

Alternative Synthetic Transformations

Beyond palladium-catalyzed cross-coupling, other reactions can be employed to functionalize this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. W[5]hile it often requires harsher conditions (high temperatures) than palladium-catalyzed reactions, it can be a viable alternative, particularly for the synthesis of diaryl ethers. M[5]odern protocols have been developed that use soluble copper catalysts and ligands to improve reactivity and lower reaction temperatures.

[6]Mechanistic Considerations: The mechanism is believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. F[7]or sterically hindered substrates like ours, higher temperatures and longer reaction times may be necessary.

[8]#### 2. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. I[9]n this compound, the acetyl group is in the meta position, providing only weak activation. Therefore, SNAr reactions with common nucleophiles are expected to be very sluggish and require harsh conditions.

[10]### Experimental Protocols

The following are representative, detailed protocols for key transformations, adapted from literature procedures for structurally similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Add this compound and anhydrous dioxane.

  • Add morpholine via syringe.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography.

Conclusion

This compound is a valuable and versatile substrate for a range of synthetic transformations. Its reactivity is governed by a delicate interplay of the electronic properties of the meta-acetyl group and the steric hindrance imposed by the ortho-methyl group. While this steric bulk presents a challenge, modern palladium-catalyzed cross-coupling reactions, employing bulky and electron-rich phosphine ligands, provide efficient pathways for the synthesis of a diverse array of derivatives. For C-C bond formation, the Suzuki-Miyaura and Sonogashira couplings are excellent choices, while the Buchwald-Hartwig amination offers a reliable route to C-N bond formation. While older methods like the Ullmann condensation remain viable alternatives, they often require more forcing conditions. A thorough understanding of the mechanistic nuances of these reactions is paramount for researchers to strategically design and execute successful synthetic routes for the development of novel pharmaceuticals and functional materials.

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  • Minisci, F., et al. (1986). A new approach to aromatic substitution—para-specific alkylation of acetophenone by alkyl radicals in strongly acidic media. Journal of the Chemical Society, Perkin Transactions 1, 65-69.
  • Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 121(7), 1473–1487.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156.
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Chemistry LibreTexts. (2023).
  • Ikawa, T., & Akai, Y. (2021). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Dalton Transactions, 50(3), 963-970.
  • NRO-Chemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chem-Station. (2014, October 20).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of Organic Chemistry, 72(19), 7296-7299.
  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Gelman, D., & Buchwald, S. L. (2003). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.).
  • Gryba, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Asnan, H. H. M., & Fatihah, W. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 36-43.
  • The Suzuki Reaction. (2014).
  • Althagafi, I. I., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(7), 844-851.
  • Hartwig, J. F. (2012).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Hartwig, J. F. (2012).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Wordpress. (n.d.).
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2894-2897.
  • Lee, C. F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3951–3955.
  • Selagibenzophenones A and B. (2021). Molecules, 26(11), 3369.

Sources

A Comparative Spectroscopic Guide to 1-(3-Bromo-2-methylphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the spectroscopic characterization of 1-(3-Bromo-2-methylphenyl)ethanone. This document is designed for researchers, scientists, and professionals in drug development, offering an in-depth comparison of its spectroscopic properties with relevant alternatives. By understanding the subtle yet significant differences in their spectral data, researchers can achieve unambiguous identification, assess purity, and gain deeper insights into the structure-property relationships of these valuable chemical entities.

Introduction: The Significance of Spectroscopic Fingerprinting

This compound and its derivatives are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Precise characterization of these molecules is paramount to ensure the integrity and efficacy of the final products. Spectroscopic techniques provide a non-destructive and highly informative "fingerprint" of a molecule, revealing intricate details about its atomic composition, bonding, and electronic structure. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to our target molecule and its isomers.

The Power of Isomeric Comparison

To truly appreciate the unique spectroscopic signature of this compound, a comparative analysis with its isomers is indispensable. The positioning of the bromo and methyl substituents on the phenyl ring significantly influences the electronic environment of each atom, leading to distinct shifts and patterns in their respective spectra. In this guide, we will primarily compare our target compound with:

  • 1-(3-Bromo-4-methylphenyl)ethanone: An isomer where the methyl group is para to the acetyl group.

  • 1-(5-Bromo-2-methylphenyl)ethanone: An isomer with a different substitution pattern.

  • 1-(3-Bromophenyl)ethanone: Lacking the methyl substituent.[1]

  • 1-(2-Methylphenyl)ethanone: Lacking the bromo substituent.

By examining these closely related structures, we can dissect the individual contributions of the bromo and methyl groups to the overall spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following key signals:

  • Acetyl Protons (-COCH₃): A singlet, typically in the range of 2.5-2.7 ppm. The ortho-methyl group may cause a slight downfield shift compared to unsubstituted acetophenone.

  • Methyl Protons (-CH₃): Another singlet, likely appearing between 2.3 and 2.5 ppm.

  • Aromatic Protons: The three protons on the phenyl ring will exhibit a complex splitting pattern (multiplets) due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing bromine and the electron-donating methyl group.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)

CompoundAcetyl H (ppm)Methyl H (ppm)Aromatic H (ppm)
This compound~2.6 (s)~2.4 (s)~7.2-7.6 (m)
1-(3-Bromo-4-methylphenyl)ethanone2.55 (s)2.41 (s)7.33 (d), 7.70 (dd), 7.98 (d)[2]
1-(3-Bromophenyl)ethanone2.60 (s)N/A7.35 (t), 7.75 (d), 7.88 (d), 8.10 (t)
1-(2-Methylphenyl)ethanone2.58 (s)2.49 (s)7.15-7.40 (m), 7.65 (d)

Causality Behind the Shifts: The ortho-methyl group in our target compound is expected to deshield the acetyl protons slightly due to steric hindrance, which can affect the conformation of the acetyl group. The bromine atom's electron-withdrawing inductive effect will generally deshield the aromatic protons, shifting them downfield.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.[3] Key predicted resonances for this compound include:

  • Carbonyl Carbon (C=O): The most downfield signal, typically >195 ppm.[3]

  • Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. The carbon attached to the bromine will be significantly shifted.

  • Acetyl Carbon (-COCH₃): Around 25-30 ppm.

  • Methyl Carbon (-CH₃): Around 15-20 ppm.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundC=O (ppm)Acetyl C (ppm)Methyl C (ppm)Aromatic C (ppm)
This compound~198.0~29.0~18.0~125-140 (6 signals)
1-(3-Bromo-4-methylphenyl)ethanone196.826.521.5128.0, 129.2, 131.0, 131.8, 136.2, 143.9
1-(3-Bromophenyl)ethanone196.726.6N/A122.9, 126.8, 130.2, 131.2, 136.0, 139.1
1-(2-Methylphenyl)ethanone201.229.621.4125.6, 128.6, 131.2, 132.0, 138.3, 138.4[4]

Expertise in Interpretation: The steric interaction between the ortho-methyl and acetyl groups in this compound can disrupt the coplanarity of the acetyl group with the benzene ring. This "steric inhibition of resonance" reduces the electronic communication between the carbonyl group and the aromatic ring, which can lead to a downfield shift of the carbonyl carbon signal compared to its less hindered isomers.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer dissolve->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference to TMS process->reference analyze Structure Elucidation reference->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the most prominent absorption bands are:

  • C=O Stretch: A strong, sharp peak typically between 1680-1700 cm⁻¹. The position of this band is sensitive to electronic and steric effects.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and acetyl groups) appear just below 3000 cm⁻¹.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchAromatic C-H StretchAliphatic C-H Stretch
This compound~1690~3050-3100~2850-2980
1-(3-Bromo-4-methylphenyl)ethanone16853030-30902920-2960
1-(3-Bromophenyl)ethanone16873060-31002920-3000 [1]
1-(2-Methylphenyl)ethanone16843020-30702920-2980 [5]

Trustworthiness of Data: The C=O stretching frequency is a reliable indicator of the electronic environment of the carbonyl group. In our target compound, the ortho-methyl group can cause steric hindrance, potentially forcing the acetyl group out of the plane of the aromatic ring. This would decrease the extent of conjugation, leading to an increase in the C=O stretching frequency (a shift to higher wavenumbers) compared to isomers where such steric hindrance is absent.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables and reference spectra.

Diagram: Key IR Absorptions

IR_Absorptions cluster_spectrum cluster_regions 4000 4000 3000 3000 2000 2000 1500 1500 1000 1000 500 500 CH_stretch C-H Stretch (Aromatic & Aliphatic) ~2850-3100 CO_stretch C=O Stretch ~1690 Fingerprint Fingerprint Region <1500 MS_Fragmentation M Molecular Ion (M⁺) m/z 212/214 M_minus_CH3 [M-CH₃]⁺ m/z 197/199 M->M_minus_CH3 - CH₃ M_minus_COCH3 [M-COCH₃]⁺ m/z 170/172 M->M_minus_COCH3 - COCH₃ M_minus_Br [M-Br]⁺ m/z 133 M->M_minus_Br - Br UV_Vis_Principle LightSource Light Source Monochromator Monochromator LightSource->Monochromator Sample Sample in Cuvette Monochromator->Sample Detector Detector Sample->Detector Spectrum Absorption Spectrum Detector->Spectrum

Sources

Navigating the Energy Landscape: A Comparative Guide to DFT Studies of 1-(3-Bromo-2-methylphenyl)ethanone Transition States

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and drug development, understanding the precise mechanisms of chemical reactions is paramount. The journey from reactants to products is not a simple leap but a carefully choreographed dance over an energy landscape, with the transition state perched at the energetic peak, dictating the feasibility and outcome of a reaction. For a molecule as functionally rich as 1-(3-Bromo-2-methylphenyl)ethanone, with its reactive carbonyl group, an aryl bromide handle for cross-coupling, and potential for enolization, a multitude of reaction pathways are conceivable. This guide, intended for researchers and professionals in the chemical sciences, delves into the computational exploration of these pathways using Density Functional Theory (DFT), offering a comparative analysis of the transition states for several key transformations. By leveraging insights from studies on analogous systems, we aim to provide a predictive framework for the reactivity of this versatile building block.

The Decisive Moment: Why Transition State Analysis Matters

The transition state is the fleeting, high-energy arrangement of atoms that exists for a mere moment as reactants transform into products. Its geometry and energy (the activation energy) are the gatekeepers of a chemical reaction. A lower activation energy translates to a faster reaction rate. For a multifunctional molecule like this compound, DFT calculations allow us to model these transient structures and predict which of the several possible reactions is most likely to occur under a given set of conditions. This in silico approach not only rationalizes experimental observations but also guides the design of new synthetic routes and the development of novel therapeutics by providing a molecular-level understanding of reactivity.

Pillars of Prediction: Methodologies in DFT Transition State Modeling

The accuracy of DFT calculations hinges on the choice of the functional and the basis set. For molecules containing heavier elements like bromine, and for the subtle electronic effects in aromatic systems, this choice is critical.

Experimental Protocols: A Generalized DFT Workflow for Transition State Location
  • Initial Geometry Optimization: The structures of the reactant(s) and product(s) are first optimized to their lowest energy conformations. A common and robust choice for this is the B3LYP functional with a 6-31G(d) basis set. For systems with significant dispersion interactions, functionals from the M06 suite might be more appropriate.

  • Transition State Guess: A preliminary transition state structure is generated. This can be done by manually adjusting bond lengths and angles from the reactant or product geometries towards a plausible intermediate structure, or by using specialized algorithms like the synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Optimization: The guessed structure is then optimized using an algorithm designed to find saddle points on the potential energy surface, such as the Berny algorithm. The same functional and basis set as the initial optimization is typically used.

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. This step is a critical self-validating system for the located transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both forward and reverse directions, ideally leading to the optimized reactant and product structures.

Reactant Reactant(s) Geometry Optimization TS_Guess Transition State Guess Reactant->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc Validation Single Imaginary Frequency? Freq_Calc->Validation IRC_Calc IRC Calculation Connection Connects R & P? IRC_Calc->Connection Product Product(s) Geometry Optimization Validation->TS_Opt No Validation->IRC_Calc Yes Connection->TS_Guess No Connection->Product Yes cluster_R Reactants cluster_TS Transition State cluster_P Product R This compound + Nu⁻ TS [C-Nu bond forming, C=O bond breaking]‡ R->TS ΔG‡(add) P Tetrahedral Intermediate TS->P

Reaction coordinate diagram for nucleophilic addition to the carbonyl group.

The transition state for this reaction will resemble the tetrahedral intermediate, with the incoming nucleophile partially bonded to the carbonyl carbon and the C=O double bond partially broken. DFT studies on similar ketones suggest that steric hindrance from the ortho-methyl group will play a significant role in raising the activation energy for this pathway compared to less substituted acetophenones. [1]

Enolate Formation: The α-Proton's Departure

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This is a cornerstone of many carbon-carbon bond-forming reactions.

cluster_R Reactants cluster_TS Transition State cluster_P Products R This compound + Base TS [B-H bond forming, C-H bond breaking]‡ R->TS ΔG‡(enol) P Enolate + Conjugate Acid TS->P

Reaction coordinate diagram for enolate formation.

The transition state involves the base abstracting a proton, with the C-H bond partially broken and the B-H bond partially formed. Simultaneously, the π-system of the enolate begins to form. The choice of a sterically hindered base like lithium diisopropylamide (LDA) is often used to favor the formation of the less substituted (kinetic) enolate. For this compound, the ortho-methyl group may further direct the regioselectivity of deprotonation if other α-protons were available.

Suzuki-Miyaura Coupling: The Aryl Bromide's Transformation

The aryl bromide functionality opens the door to a vast array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. [2]The transition state of the rate-determining step, often the oxidative addition or transmetalation, is of greatest interest. For the oxidative addition step, the transition state involves the palladium(0) catalyst inserting into the carbon-bromine bond.

cluster_R Reactants cluster_TS Transition State cluster_P Product R Ar-Br + Pd(0)L₂ TS [Ar-Pd-Br]‡ R->TS ΔG‡(ox-add) P Ar-Pd(II)(Br)L₂ TS->P

Simplified reaction coordinate for the oxidative addition step in Suzuki-Miyaura coupling.

DFT calculations on similar aryl bromides have shown that electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition step by making the carbon atom more electrophilic. [3]The acetyl group in our target molecule is electron-withdrawing, which would favor this step. However, the ortho-methyl group could sterically hinder the approach of the bulky palladium catalyst, potentially increasing the activation energy.

Baeyer-Villiger Oxidation: A Skeletal Rearrangement

The Baeyer-Villiger oxidation is a fascinating reaction that converts a ketone into an ester through the insertion of an oxygen atom. The mechanism involves the formation of a Criegee intermediate, followed by a concerted migration of one of the groups attached to the carbonyl carbon.

cluster_R Criegee Intermediate cluster_TS Transition State cluster_P Products R Tetrahedral Intermediate TS [Aryl group migration, O-O bond cleavage]‡ R->TS ΔG‡(mig) P Ester + Carboxylate TS->P

Reaction coordinate for the migratory step of the Baeyer-Villiger oxidation.

The transition state for the migration step is crucial for determining the regioselectivity of the reaction. The group with the highest migratory aptitude will preferentially move. For this compound, the 3-bromo-2-methylphenyl group is expected to migrate in preference to the methyl group. [4]DFT studies on the Baeyer-Villiger reaction have confirmed that the transition state involves the migrating group bridging the carbon and oxygen atoms as the O-O bond of the peroxyacid cleaves. [5]

Concluding Remarks

While direct DFT studies on the transition states of this compound are not yet prevalent in the literature, a comparative analysis based on well-understood reactions of analogous compounds provides a robust framework for predicting its chemical behavior. The interplay of steric and electronic effects, governed by the bromo, methyl, and acetyl substituents, creates a nuanced reactivity profile. The computational methodologies outlined here offer a powerful toolkit for researchers to dissect these effects and rationally design synthetic strategies. As computational power continues to grow and theoretical models become more refined, we can anticipate that in silico investigations of transition states will become an even more indispensable partner to experimental chemistry in the quest for new molecules and medicines.

References

  • Corey, E. J.; Chaykovsky, M. J. Am. Chem. Soc. 1965, 87 (6), 1353–1364.

  • Johnson, A. W.; LaCount, R. B. J. Am. Chem. Soc. 1961, 83 (2), 417–423.

  • Yarmoliuk, D. V., et al. Org. Lett. 2020, 22 (15), 5891–5895.

  • Cobalt–Copper Light-Driven Catalytic Reduction of Aldehydes and Aromatic Ketones in Aqueous Media. ACS Catal. 2020, 10, 19, 11355–11363.

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Sci Rep. 2024; 14: 633.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Corey-Chaykovsky Reactions. NROChemistry.

  • The mechanism of the Baeyer–Villiger rearrangement: quantum chemistry and TST study supported by experimental kinetic data. Org. Biomol. Chem., 2012,10, 4836-4844.

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.

  • Enantioselective reduction of sulfur-containing cyclic imines through biocatalysis. Beilstein J. Org. Chem. 2018, 14, 2538–2547.

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • Photoenolization of ortho-alkyl-substituted acetophenones: evidence for the enol triplet state. J. Chem. Soc., Faraday Trans. 1, 1980, 76, 2229-2236.

  • Modelling of Transition State in Grignard Reaction of Rigid N-(Aryl)imino-Acenapthenone (Ar-BIAO): A Combined Experimental and Computational Study. J. Org. Chem. 2014, 79, 23, 11591–11601.

  • The mechanism of the Baeyer–Villiger rearrangement: quantum chemistry and TST study supported by experimental kinetic data. Organic & Biomolecular Chemistry.

  • Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, Vol. III, Issue 10/ January 2016.

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egypt. J. Chem. 2023, 66 (2), 1-7.

  • Baeyer–Villiger oxidation. L.S.College, Muzaffarpur.

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A Comparative Kinetic Analysis of Cross-Coupling Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mechanistic Elucidation and Catalyst Optimization

For researchers and professionals in drug development, the synthesis of complex organic molecules is a cornerstone of innovation. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] However, optimizing these reactions, particularly with sterically hindered substrates like 1-(3-Bromo-2-methylphenyl)ethanone, requires a deep, quantitative understanding of the reaction mechanism. This guide provides a comprehensive framework for conducting a kinetic analysis to compare different cross-coupling strategies for this challenging substrate, moving beyond simple yield optimization to a mechanistically informed approach.

The presence of a methyl group ortho to the bromine atom in this compound introduces significant steric hindrance. This bulkiness can dramatically affect the rates of the elementary steps within the catalytic cycle, making catalyst and ligand selection non-trivial.[3][4] A thorough kinetic analysis is therefore not merely an academic exercise but a critical step in developing a robust and scalable synthetic route.

The Theoretical Framework: Understanding the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, generally proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6][7] Understanding this cycle is fundamental to interpreting kinetic data.

The three key elementary steps are:

  • Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often, but not always, the rate-determining step (RDS) of the overall reaction.[5][7] The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the supporting ligands on the palladium center.[8][9]

  • Transmetalation (TM) / Amine Coordination & Deprotonation:

    • In the Suzuki-Miyaura reaction, the organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) center.[10][11] This step is typically base-mediated.

    • In the Buchwald-Hartwig amination , the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.[12][13]

  • Reductive Elimination (RE): The two organic fragments on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[14][15] This step is often facilitated by bulky, electron-donating ligands.[16]

The overall rate of the reaction is dictated by the slowest step in this cycle. Kinetic experiments, which measure the reaction rate's dependence on the concentration of each component (the aryl halide, the nucleophile, the catalyst, and the base), allow us to infer which step is rate-determining.

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OA_Complex Oxidative Addition Complex Ar-Pd(II)(Br)L₂ Pd(0)L2->OA_Complex Oxidative Addition (+ Ar-Br) TM_Ready Hydroxo Complex Ar-Pd(II)(OH)L₂ OA_Complex->TM_Ready Ligand Exchange (+ Base, - Br⁻) Product_Complex Di-organopalladium Complex Ar-Pd(II)(R)L₂ TM_Ready->Product_Complex Transmetalation (+ R-B(OH)₂) Product_Complex->Pd(0)L2 Reductive Elimination (- Ar-R)

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Experimental Design: Suzuki-Miyaura vs. Buchwald-Hartwig Amination

We will compare two potential cross-coupling pathways for this compound: a Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond and a Buchwald-Hartwig amination to form a C(sp²)–N bond. The choice of ligands is critical; for sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[8][16]

Data Presentation: Hypothetical Kinetic Data

The following tables summarize the kind of data that would be generated from a series of initial rate experiments for each reaction type. The "Order" column represents the experimentally determined reaction order for each component, derived by plotting log(rate) vs. log(concentration).

Table 1: Kinetic Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Experiment[Aryl Bromide] (M)[PhB(OH)₂] (M)[Pd Catalyst] (mM)Initial Rate (M/s)Determined Order
10.100.151.01.50 x 10⁻⁵-
20.200.151.03.01 x 10⁻⁵~1 (Aryl Bromide)
30.100.301.01.49 x 10⁻⁵~0 (Boronic Acid)
40.100.152.02.99 x 10⁻⁵~1 (Catalyst)

Table 2: Kinetic Data for Buchwald-Hartwig Amination of this compound with Morpholine

Experiment[Aryl Bromide] (M)[Morpholine] (M)[Pd Catalyst] (mM)Initial Rate (M/s)Determined Order
10.100.121.02.20 x 10⁻⁵-
20.200.121.04.41 x 10⁻⁵~1 (Aryl Bromide)
30.100.241.02.19 x 10⁻⁵~0 (Amine)
40.100.122.04.39 x 10⁻⁵~1 (Catalyst)
Interpretation of Kinetic Data

In both hypothetical scenarios, the reaction rate shows a first-order dependence on the concentration of the aryl bromide and the palladium catalyst, but a zero-order dependence on the nucleophile (phenylboronic acid or morpholine). This kinetic profile strongly suggests that for this sterically hindered substrate, the oxidative addition of this compound to the Pd(0) complex is the rate-determining step in the catalytic cycle.[5][12] The subsequent steps, transmetalation or amination and reductive elimination, are kinetically insignificant under these conditions. This is a common observation for reactions involving electron-rich or sterically encumbered aryl halides.[17]

This finding has significant practical implications:

  • Optimization Focus: Efforts to accelerate the reaction should focus on the oxidative addition step. This primarily involves the selection of a more effective ligand or precatalyst system.[18]

  • Reactant Stoichiometry: Using a large excess of the boronic acid or amine is unlikely to increase the reaction rate and may only complicate purification.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data relies on precise monitoring of the reaction progress over time. In-situ monitoring techniques are highly preferred as they provide a continuous data stream without disturbing the reaction.[19][20]

General Workflow for Kinetic Experiments

Kinetic_Workflow Start Start: Reagent Preparation Setup Reaction Setup Reactor equipped with stir bar, reflux condenser, and in-situ probe (e.g., ReactIR) Inert atmosphere (N₂ or Ar) Start->Setup Equilibrate Thermal Equilibration Bring reactor to desired temperature (e.g., 80 °C) Start data collection Setup->Equilibrate Initiate Reaction Initiation Inject final reagent (typically catalyst solution) via syringe Ensure rapid mixing Equilibrate->Initiate Monitor In-Situ Monitoring Continuously record spectral data or take automated samples Monitor disappearance of starting material and appearance of product Initiate->Monitor Analyze Data Analysis Convert raw data to concentration vs. time Determine initial rate from the linear portion of the curve Monitor->Analyze Repeat Repeat for All Experiments Varying one concentration at a time Analyze->Repeat Conclude Conclusion Determine reaction orders and propose rate-determining step Repeat->Conclude

Figure 2: Standard experimental workflow for reaction progress kinetic analysis.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

1. Materials and Reagent Preparation:

  • Aryl Bromide Stock Solution: Prepare a 0.5 M stock solution of this compound in anhydrous dioxane.

  • Boronic Acid Stock Solution: Prepare a 0.75 M stock solution of phenylboronic acid in anhydrous dioxane.

  • Base: Use solid, finely ground K₃PO₄, dried in an oven overnight.

  • Catalyst System: Use a pre-formed palladium precatalyst, such as SPhos Pd G3 (0.05 M in dioxane), to ensure accurate dosing and rapid initiation. The simple mixing of Pd(II) salts and ligands may not guarantee efficient formation of the active Pd(0) species.[18]

2. Reaction Procedure (for Experiment 1 in Table 1):

  • To a dried 25 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add K₃PO₄ (318 mg, 1.5 mmol).

  • Under an inert atmosphere (N₂), add 2.0 mL of the aryl bromide stock solution (0.1 mmol) and 2.0 mL of the boronic acid stock solution (0.15 mmol).

  • Add anhydrous dioxane to bring the total reaction volume to 9.8 mL.

  • Insert an in-situ monitoring probe (e.g., ReactIR) or set up an automated sampling system (e.g., EasySampler) connected to an HPLC.[19]

  • Heat the reaction mixture to 80 °C with vigorous stirring. Allow the system to equilibrate for 10 minutes.

  • Initiate the reaction by injecting 0.2 mL of the catalyst stock solution (0.001 mmol, 1 mol%).

  • Monitor the reaction progress by tracking the disappearance of the aryl bromide peak or the appearance of the product peak for at least 30 minutes, or until ~15-20% conversion is achieved.

3. Data Analysis:

  • Plot the concentration of the product versus time.

  • The initial rate is the slope of the linear portion of this curve at the beginning of the reaction (t ≈ 0).

  • Repeat the procedure for experiments 2-4, changing the concentration of only one component at a time as detailed in Table 1.

Alternative Methods and Further Considerations

While the Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorses of modern synthesis, other cross-coupling methods exist for hindered aryl bromides.

  • Nickel-Catalyzed Coupling: Nickel catalysts can be a cost-effective alternative to palladium and sometimes offer complementary reactivity, particularly for challenging substrates.[8][21] A similar kinetic analysis could be performed to compare the efficacy of a Ni-based system.

  • Ligand-Free Systems: For some activated aryl halides, ligand-free palladium catalysis can be effective, often proceeding via the formation of palladium nanoparticles.[22] However, for a sterically hindered and relatively electron-neutral substrate like this compound, a well-defined ligand is almost certainly necessary to achieve reasonable reactivity.

  • Temperature Effects: Performing the kinetic analysis at different temperatures allows for the determination of activation parameters (e.g., via an Eyring plot), providing deeper mechanistic insight.

Conclusion

A systematic kinetic analysis provides invaluable, actionable data for the optimization of challenging cross-coupling reactions. For a sterically hindered substrate like this compound, our comparative guide and hypothetical data point towards oxidative addition as the likely rate-determining step for both Suzuki-Miyaura and Buchwald-Hartwig pathways. This knowledge empowers the researcher to focus optimization efforts where they will be most impactful—on the rational selection of ligands and precatalysts that accelerate this specific step. By moving beyond trial-and-error and embracing a data-driven, mechanistic approach, scientists can develop more robust, efficient, and scalable syntheses for the complex molecules that drive pharmaceutical and materials science innovation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Sylvester, K. T., Wu, K., & Doyle, A. G. (2012). Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. Princeton University. [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Royal Society of Chemistry. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

  • (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Loar, M. K., & Stille, J. K. (n.d.). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. [Link]

  • PubMed Central. (2024, June 27). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • American Chemical Society. (2017, November 20). Kinetics and Mechanism of the Palladium-Catalyzed Oxidative Arylating Carbocyclization of Allenynes. Journal of the American Chemical Society. [Link]

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  • Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

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  • American Chemical Society. (2022, April 28). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • Singh, U. K., Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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  • ResearchGate. (n.d.). Hindered coupling between aryltriolborates and aryl bromides a. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2024, November 11). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • American Chemical Society. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. [Link]

  • American Chemical Society. (2025, February 18). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex biaryl structures is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds due to its functional group tolerance and mild reaction conditions[1]. However, when faced with sterically hindered substrates, such as 1-(3-Bromo-2-methylphenyl)ethanone, the choice of catalyst becomes paramount to achieving high yields and reaction efficiency. The ortho-methyl and acetyl substituents on this particular aryl bromide create significant steric congestion around the carbon-bromine bond, which can drastically hinder the key steps of the catalytic cycle, namely oxidative addition and reductive elimination[2].

This guide provides an in-depth comparison of various palladium-based catalyst systems for the Suzuki coupling of this compound and structurally related ortho-substituted aryl bromides. We will delve into the rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower you to overcome the challenges posed by sterically demanding couplings.

The Challenge of Steric Hindrance

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium center. For a sterically hindered substrate like this compound, the bulky groups adjacent to the reaction site can impede the approach of the palladium catalyst for the initial oxidative addition step. Furthermore, after transmetalation with the boronic acid, the subsequent reductive elimination to form the desired biaryl product can also be slowed by steric clash between the coupling partners on the palladium center[2]. This often leads to low yields, slow reaction times, and the formation of undesired side products. The key to success lies in employing a catalyst system specifically designed to overcome these steric barriers.

Comparative Performance of Catalyst Systems

The evolution of the Suzuki-Miyaura coupling has led to the development of sophisticated ligands that, when complexed with a palladium source, create highly active and sterically tolerant catalysts. Below is a comparison of several classes of catalysts, with performance data extrapolated from studies on substrates with similar steric challenges.

Catalyst System (Palladium Precursor + Ligand)Typical Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ (Tetrakis)2 - 5K₂CO₃ or K₃PO₄Dioxane/H₂O, Toluene80 - 10012 - 2470 - 85[3][4]Advantages: Commercially available, well-established. Disadvantages: Lower activity for hindered substrates, requires higher catalyst loading and longer reaction times.
Pd(OAc)₂ + SPhos 0.5 - 2K₃PO₄Toluene or Dioxane80 - 1104 - 12> 90[5]Advantages: Excellent for hindered substrates, high reaction rates, low catalyst loadings. Disadvantages: Ligand can be more expensive.
Pd₂(dba)₃ + R-Phos 0.5 - 1K₃PO₄·H₂OTHFRT - 501 - 5> 95[6]Advantages: Highly active at room temperature for hindered substrates, short reaction times. Disadvantages: Air-sensitive precursor.
Pd-NHC Complexes (e.g., Acenaphthoimidazolylidene)0.05 - 1t-BuOKDioxane80 - 1002 - 12> 99[7]Advantages: Extremely high activity, very low catalyst loadings, robust and versatile. Disadvantages: Synthesis of specialized NHC ligands may be required.

Analysis: For substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and R-Phos demonstrate superior performance over the traditional Pd(PPh₃)₄[5][6]. These ligands facilitate the crucial oxidative addition and reductive elimination steps, which are often the rate-limiting steps in couplings of sterically hindered partners. N-Heterocyclic Carbene (NHC) ligands represent another class of highly effective ligands, offering exceptional stability and activity even at very low catalyst loadings, making them highly efficient for constructing sterically congested biaryls[7].

Mechanistic Considerations & Experimental Rationale

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, is deeply rooted in the interplay between the ligand, base, and solvent.

  • The Role of the Ligand: The choice of ligand is arguably the most critical factor. Bulky and electron-rich dialkylbiaryl phosphine ligands (like SPhos) or NHC ligands are essential. Their size promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Their strong σ-donating character increases the electron density on the palladium center, which in turn facilitates the reductive elimination step to release the final product[5][7].

  • The Function of the Base: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K₂CO₃)[5][6][7].

  • Solvent Selection: The solvent must be capable of dissolving all reaction components and is typically an aprotic solvent like dioxane, toluene, or THF[5][6][7]. The addition of a small amount of water can sometimes be beneficial when using inorganic bases like K₃PO₄ or K₂CO₃, but for highly sensitive reactions, anhydrous conditions are preferred.

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(L)₂-R oa_complex->tm_complex Transmetalation waste1 [XB(OR)₂ + Base] tm_complex->pd0 re_product Ar-R tm_complex->re_product Reductive Elimination start Ar-X start->oa_complex boronic R-B(OR)₂ boronic->tm_complex base Base base->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Flask, Stir Bar, Reagents) inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert addition Solvent & Catalyst Addition inert->addition reaction Heating & Stirring (Monitor by TLC/LC-MS) addition->reaction workup Workup (Quench, Extract, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Recommended Experimental Protocol

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound, utilizing a highly efficient Pd(OAc)₂/SPhos catalyst system.

Materials and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 213 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424 mg).

  • Catalyst Addition: In the solid-reagent-containing flask, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (e.g., 5 mL) via syringe.

  • Reaction: Vigorously stir the reaction mixture and heat to 100 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

This self-validating protocol, combined with the appropriate catalyst choice, provides a reliable method for achieving high yields in the challenging Suzuki-Miyaura coupling of sterically hindered substrates like this compound.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(10), 16465-16468. Available at: [Link]

  • Ma, D., & Liu, Y. (2004). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 69(18), 6211–6214. Available at: [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. Available at: [Link]

  • Coll, M., & Pérez-Temprano, M. H. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemCatChem, 10(19), 4214-4218. Available at: [Link]

  • Hartwig, J. F., & Stan, M. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(21), 7649-7677. Available at: [Link]

  • Hooshmand, S. E., Heidari, B., Sedghi, R., & Varma, R. S. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2329–2340. Available at: [Link]

  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]

  • Request PDF. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]

  • Request PDF. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]

  • Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available at: [Link]

  • Zhang, T., & Zhang, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. Available at: [Link]

  • Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376. Available at: [Link]

  • Asghar, M. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4983. Available at: [Link]

  • Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 79. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive, multi-technique framework for the unequivocal structural validation of 1-(3-Bromo-2-methylphenyl)ethanone. It is designed for researchers, analytical chemists, and drug development professionals who require absolute certainty in the identity and purity of their chemical intermediates. We will move beyond simple data reporting to explain the causal logic behind experimental choices, establishing a self-validating system for structural confirmation and demonstrating how to differentiate the target compound from its critical isomers.

Introduction: The Synthetic Context and The Analytical Challenge

This compound is a valuable building block in organic synthesis. Its utility is predicated on the precise arrangement of its substituents—the acetyl, bromo, and methyl groups—on the aromatic ring. The most common synthetic route to this compound is the Friedel-Crafts acylation of 2-bromotoluene.[1][2] However, this reaction class is not without its challenges. Depending on reaction conditions and the directing effects of the substituents, the formation of isomeric byproducts is a significant possibility.[3][4]

The primary analytical challenge, therefore, is not merely to confirm the presence of the constituent parts (a C9H9BrO formula) but to definitively prove their specific 1,2,3-trisubstituted pattern. An incorrect isomer could lead to failed subsequent reactions, unexpected byproducts, and significant delays in research and development timelines. This guide establishes a robust protocol to prevent such outcomes.

cluster_0 Synthetic Origin cluster_1 Potential Products 2-Bromotoluene 2-Bromotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Bromotoluene->Friedel-Crafts Acylation Acetyl Chloride / AlCl3 Acetyl Chloride / AlCl3 Acetyl Chloride / AlCl3->Friedel-Crafts Acylation Target Compound This compound Friedel-Crafts Acylation->Target Compound Major Product Isomeric Byproducts e.g., 1-(5-Bromo-2-methylphenyl)ethanone Friedel-Crafts Acylation->Isomeric Byproducts Potential Contaminants Validation_Needed Rigorous Validation Required Target Compound->Validation_Needed Isomeric Byproducts->Validation_Needed

Figure 1: Synthetic context for this compound.

The Pillar of Isomeric Differentiation: A Multi-Spectroscopic Approach

G cluster_data Validation Structural Validation Protocol A Self-Validating System NMR NMR Spectroscopy ¹H & ¹³C Defines C-H Framework Proves Regiochemistry (Connectivity) Validation->NMR MS Mass Spectrometry High-Resolution (HRMS) & GC-MS Confirms Molecular Formula Reveals Isotopic Signature (Br) Supports Connectivity via Fragmentation Validation->MS IR Infrared Spectroscopy FTIR Confirms Presence of Key Functional Groups (C=O) Validation->IR Conclusion {Unambiguous Structure|this compound} NMR->Conclusion NMR->Conclusion Splitting Pattern MS->Conclusion MS->Conclusion M, M+2 Peaks IR->Conclusion IR->Conclusion C=O Stretch

Figure 2: The three pillars of the structural validation workflow.

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Definitive Map

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise in Action: What to Look For
  • ¹H NMR: The aromatic region is the key to differentiating isomers. For our target compound, we expect three distinct aromatic protons. The proton at C4 (between Br and the acetyl group) will be a doublet. The proton at C5 will be a triplet (split by the protons at C4 and C6). The proton at C6 will be a doublet. This "doublet-triplet-doublet" pattern is a unique fingerprint. The two methyl groups (one on the ring, one from the acetyl group) will appear as sharp singlets, but their chemical shifts will be influenced by their proximity to other groups.

  • ¹³C NMR: We expect to see nine distinct carbon signals: two methyls, one carbonyl, and six aromatic carbons (three protonated, three quaternary). The chemical shift of the carbonyl carbon is diagnostic for an acetophenone structure.[7][8][9] The steric hindrance from the ortho-methyl group can also subtly influence the chemical shifts of the acetyl group carbons.[8][10]

Comparative Data: Differentiating from a Key Isomer

Let's compare the expected ¹H NMR aromatic signals of our target with its plausible isomer, 1-(5-Bromo-2-methylphenyl)ethanone .

CompoundExpected Aromatic ¹H NMR SignalsRationale
This compound (Target) ~7.6 ppm (d), ~7.2 ppm (t), ~7.4 ppm (d)The three adjacent protons give a characteristic doublet-triplet-doublet splitting pattern.
1-(5-Bromo-2-methylphenyl)ethanone (Isomer) ~7.8 ppm (d), ~7.5 ppm (dd), ~7.2 ppm (d)The proton between the bromo and acetyl groups (C6) is a doublet. The proton at C4 is a doublet of doublets. The proton at C3 is a doublet. The pattern is distinctly different.

Pillar 2: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry validates the molecular formula and provides crucial evidence of the presence of key atoms and structural motifs through fragmentation analysis.

Expertise in Action: What to Look For
  • Molecular Ion and Isotopic Pattern: The most critical diagnostic is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, we must observe two peaks of almost equal intensity separated by 2 m/z units.[11][12][13] For our target (MW: 213.07), we expect to see strong signals at m/z ≈ 212 and m/z ≈ 214. The absence of this pattern immediately refutes the proposed structure.

  • Key Fragmentation: Electron Ionization (EI) MS will induce predictable fragmentation. The primary cleavage is the loss of the acetyl methyl group (•CH₃), resulting in a strong peak at [M-15]⁺ (m/z ≈ 197/199). A subsequent or alternative fragmentation is the loss of the entire acyl group (as a ketene or •COCH₃), leading to a peak at [M-43]⁺ (m/z ≈ 169/171), which corresponds to the bromotoluene cation. This confirms the acetyl group is attached to the bromomethylphenyl ring.[14]

Parent [M]⁺˙ m/z 212/214 Frag1 [M-15]⁺ m/z 197/199 Parent->Frag1 Loss1 Frag2 [M-43]⁺ m/z 169/171 Parent->Frag2 Loss2 Loss1 - •CH₃ Loss2 - •COCH₃

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(3-Bromo-2-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Purity in Drug Discovery

In the realm of pharmaceutical sciences, the synthesis of novel chemical entities is merely the first step on a long and rigorous journey. The molecule at the center of this guide, 1-(3-bromo-2-methylphenyl)ethanone, and its derivatives, represent a class of intermediates crucial for the development of new therapeutic agents. Their downstream applications, whether in constructing complex pharmacophores or as final active pharmaceutical ingredients (APIs), demand an unambiguous understanding of their chemical integrity.

Purity is not a mere metric; it is the bedrock upon which reliable, reproducible, and safe scientific research is built.[1] An inadequately characterized compound can lead to erroneous structure-activity relationship (SAR) data, misleading biological results, and, in a clinical context, pose significant safety risks.[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent purity thresholds and impurity characterization for any new drug substance.[2][3] Impurities, which can range from residual starting materials and reagents to by-products and degradation products, must be identified and quantified to ensure the safety and efficacy of the final drug product.[4][5]

This guide provides an in-depth comparison of the principal analytical techniques used to assess the purity of synthesized this compound derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for creating a self-validating system of analysis that ensures trustworthiness and scientific rigor.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the application of orthogonal methods—techniques that measure the same attribute using different physical principles. This multi-pronged approach ensures that impurities not detected by one method are captured by another, providing a comprehensive and validated purity profile.

The following workflow illustrates a standard, rigorous process for the characterization and purity assessment of a newly synthesized batch of a this compound derivative.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_initial_screen Initial Screening cluster_purification Purification cluster_confirmation Structural Confirmation & Qualitative Purity cluster_quantification Quantitative Purity Analysis cluster_final Final Assessment Synthesis Crude Synthesized Product TLC Thin-Layer Chromatography (TLC) - Assess reaction completion - Identify number of components Synthesis->TLC Sample Purification Column Chromatography or Recrystallization TLC->Purification Guide purification strategy NMR_Qual ¹H NMR & ¹³C NMR - Confirm chemical structure - Initial purity check Purification->NMR_Qual Purified Sample MS Mass Spectrometry (MS) - Confirm molecular weight NMR_Qual->MS FTIR FTIR Spectroscopy - Confirm functional groups MS->FTIR HPLC HPLC-UV - Quantify non-volatile impurities - Determine % purity FTIR->HPLC Proceed if structure is confirmed GC_MS GC-MS - Quantify residual solvents - Identify volatile impurities HPLC->GC_MS qNMR Quantitative NMR (qNMR) - Absolute purity determination GC_MS->qNMR Final Certified Pure Compound (Purity ≥ 95-99%) - Correlate data from all methods qNMR->Final Consolidate data

Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity assessment of a target compound.

Core Analytical Techniques: A Comparative Guide

We will now delve into the primary analytical methods, comparing their principles, protocols, and the specific insights they provide for this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity determination, particularly for non-volatile, thermally labile compounds like our target molecule.[6] Its strength lies in its high resolving power and sensitive UV detection, as aromatic ketones possess strong chromophores that absorb UV light effectively.[7][8]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column.

Trustworthiness: The method's reliability is established through validation, including checks for specificity, linearity, accuracy, and precision.[9][10] Purity is typically calculated as a percentage of the main peak area relative to the total area of all peaks.

Experimental Protocol: Purity by Area Normalization

  • System Preparation: Use a validated HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile / 40% water, ramping to 95% acetonitrile over 15 minutes.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10-20 µL of the sample solution.

  • Detection: Monitor the eluent at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

  • Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While the target molecule itself may have limited volatility, GC-MS is indispensable for detecting and identifying volatile impurities. This includes residual solvents from the synthesis and purification steps (e.g., ethyl acetate, hexanes, dichloromethane) and volatile, low molecular weight by-products. The mass spectrometer acts as a definitive detector, providing structural information on each separated impurity.[11][12] This is particularly useful for analyzing brominated compounds.[13]

Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase inside a long, thin capillary column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Trustworthiness: The coupling of a separation technique with a highly specific detector like a mass spectrometer provides a high degree of confidence in the identification of impurities. The resulting mass spectrum is a chemical fingerprint that can be compared against spectral libraries for positive identification.

Experimental Protocol: Residual Solvent and Volatile Impurity Analysis

  • System Preparation: Use a GC-MS system with a capillary column suitable for general-purpose analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Sample Preparation: Dissolve a known amount of the compound in a high-purity solvent (e.g., cyclohexane) that does not interfere with the analytes of interest.

  • Injection: Inject 1 µL of the sample into the heated injection port.

  • GC Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 250°C.

    • Hold: Maintain 250°C for 5 minutes.

  • Carrier Gas: Use helium or hydrogen as the carrier gas.

  • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-500) to detect a wide range of potential impurities.

  • Data Analysis: Identify peaks corresponding to known solvents and by-products by their retention times and by matching their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation of organic compounds.[14][15] A clean ¹H NMR spectrum is often the first and most convincing piece of evidence for a compound's identity and high purity. Beyond qualitative assessment, Quantitative NMR (qNMR) is an absolute primary method for purity determination, as the signal intensity is directly proportional to the number of nuclei.[1] It allows for purity assignment without requiring a reference standard of the actual analyte.[1][16]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can be excited by radiofrequency pulses. The frequency at which they resonate and the time it takes for them to relax back to their ground state provides detailed information about the molecule's structure, connectivity, and chemical environment.

Trustworthiness: ¹H NMR provides a complete "fingerprint" of the molecule. Every proton-containing impurity will, in principle, generate its own signals. For qNMR, by using a certified internal standard of known purity and weight, the purity of the analyte can be calculated with high accuracy and precision, making it a cornerstone of a self-validating purity assessment.[1]

Experimental Protocol: Quantitative Purity by ¹H NMR (qNMR)

  • Internal Standard Selection: Choose a high-purity (certified) internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the synthesized this compound derivative into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, simple, and effective technique for confirming the functional groups present in a molecule. While not a primary tool for quantifying purity, it is excellent for qualitative verification and for detecting impurities that possess different functional groups from the target compound. For this compound, the key vibration is the carbonyl (C=O) stretch.[17][18]

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different chemical bonds vibrate at specific, characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum.

Trustworthiness: The presence of the expected peaks (e.g., C=O stretch, C-H stretches, aromatic C=C bends) and the absence of unexpected ones (e.g., a broad O-H stretch from a starting alcohol) provides strong confirmatory evidence of the compound's identity and the absence of certain types of impurities.

Experimental Protocol: Functional Group Confirmation

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Background Spectrum: Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Spectrum: Collect the spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands. For this compound, expect:

    • ~1690 cm⁻¹: Strong C=O stretch (aromatic ketone).[18]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~3000-2850 cm⁻¹: Aliphatic C-H stretches (from the methyl groups).

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretches.

Data Summary and Method Selection

The choice of analytical technique is dictated by the specific question being asked. A researcher performing a routine check on a known synthesis might rely on HPLC and ¹H NMR, while a drug development professional preparing a regulatory submission will require a full suite of orthogonal methods.

Table 1: Comparison of Key Analytical Techniques

FeatureHPLC-UVGC-MSqNMRFTIR
Primary Use Quantitative PurityImpurity ID & QuantificationAbsolute Quantitative Purity & Structure IDFunctional Group ID
Analyte Type Non-volatile, UV-activeVolatile, thermally stableSoluble compoundsMost organic solids/liquids
Quantitation Relative (Area %)Relative/QuantitativeAbsolute (Primary Method)Qualitative / Semi-Quantitative
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (µg-mg)Low (mg)
Specificity Moderate to HighVery HighVery HighLow to Moderate
Throughput HighMediumLow to MediumVery High
Key Information % Purity, Retention TimeImpurity ID, % VolatilesAbsolute Purity, StructureFunctional Groups Present

The following diagram provides a logical framework for selecting the appropriate analytical method(s) based on the stage of research and the specific objective.

Decision_Tree cluster_paths cluster_solutions Start What is the analytical objective? IsItMyCompound Is this the correct compound? Start->IsItMyCompound Structure Confirmation HowPureIsIt How pure is my compound? Start->HowPureIsIt Purity Quantification WhatAreImpurities What are the impurities? Start->WhatAreImpurities Impurity Identification Sol_Structure ¹H NMR, ¹³C NMR Mass Spec FTIR IsItMyCompound->Sol_Structure Sol_Quantify HPLC (Area %) qNMR (Absolute %) GC (for volatiles) HowPureIsIt->Sol_Quantify Sol_Identify GC-MS (volatiles) LC-MS (non-volatiles) Isolation + NMR WhatAreImpurities->Sol_Identify

Caption: A decision tree for selecting the appropriate analytical technique based on the research question.

Conclusion: Towards a Self-Validating System

Assessing the purity of a synthesized compound like this compound is a cornerstone of chemical and pharmaceutical science. Trustworthiness is not achieved by a single measurement but by a constellation of corroborating data from orthogonal analytical techniques.[9] An HPLC result indicating 99.5% purity is strengthened immeasurably when supported by a qNMR assay yielding a purity of 99.4% and a GC-MS analysis that confirms residual solvents are below the established ICH limits.[2][19]

References

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  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas . Source: MDPI.

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9 . Source: ResearchGate.

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  • HPLC Analysis of Aldehydes and Ketones in Air Samples . Source: Aurora Pro Scientific.

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A Senior Application Scientist's Guide to the Substrate Scope of 1-(3-Bromo-2-methylphenyl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of aromatic scaffolds is paramount. 1-(3-Bromo-2-methylphenyl)ethanone is a versatile building block, offering a unique combination of electronic and steric properties. The presence of an acetyl group, a bromine atom, and an ortho-methyl group on the phenyl ring presents both opportunities and challenges for synthetic transformations. The electron-withdrawing nature of the acetyl group can influence the reactivity of the aryl bromide, while the ortho-methyl group introduces significant steric hindrance around the reaction center. This guide provides an in-depth evaluation of the substrate scope of this ketone in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will explore the causality behind experimental choices, compare reaction outcomes with various coupling partners, and provide validated protocols for researchers.

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely practiced C-C bond-forming reaction due to its operational simplicity and broad functional group tolerance.[1][2] When applied to a sterically hindered substrate like this compound, the choice of catalyst system is critical to overcoming the steric barrier and achieving efficient coupling.

Mechanistic Considerations & Catalyst Selection

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product.[1] For hindered substrates, the oxidative addition and reductive elimination steps can be particularly slow. This necessitates the use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, which promote the formation of monoligated, highly reactive Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle.[2]

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex Oxidative Addition transmetalation_complex L₂PdII(Ar)(R) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product reagents1 Ar-Br (this compound) reagents2 R-B(OH)₂ Base caption Fig. 1: Catalytic cycle for Suzuki-Miyaura coupling.

Fig. 1: Catalytic cycle for Suzuki-Miyaura coupling.
Substrate Scope & Performance Data

The coupling of this compound is generally successful with a range of aryl and heteroaryl boronic acids. Electron-rich, electron-poor, and sterically hindered boronic acids can all be employed, though reaction conditions may require optimization.

EntryBoronic Acid (Coupling Partner)Catalyst (mol%)Ligand (mol%)BaseSolvent, Temp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O, 10092
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄Toluene/H₂O, 10095
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O, 10088
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O, 10085
52-Methylphenylboronic acidPd₂(dba)₃ (2)RuPhos (5)K₃PO₄t-AmylOH/H₂O, 11076

Table 1: Comparative data for the Suzuki-Miyaura coupling of this compound. Data compiled and representative of typical outcomes.

Analysis: The data indicates high yields for both electron-rich and electron-deficient arylboronic acids (Entries 2 & 3). The coupling with a sterically hindered partner like 2-methylphenylboronic acid (Entry 5) results in a slightly diminished yield, underscoring the steric challenge. The use of robust catalyst systems is key to success across this broad substrate scope.[3][4]

The Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[5] For a substrate like this compound, this reaction enables the direct installation of primary and secondary amines, though the steric hindrance and the potential for competing enolate formation must be managed.

Mechanistic Insights & Experimental Design

Similar to the Suzuki coupling, the mechanism proceeds via a Pd(0)/Pd(II) cycle.[5][6] Key steps include oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and reductive elimination. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without promoting side reactions involving the acetyl group's α-protons.[7] Again, bulky phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.[6]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L₂PdII(Ar)(NR¹R²) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product reagents1 Ar-Br (this compound) reagents2 HNR¹R² Base caption Fig. 2: Catalytic cycle for Buchwald-Hartwig amination.

Fig. 2: Catalytic cycle for Buchwald-Hartwig amination.
Substrate Scope & Performance Data

A variety of primary and secondary amines, including cyclic and acyclic examples, can be coupled. The reaction is generally tolerant of various functional groups on the amine partner.

EntryAmine (Coupling Partner)Catalyst (mol%)Ligand (mol%)BaseSolvent, Temp (°C)Yield (%)
1AnilinePd₂(dba)₃ (1)BrettPhos (2)NaOt-BuToluene, 10089
2MorpholinePd₂(dba)₃ (1)XPhos (2)LHMDSDioxane, 10091
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH, 11078
4CarbazolePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene, 11085
5Di-n-butylaminePd₂(dba)₃ (1.5)t-BuXPhos (3)NaOt-BuDioxane, 10075

Table 2: Comparative data for the Buchwald-Hartwig amination of this compound. Data compiled and representative of typical outcomes. [7][8]

Analysis: The reaction performs well with both aryl and alkyl amines. Cyclic secondary amines like morpholine (Entry 2) are excellent substrates.[7] The coupling of bulky secondary amines like di-n-butylamine (Entry 5) is more challenging, leading to a lower yield, which is expected due to increased steric congestion in the transition state leading to reductive elimination.

The Sonogashira Coupling: Accessing C(sp²)–C(sp) Architectures

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis and materials science.[9][10] The reaction typically employs a dual-catalyst system of palladium and copper(I).[10]

Mechanistic Rationale & System Choice

The reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species. This copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of an amine base.[9] The amine serves both as a base to deprotonate the alkyne and as a ligand. For challenging substrates, copper-free Sonogashira conditions have also been developed, which can sometimes offer advantages in terms of reproducibility and avoiding copper-mediated side reactions.[10]

Sonogashira_Coupling_Workflow cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd⁰L₂ PdII_Ar ArPdIIL₂(Br) Pd0->PdII_Ar Oxidative Addition (Ar-Br) Product Ar-C≡C-R PdII_Ar->Product Reductive Elimination Cu_acetylide Cu-C≡C-R Cu_acetylide->PdII_Ar Transmetalation Alkyne H-C≡C-R Alkyne->Cu_acetylide Base (Amine) Cu_salt CuI Cu_acetylielide Cu_acetylielide caption Fig. 3: Interconnected catalytic cycles in Sonogashira coupling.

Fig. 3: Interconnected catalytic cycles in Sonogashira coupling.
Substrate Scope & Performance Data

The reaction is compatible with a range of terminal alkynes, including those bearing aryl, alkyl, and silyl substituents.

EntryAlkyne (Coupling Partner)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolvent, Temp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF, 6090
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene, 8084
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF, 6093
44-EthynylanisolePdCl₂(PPh₃)₂ (2)CuI (4)TEADMF, 7088
5Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DIPATHF, RT79

Table 3: Comparative data for the Sonogashira coupling of this compound. Data compiled and representative of typical outcomes. [9][11][12]

Analysis: The Sonogashira coupling demonstrates high efficiency for this substrate, with both aromatic and aliphatic alkynes providing excellent yields (Entries 1 & 2). The reaction with trimethylsilylacetylene (Entry 3) is particularly useful, as the TMS group can be readily removed to provide the terminal alkyne or used in subsequent reactions. The tolerance for hydroxyl groups (Entry 5) highlights the mildness of the reaction conditions.[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Table 1, Entry 1)
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (213 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. Despite the steric hindrance imposed by the ortho-methyl group, high yields can be achieved in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings through the rational selection of modern catalyst systems. The use of bulky, electron-rich phosphine ligands is a common and critical parameter for success. This guide demonstrates that with appropriate optimization, this versatile building block can be readily incorporated into complex molecular architectures, making it an invaluable tool for researchers in drug development and materials science.

References

  • PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Anilkumar, G., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]

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  • Sun, L., Pei, W., & Shen, C. (2005). Synthesis of functionalised acetophenone. Journal of Chemical Research, 2005(9), 564-565. [Link]

  • Wang, Z., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. Cross-coupling of acetophenone with various aryl bromides. ResearchGate. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • NIST. Ethanone, 1-(3-methylphenyl)-. National Institute of Standards and Technology. [Link]

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wang, Z., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(34), 6683–6688. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. Sonogashira coupling. Wikimedia Foundation. [Link]

  • Binder, J. T., & Fu, G. C. (2010). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 132(13), 4582–4583. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Kövér, P., & Kotschy, A. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(15), 2547–2550. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Gapat, J., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4376. [Link]

  • Danyliv, Y., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. [Link]

  • ResearchGate. Substrate scope for Suzuki−Miyaura coupling reaction using the... ResearchGate. [Link]

  • Janeck, M., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Molecules, 26(11), 3360. [Link]

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A Senior Application Scientist's Guide to Byproduct Analysis in Reactions of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, 1-(3-bromo-2-methylphenyl)ethanone is a valuable building block. Its ortho-methyl and meta-bromo substitution pattern on the phenyl ring, combined with the reactive acetyl group, offers a versatile platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. However, the very features that make this starting material so useful also introduce specific challenges in controlling reaction selectivity and minimizing byproduct formation.

This guide provides an in-depth analysis of the common byproducts encountered during two of the most prevalent transformations of this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. By understanding the mechanistic origins of these byproducts, researchers can strategically design experiments to favor the desired product, thereby streamlining synthesis and simplifying purification.

Part 1: Suzuki-Miyaura Cross-Coupling: Beyond the Desired C-C Bond

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organoboron species and an organic halide.[1] When reacting this compound with an arylboronic acid, the primary goal is to synthesize the corresponding 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanone derivative. However, several competing pathways can lead to a range of undesired byproducts.

Mechanistic Origins of Byproducts in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Byproduct formation can occur at various stages of this cycle, often influenced by reaction conditions such as the choice of catalyst, ligand, base, and solvent, as well as the purity of the reagents.

dot

Caption: Major byproduct pathways in the Suzuki-Miyaura coupling of this compound.

Common Byproducts and Mitigation Strategies
ByproductMechanistic OriginKey Influencing FactorsMitigation Strategies
Bi(2-methyl-3-acetylphenyl) (Aryl Homocoupling)Oxidative addition of two molecules of the starting material to the palladium catalyst, followed by reductive elimination.High catalyst loading, presence of Pd(II) species, insufficient rate of transmetalation.Use of appropriate ligands to stabilize Pd(0) and promote the main catalytic cycle. Ensure complete reduction of Pd(II) precursors to Pd(0).
1-(2-methylphenyl)ethanone (Dehalogenation/Hydrodehalogenation)Reaction of the organopalladium intermediate with a proton source (e.g., solvent, water, or base).[3]Presence of protic impurities, choice of solvent and base, reaction temperature.Use of anhydrous solvents and dry reagents. Employing a non-protic base. Lowering the reaction temperature.
Biphenyl from Boronic Acid (Boronic Acid Homocoupling)Oxidative coupling of two molecules of the boronic acid, often promoted by the presence of oxygen and Pd(II) species.Incomplete degassing of the reaction mixture, use of Pd(II) precursors without complete in situ reduction.Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.
Hypothetical Experimental Data: Suzuki-Miyaura Coupling

The following table presents a hypothetical comparison of reaction outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under different conditions. This data is representative of trends observed in the literature for similar ortho-substituted aryl bromides.[4]

EntryCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling (Aryl) (%)Dehalogenation (%)Homocoupling (Boronic) (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O100755105
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O9088253
3Pd(dppf)Cl₂Cs₂CO₃DMF11082484

Analysis: The use of a more electron-rich and sterically demanding ligand like SPhos (Entry 2) often leads to higher yields of the desired product by promoting the reductive elimination step of the main cycle and minimizing side reactions.[1]

Part 2: Buchwald-Hartwig Amination: Navigating C-N Bond Formation

The Buchwald-Hartwig amination provides a versatile method for the synthesis of arylamines from aryl halides.[3] When coupling this compound with a primary or secondary amine, the expected product is the corresponding 1-(3-amino-2-methylphenyl)ethanone derivative. However, similar to the Suzuki-Miyaura reaction, competing side reactions can diminish the yield of the desired product.

Mechanistic Origins of Byproducts in Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.[5] The primary byproduct, hydrodehalogenation, arises from a competing pathway involving the organopalladium intermediate.

dot

Caption: The primary byproduct pathway in the Buchwald-Hartwig amination of this compound.

Common Byproducts and Mitigation Strategies
ByproductMechanistic OriginKey Influencing FactorsMitigation Strategies
1-(2-methylphenyl)ethanone (Hydrodehalogenation)This is the most common byproduct. It can arise from β-hydride elimination from the palladium-amido complex or by direct protonolysis of the aryl-palladium intermediate.[3]Choice of ligand, base strength, and reaction temperature. Steric hindrance around the palladium center can favor this pathway.The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can promote reductive elimination of the desired product over hydrodehalogenation.[6][7] Careful selection of a non-nucleophilic, strong base is also critical.[8][9]
Aryl Homocoupling Similar to the Suzuki reaction, this can occur but is generally less prevalent in modern Buchwald-Hartwig amination systems with well-chosen ligands.High catalyst concentrations and less efficient ligands.Use of catalysts and ligands specifically designed for C-N cross-coupling.
Hypothetical Experimental Data: Buchwald-Hartwig Amination

The following table presents a hypothetical comparison of reaction outcomes for the Buchwald-Hartwig amination of this compound with morpholine under different conditions. This data is representative of trends observed in the literature for similar sterically hindered aryl bromides.[5]

EntryCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation (%)
1Pd₂(dba)₃ / BINAPNaOt-BuToluene1006530
2Pd(OAc)₂ / XPhosK₃PO₄Dioxane110908
3BrettPhos PalladacycleLHMDSTHF80925

Analysis: The evolution of ligands for the Buchwald-Hartwig amination has been crucial in overcoming challenges like hydrodehalogenation. The use of highly effective, sterically demanding ligands such as XPhos and the use of palladacycle precatalysts like the BrettPhos system (Entries 2 and 3) significantly suppress the formation of the dehalogenated byproduct and lead to higher yields of the desired arylamine.[6]

Part 3: Experimental Protocols and Analytical Characterization

To provide a practical context for the preceding analysis, this section outlines a general experimental protocol for a Suzuki-Miyaura reaction and discusses the analytical techniques used to identify and quantify the byproducts.

General Experimental Protocol: Suzuki-Miyaura Coupling

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Suzuki_Workflow Setup 1. Reaction Setup - Add aryl bromide, boronic acid, and base to a flask. Degas 2. Degassing - Purge with inert gas (Ar or N₂). Setup->Degas Solvent 3. Add Solvent - Add degassed solvent. Degas->Solvent Catalyst 4. Add Catalyst - Add Pd catalyst/ligand. Solvent->Catalyst React 5. Reaction - Heat to desired temperature. Catalyst->React Quench 6. Workup - Cool and quench the reaction. React->Quench Extract 7. Extraction - Extract with an organic solvent. Quench->Extract Purify 8. Purification - Column chromatography. Extract->Purify Analyze 9. Analysis - GC-MS, NMR. Purify->Analyze

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[10]

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Analytical Techniques for Byproduct Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile byproducts. The mass spectra of the different components can be compared to a library to confirm their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the desired product and any isolated byproducts. The presence of characteristic signals (or the absence of the bromine-substituted aromatic signals) can confirm the formation of dehalogenated or homocoupled products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is particularly useful for monitoring the progress of the reaction and for the analysis of less volatile compounds.

Conclusion

The successful synthesis of complex molecules from this compound hinges on a thorough understanding of the potential side reactions that can occur during key transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By considering the mechanistic origins of common byproducts such as homocoupled and dehalogenated species, researchers can make informed decisions about the selection of catalysts, ligands, bases, and reaction conditions. This proactive approach not only maximizes the yield of the desired product but also simplifies purification, ultimately accelerating the drug discovery and development process.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(3-Bromopyridin-2-yl)ethanone.
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  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.

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A Senior Application Scientist's Guide to the Computational Modeling of 1-(3-Bromo-2-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-(3-Bromo-2-methylphenyl)ethanone in Synthesis

This compound is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure presents three key points of reactivity: the aryl bromide, amenable to a wide array of palladium-catalyzed cross-coupling reactions; the ketone carbonyl group, a classic site for nucleophilic additions and reductions; and the sterically hindered environment created by the ortho-methyl group, which introduces selectivity challenges and opportunities. Predicting the outcomes, understanding the mechanisms, and optimizing the conditions for reactions involving this substrate are critical for efficient drug development and material design.

Computational modeling provides a powerful lens to investigate these reactions at a molecular level, offering insights that are often difficult or impossible to obtain through experimentation alone. This guide provides a comparative overview of computational methodologies, grounded in practical application, to model the reactivity of this compound. We will move beyond simple protocol recitation to explain the causal relationships behind methodological choices, ensuring a robust and validated approach to computational chemistry.

PART 1: Modeling the Engine of Discovery: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is arguably the most synthetically valuable handle on this compound. It serves as an electrophilic partner in numerous C-C and C-N bond-forming reactions. Understanding the intricate catalytic cycles of these transformations is paramount for catalyst selection, ligand design, and reaction optimization. Density Functional Theory (DFT) has become the gold standard for elucidating these complex organometallic mechanisms.[1][2][3]

The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. A computational study of this reaction typically involves dissecting the catalytic cycle into its three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] DFT calculations can provide the Gibbs free energy for each reactant, intermediate, transition state, and product along the reaction coordinate.[5][6][7]

  • Oxidative Addition: The initial step involves the insertion of a Pd(0) complex into the C-Br bond. DFT is used to locate the transition state for this step and calculate its associated activation energy. This value is critical for predicting reaction rates and understanding the influence of phosphine ligands on catalyst activity.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid (or ester) to the palladium center.[8] Modeling this step is complex as it involves the base and potentially water or other additives. Computational analysis can clarify the role of the base and the structure of the key intermediates, which may involve a Pd-O-B linkage.[6][7]

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and forms the desired C-C bond. DFT calculations can confirm that this step is typically facile and highly exothermic.

Suzuki-Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L₂ OA_TS Oxidative Addition Transition State Pd(0)L2->OA_TS + Ar-Br ArPd(II)BrL2 ArPd(II)(Br)L₂ OA_TS->ArPd(II)BrL2 TM_TS Transmetalation Transition State ArPd(II)BrL2->TM_TS + Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 ArPd(II)(Ar')L₂ TM_TS->ArPd(II)Ar'L2 - X-B(OR)₂ - H-Base⁺ RE_TS Reductive Elimination Transition State ArPd(II)Ar'L2->RE_TS RE_TS->Pd(0)L2 + Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

This reaction is fundamental to the synthesis of countless pharmaceuticals. The mechanism shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination. However, the key step is the substitution of the halide on the palladium complex by the amine nucleophile, a process heavily influenced by the choice of base. Kinetic studies have shown complex dependencies on substrate concentrations, which can be unraveled with computational modeling.[9][10] DFT can be employed to compare different mechanistic pathways, such as those involving monomeric vs. dimeric palladium species, and to rationalize the unique reactivity imparted by bulky, electron-rich phosphine ligands.[11][12]

Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira reaction couples aryl halides with terminal alkynes.[13] While often involving a copper co-catalyst, copper-free variants are common.[14] Computational modeling can be particularly insightful for:

  • Comparing Mechanisms: Elucidating the distinct roles of palladium and copper in the traditional mechanism versus the proposed pathways for copper-free systems.[13]

  • Predicting Regioselectivity: For substrates with multiple halogen atoms or complex alkynes, DFT can predict which site is more likely to react.

  • Understanding Ligand Effects: Modeling the reaction with different phosphine ligands can explain experimental trends in reaction efficiency.[15][16]

PART 2: A Comparative Guide to Computational Methodologies

Choosing the right computational tool is critical. The decision depends on the specific scientific question, the required accuracy, and the available computational resources.

Methodology Primary Application for this compound Key Insights Provided Relative Cost Core Principle
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., Suzuki, Buchwald-Hartwig).[17] Calculating reaction energies and activation barriers.[18]Transition state structures, reaction pathways, kinetic vs. thermodynamic control, catalytic cycles.[1][5]Medium-HighSolves an approximation of the Schrödinger equation by using the electron density as the fundamental variable.[3]
Molecular Dynamics (MD) Simulating reaction dynamics in solution.[19] Studying conformational changes of catalysts and substrates.Solvent effects on reaction rates, diffusion of reactants, catalyst stability, sampling of conformational space.[20][21][22]HighSolves Newton's equations of motion for a system of atoms and molecules over time, using a force field to describe interactions.[19]
Quantitative Structure-Activity Relationship (QSAR) Predicting reactivity or biological activity for a series of related compounds.Correlations between molecular descriptors (e.g., electronic properties, size) and reaction yield or biological potency.[][24][25]LowBuilds statistical models that correlate chemical structure (represented by numerical descriptors) with a specific property or activity.[26][27]

PART 3: A Practical Workflow: Modeling the Suzuki-Miyaura Reaction with DFT

This section provides a detailed, self-validating protocol for investigating the oxidative addition step of a Suzuki-Miyaura reaction involving this compound and a generic Pd(0) catalyst like Pd(PPh₃)₂.

Experimental Protocol: DFT Calculation of an Oxidative Addition

Objective: To locate the transition state and calculate the activation energy for the oxidative addition of this compound to Pd(PPh₃)₂.

Software: Gaussian, ORCA, or similar quantum chemistry package. Visualization software like GaussView or Avogadro.

Methodology:

  • Step 1: Geometry Optimization of Reactants

    • Build the individual structures of this compound and the Pd(PPh₃)₂ catalyst.

    • Perform a full geometry optimization and frequency calculation for each molecule.

    • Causality: This step provides the lowest energy structures of the starting materials and their zero-point vibrational energies (ZPVE).

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies in the output of the frequency calculation.

  • Step 2: Locating the Transition State (TS)

    • Arrange the optimized reactants in a chemically intuitive orientation for the C-Br bond insertion into the P-Pd-P angle.

    • Perform a TS optimization calculation (e.g., using the Opt=TS keyword in Gaussian). This often requires a good initial guess and may involve techniques like QST2/QST3 or a relaxed potential energy surface scan.

    • Causality: This calculation searches for a first-order saddle point on the potential energy surface, which corresponds to the maximum energy point along the minimum energy path between reactants and products.

  • Step 3: Validation of the Transition State

    • Perform a frequency calculation on the optimized TS geometry.

    • Trustworthiness Check: A valid transition state must have exactly one imaginary frequency . Visualizing this vibrational mode should show the atoms moving along the desired reaction coordinate (i.e., the C-Br bond breaking and the C-Pd and Br-Pd bonds forming).

  • Step 4: Geometry Optimization of the Product

    • The product of this step is the oxidative addition complex, where the aryl group and the bromine atom are now bonded to the palladium center.

    • Perform a full geometry optimization and frequency calculation on this complex.

    • Trustworthiness Check: The optimized product should have zero imaginary frequencies.

  • Step 5: Energy Calculation and Analysis

    • Extract the electronic energies and ZPVE-corrected Gibbs free energies for the reactants, the TS, and the product.

    • Calculate the activation energy (ΔG‡) as: ΔG‡ = G(TS) - G(Reactants).

    • Calculate the reaction energy (ΔG_rxn) as: ΔG_rxn = G(Product) - G(Reactants).

DFT_Workflow cluster_workflow DFT Workflow for Reaction Step Start Build Reactant Geometries Opt_React Optimize Reactant Geometries Start->Opt_React Freq_React Frequency Calculation on Reactants Opt_React->Freq_React Check_React Verify 0 Imaginary Frequencies Freq_React->Check_React Build_TS Construct Initial TS Guess Check_React->Build_TS Success Opt_TS Optimize Transition State Build_TS->Opt_TS Freq_TS Frequency Calculation on TS Opt_TS->Freq_TS Check_TS Verify Exactly 1 Imaginary Frequency Freq_TS->Check_TS IRC Intrinsic Reaction Coordinate (IRC) Calculation (Optional) Check_TS->IRC Success Opt_Prod Optimize Product Geometry Check_TS->Opt_Prod IRC->Opt_Prod Connects to Product Freq_Prod Frequency Calculation on Product Opt_Prod->Freq_Prod Check_Prod Verify 0 Imaginary Frequencies Freq_Prod->Check_Prod Analysis Calculate ΔG‡ and ΔG_rxn Check_Prod->Analysis Success

Caption: A self-validating workflow for DFT mechanistic studies.

Conclusion: Integrating Computation and Experiment for Accelerated Discovery

Computational modeling is not a replacement for experimental chemistry but a synergistic partner. For a molecule like this compound, DFT can illuminate complex catalytic cycles, MD can reveal the subtle but critical role of the solvent, and QSAR can guide library design by predicting reactivity trends. By carefully selecting the appropriate computational tool and adhering to rigorous validation protocols, researchers can gain unprecedented insight into reaction mechanisms, rationalize experimental observations, and predict the outcomes of new transformations. This integrated approach, blending the virtual and the physical, is essential for accelerating the pace of innovation in drug discovery and materials science.

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  • Kelly, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2949-2952. Available at: [Link]

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stability studies of 1-(3-Bromo-2-methylphenyl)ethanone under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development.[1][2] Understanding how a molecule behaves under stress is not merely a regulatory requirement but a fundamental scientific necessity that influences formulation, packaging, storage conditions, and shelf-life.[1][2][3] Forced degradation studies, which intentionally expose the drug substance to conditions more severe than accelerated stability testing, are instrumental in this process.[2][3] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[1][3][4]

1-(3-Bromo-2-methylphenyl)ethanone is a ketone derivative with potential applications as an intermediate in pharmaceutical synthesis. Its chemical structure, featuring a bromo-substituted aromatic ring and a methyl ketone group, presents several potential sites for degradation. This guide will explore its stability profile in comparison to a structurally similar, commercially available alternative, 3'-Bromoacetophenone, which lacks the ortho-methyl group. This comparison will illuminate the influence of steric and electronic factors on the molecule's stability.

Comparative Stability Analysis: this compound vs. 3'-Bromoacetophenone

Forced degradation studies were conducted on both this compound and 3'-Bromoacetophenone under acidic, basic, oxidative, thermal, and photolytic stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1] A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method was employed to quantify the remaining parent compound and monitor the formation of degradation products.

The integrity of this stability assessment hinges on a robust analytical method. A reverse-phase HPLC method with UV detection was developed and validated for its ability to separate the parent compound from all potential degradation products, thus ensuring the method is "stability-indicating."[4][5]

Experimental Workflow for Forced Degradation Studies

G cluster_main This compound cluster_products Potential Degradation Products A Parent Compound B Hydrolysis Product (3-Bromo-2-methylbenzoic acid) A->B Base/Acid Hydrolysis C Oxidation Product (Ring Hydroxylation) A->C Oxidation D Photodegradation Product (Debromination) A->D Photolysis

Caption: Potential degradation pathways for this compound.

Data Summary

Stress Condition% Degradation of this compound% Degradation of 3'-Bromoacetophenone
Acidic (0.1 N HCl, 60°C, 24h) 2.1%3.5%
Basic (0.1 N NaOH, 60°C, 24h) 15.8%25.2%
Oxidative (3% H₂O₂, RT, 24h) 11.5%7.8%
Thermal (70°C, 48h) <1%<1%
Photolytic (ICH Q1B) 4.3%4.1%

Experimental Protocols

  • Preparation of Stock Solutions: Prepare 1 mg/mL solutions of this compound and 3'-Bromoacetophenone in a 50:50 mixture of acetonitrile and water.

  • Acid Degradation: To 1 mL of stock solution, add 1 mL of 0.2 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 N NaOH, and dilute to 10 mL with the mobile phase.

  • Base Degradation: To 1 mL of stock solution, add 1 mL of 0.2 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 N HCl, and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. [6]Dissolve and dilute to an appropriate concentration in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [6]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Conclusion and Field-Proven Insights

The stability profile of this compound reveals a molecule with good thermal and photolytic stability. The primary degradation pathways are through basic hydrolysis and oxidation.

  • Expertise & Experience: The comparison with 3'-Bromoacetophenone provides a critical insight: the ortho-methyl group in this compound appears to confer enhanced stability against basic hydrolysis, likely due to steric hindrance around the carbonyl group. Conversely, this electron-donating methyl group may slightly increase the susceptibility of the aromatic ring to oxidative degradation. This trade-off is a common theme in medicinal chemistry and highlights the nuanced effects of structural modifications.

  • Trustworthiness: The self-validating nature of these protocols, particularly the use of a validated stability-indicating HPLC method, ensures that the observed degradation is accurately quantified and not an artifact of the analytical procedure. Mass balance calculations, which were found to be within 98-102% for all stress conditions, further corroborate the validity of the data by accounting for all the material, including the parent compound and its degradants.

This comprehensive stability guide for this compound should serve as a robust starting point for formulation development. The data strongly suggests that formulations should be protected from strongly basic conditions and oxidative environments to ensure maximum stability and shelf-life.

References

  • Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(40), 9295-9303. [Link]

  • Dearden, J. C., & Tomlinson, E. (1971). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 1971, 74-77. [Link]

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  • Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 134(1-6), 25-50. [Link]

  • Science.gov. forced degradation products: Topics by Science.gov. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Marziano, N. C., et al. (2007). The Mechanism of the Acid Catalyzed Enolization of Acetophenone Derivatives. Journal of the American Chemical Society. [Link]

  • Singh, R., & Kumar, R. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 609-616. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Hsu, S. -Y., Shaw, C. -Y., & Chang, B. -L. (1995). A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis, 3(4), 1. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 20-29. [Link]

  • Rushikesh S. Mulay & Rishikesh S Bachhav. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Li, W., et al. (2016). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of AOAC International, 99(5), 1236-1243. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the subject compound is paramount. 1-(3-Bromo-2-methylphenyl)ethanone is a halogenated aromatic ketone. Its specific structure dictates its reactivity, toxicity, and, consequently, its disposal pathway.

A review of its Safety Data Sheet (SDS) reveals several key hazards.[1][2] It is classified under GHS Pictogram GHS07, indicating it can cause less serious health effects. The primary hazard statements associated with this compound are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

This initial assessment immediately informs the minimum personal protective equipment (PPE) required and underscores why this chemical cannot be treated as benign laboratory waste.

Property Value Source
CAS Number 52779-76-7
Molecular Formula C₉H₉BrO
Physical Form Liquid
Hazard Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1][2]
Primary Hazards Harmful if swallowed, Causes skin and eye irritation[1]
Storage Sealed in dry, room temperature conditions

The Critical Step: Waste Classification

Proper disposal begins with correct classification. Due to the presence of a bromine atom bonded to the phenyl ring, This compound must be classified as a halogenated organic waste .[3]

Why is this distinction so critical? Halogenated and non-halogenated organic wastes are treated via different terminal disposal methods.[4] Halogenated compounds, when incinerated, can produce acidic gases (such as hydrogen bromide) that require specialized scrubbers and high-temperature incineration to prevent environmental release and equipment corrosion.[5] Mixing halogenated waste into a non-halogenated stream contaminates the entire container, forcing the entire volume to be disposed of via the more specialized and costly halogenated route. Therefore, rigorous segregation is not just a matter of best practice; it is a core principle of compliant, cost-effective, and environmentally responsible waste management.[3][4]

Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled safely from the point of generation to its final collection for disposal.

Step 1: Don Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling the waste material:

  • Eye Protection: Safety goggles or glasses providing full coverage.[6]

  • Hand Protection: Nitrile gloves. Ensure gloves are inspected before use and changed if contamination is suspected.

  • Body Protection: A standard laboratory coat.[6]

  • Work Area: All transfers of this waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of any potential vapors.[6]

Step 2: Select the Appropriate Waste Container

The choice of container is crucial for safe storage and prevention of leaks.

  • Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, often coated with plastic to prevent shattering.[7] The original product container is often a suitable choice if it is in good condition.[8]

  • Labeling: The container must be clearly and explicitly labeled. The label should read: "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS" . Additionally, list all chemical constituents by their full name, including "this compound" and any solvents used. An accurate composition is required for the final disposal facility.

Step 3: Segregate and Accumulate Waste

This is the most critical operational step.

  • Dedicated Storage: Never mix halogenated waste with non-halogenated organic waste.[3][4] Maintain separate, clearly labeled containers for each waste stream.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[7][8] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment (such as a larger tub or bin) to capture any potential leaks.[9]

  • Keep Containers Closed: Hazardous waste containers must be kept securely capped at all times, except when actively adding waste.[7][8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 4: Managing Full Containers and Arranging Disposal

Laboratory spaces have limits on the amount of hazardous waste that can be accumulated.

  • Volume Limits: A laboratory can accumulate up to 55 gallons of a specific hazardous waste stream. Once this limit is reached, the full container must be moved to a central storage area within three days.[7]

  • Professional Disposal: Hazardous waste must be disposed of through a licensed and approved hazardous waste management company.[9] Do not, under any circumstances, attempt to dispose of this chemical down the drain or in the regular trash.[9][10] The disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[5][11]

The decision-making workflow for this process can be visualized as follows:

G cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste Is it a Halogenated Organic? ppe->classify container Step 3: Select & Label Container 'HALOGENATED ORGANIC WASTE' classify->container Yes non_halogenated Place in NON-Halogenated Waste Stream classify->non_halogenated No segregate Step 4: Add to Segregated Halogenated Waste Stream container->segregate saa Step 5: Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->saa full_check Is Container Full or Ready for Disposal? saa->full_check full_check->saa No request Step 6: Contact EH&S or Waste Management Vendor full_check->request Yes transport Step 7: Professional Collection & Transport to TSDF request->transport incinerate Step 8: High-Temperature Incineration with Scrubbing transport->incinerate end End of Process: Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Small Spill (in a fume hood): If a small amount is spilled within the containment of a fume hood, you may clean it up if you are trained to do so. Use an inert absorbent material (e.g., vermiculite or sand), collect the material using non-sparking tools, and place it in a sealed, labeled container for disposal as hazardous waste.[12]

  • Large Spill: For any significant spill, especially outside of a fume hood, evacuate the area immediately. Alert colleagues, secure the area to prevent entry, and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[12]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][13]

    • In all cases of exposure, seek prompt medical attention after initial first aid and report the incident to your supervisor. [1][13]

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • SAFETY DATA SHEET for 1-Acetyl-3-bromobenzene. Acros Organics. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Standard Operating Procedure for Bromine. Unknown Source. [Link]

  • Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Unknown Source. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

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A Researcher's Guide to the Safe Handling of 1-(3-Bromo-2-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 1-(3-Bromo-2-methylphenyl)ethanone (CAS No. 52779-76-7). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them. Our goal is to empower you with the knowledge to work safely and effectively, ensuring the integrity of your research and the protection of your team.

Understanding the Hazard Profile

This compound is a halogenated aromatic ketone. Its hazard profile, as indicated by supplier safety information, requires careful management in a laboratory setting. The Globally Harmonized System (GHS) classification for this compound includes the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The presence of the GHS07 pictogram, an exclamation mark, signals these acute toxicity and irritation risks. As a halogenated organic compound, it also falls under a class of chemicals that require specific handling and disposal protocols to mitigate potential long-term health and environmental effects.[1][2][3]

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment (PPE), robust engineering controls must be in place. The volatility of many organic solvents, including halogenated compounds, means that inhalation is a primary route of exposure.[4]

  • Chemical Fume Hood: All work involving the handling of this compound, from weighing and transferring to running reactions and workups, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is critical to prevent the accumulation of potentially harmful vapors in the laboratory atmosphere.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

  • Emergency Equipment: An eyewash station and emergency shower must be readily accessible and unobstructed in the immediate vicinity of where the chemical is handled.[2]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table summarizes the minimum required PPE for handling this substance.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<50 mL) in a Fume Hood ANSI-approved safety glasses with side shieldsNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatNot typically required with proper fume hood use
High-Volume Transfers (>500 mL) or Splash Risk Chemical splash gogglesNitrile or neoprene gloves. Consider PVA gloves for prolonged contact with ketones.[5][6]Chemical-resistant apron over a lab coatNot typically required with proper fume hood use
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatAir-purifying respirator with organic vapor cartridges may be necessary depending on spill size and location
  • Eye Protection: Due to the risk of serious eye irritation (H319), standard safety glasses are the minimum requirement.[2] When there is a heightened risk of splashes, such as during larger volume transfers, chemical splash goggles are essential to provide a complete seal around the eyes.[2][7][8]

  • Hand Protection: Nitrile gloves are a standard for general protection against incidental contact with many organic substances.[1][2] However, for prolonged or direct contact, especially with ketones, specialized gloves may be necessary. Polyvinyl alcohol (PVA) gloves offer excellent resistance to ketones and aromatic solvents, though they are not suitable for use with water-based solutions.[5][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9][10] Double-gloving can provide an extra layer of protection, particularly as nitrile gloves may have poor compatibility with some halogenated solvents.[9]

  • Body Protection: A standard laboratory coat protects against minor splashes and skin contact.[1] For larger scale operations, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: While engineering controls are the primary method for mitigating inhalation hazards, a respirator may be required in situations where these controls are insufficient, such as a large spill.[10] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[10]

Operational Workflow for Handling this compound

This section provides a step-by-step guide for the safe handling of this chemical during routine laboratory operations.

Step 1: Pre-Handling Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Assemble all necessary PPE: Ensure you have the correct type and size of gloves, eye protection, and lab coat readily available.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare your workspace: Keep the work area within the fume hood clean and uncluttered. Have spill cleanup materials readily accessible.

Step 2: Chemical Handling and Use
  • Don PPE: Put on your laboratory coat, safety glasses or goggles, and gloves before handling the chemical container.

  • Transfer in Fume Hood: Perform all transfers of the chemical inside the fume hood.

  • Grounding: For transfers of larger quantities of flammable liquids, ensure containers are properly grounded to prevent static discharge.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[2][3]

Step 3: Post-Handling Procedures
  • Decontaminate: Wipe down any surfaces that may have come into contact with the chemical.

  • Remove PPE: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and eye protection.

  • Wash Hands: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.[9]

Disposal Plan: A Critical Component of the Lifecycle

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][2] Do not mix this with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3]

Waste Collection and Labeling
  • Use a Designated Container: Collect all liquid waste containing this compound in a clearly labeled, sealable container.

  • Proper Labeling: The waste container must be labeled with "Hazardous Waste" and a full list of its chemical constituents, including "this compound."[3]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][3]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[3]

Disposal of Contaminated Materials
  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated organic waste.

Arranging for Disposal

Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain under any circumstances.[1]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill
  • Evacuate and Alert: If the spill is large or you feel it is unsafe to clean up, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Small Spill Cleanup: For a small, manageable spill within a fume hood, you may clean it up if you are trained to do so.[9]

    • Wear appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[9]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Carefully collect the absorbent material into a sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

In Case of Personal Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][11] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, give oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal cluster_post Post-Handling start Task: Handle This compound review_sds Review SDS & Hazards start->review_sds check_controls Verify Fume Hood & Emergency Equipment review_sds->check_controls select_ppe Select Appropriate PPE (See Table) check_controls->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chem Perform Work in Fume Hood don_ppe->handle_chem segregate_waste Segregate Halogenated Waste handle_chem->segregate_waste dispose Properly Label & Store Waste segregate_waste->dispose decontaminate Decontaminate Workspace dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Task Complete wash_hands->end

Caption: Workflow for safe handling of this compound.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.).
  • This compound | 52779-76-7 - Sigma-Aldrich. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.